An In-depth Technical Guide to 1,1-Diethylguanidine Sulfate
CAS Number: 77297-00-8 This guide provides a comprehensive overview of 1,1-Diethylguanidine Sulfate, a versatile organic compound with significant applications in synthetic chemistry and drug development. Designed for re...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 77297-00-8
This guide provides a comprehensive overview of 1,1-Diethylguanidine Sulfate, a versatile organic compound with significant applications in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's chemical properties, synthesis, analytical characterization, and its role as a valuable building block and catalyst.
Chemical Identity and Properties
1,1-Diethylguanidine Sulfate is the sulfate salt of 1,1-diethylguanidine. The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, imparts a high degree of basicity and the ability to form stable salts. The presence of two ethyl groups on one of the nitrogen atoms influences its steric and electronic properties, distinguishing it from other substituted guanidines.
Typically a 2:1 salt of 1,1-diethylguanidine and sulfuric acid
Solubility
Soluble in water
Synthesis of 1,1-Diethylguanidine and its Sulfate Salt
The synthesis of 1,1-Diethylguanidine Sulfate involves a two-step process: the preparation of the free base, 1,1-diethylguanidine, followed by its conversion to the sulfate salt. A common and efficient method for the synthesis of unsymmetrically substituted guanidines like 1,1-diethylguanidine is through the reaction of a corresponding amine with a guanylating agent.
Synthesis of 1,1-Diethylguanidine (Free Base)
A prevalent method for the synthesis of 1,1-disubstituted guanidines involves the reaction of the corresponding dialkylamine with dicyandiamide. This reaction is typically carried out at elevated temperatures.
Experimental Protocol: Synthesis of 1,1-Diethylguanidine Hydrochloride (a precursor to the sulfate salt)
An intimate mixture of dicyandiamide and diethylammonium chloride is heated in a suitable high-boiling solvent.[3]
The reaction mixture is heated, typically in a glycerol bath, to facilitate the fusion and reaction of the components.[3]
The progress of the reaction can be monitored by the evolution of ammonia.
Upon completion, the reaction mixture is cooled, and the resulting 1,1-diethylguanidine hydrochloride can be isolated and purified by recrystallization.[3]
Rationale: This method provides a direct and often high-yielding route to the substituted guanidine salt. The use of the ammonium salt of the amine is convenient as it can be prepared in situ or used directly.
Preparation of 1,1-Diethylguanidine Sulfate
The sulfate salt is readily prepared by treating the free base, 1,1-diethylguanidine, or its hydrochloride salt with sulfuric acid.
Experimental Protocol: Salt Formation
Dissolve 1,1-diethylguanidine (or its hydrochloride salt) in a suitable solvent, such as ethanol or water.
Slowly add a stoichiometric amount of sulfuric acid (typically a 0.5 molar equivalent for the 2:1 salt) to the solution with stirring. The reaction is exothermic and may require cooling.
The 1,1-Diethylguanidine Sulfate will precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.
The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.
Causality of Experimental Choices: The choice of solvent is crucial to ensure the solubility of the starting materials and the precipitation of the final salt. Slow addition of the acid is important to control the exothermicity of the neutralization reaction.
An In-depth Technical Guide to the Synthesis of N,N-Diethylguanidinium Sulphate
This guide provides a comprehensive overview of the synthesis of N,N-Diethylguanidinium sulphate (CAS No: 77297-00-8), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document delves in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the synthesis of N,N-Diethylguanidinium sulphate (CAS No: 77297-00-8), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document delves into the strategic selection of reagents, a detailed, field-tested experimental protocol, the underlying reaction mechanisms, and critical safety considerations.
Strategic Overview and Significance
N,N-Diethylguanidinium sulphate is an organic salt composed of two N,N-diethylguanidinium cations and one sulphate anion.[2] Its structure, featuring a highly basic guanidinium core flanked by diethyl groups, makes it a valuable building block in organic synthesis. The presence of the diethyl groups imparts a degree of hydrophobic character, while the sulphate counter-ion ensures solubility in polar solvents.[2]
The synthesis is logically approached as a two-stage process:
Stage 1: Guanylation of Diethylamine. This core transformation involves the addition of a guanidino group to diethylamine, a secondary amine. The choice of the guanylating agent is critical for reaction efficiency and yield.
Stage 2: Salt Formation. The resulting N,N-diethylguanidine, a strong organic base, is then stoichiometrically neutralized with sulphuric acid to yield the target sulphate salt.
This guide will focus on a robust and widely applicable method utilizing S-Methylisothiourea hemisulphate as the guanylating agent. This reagent is favored for its stability, commercial availability, and predictable reactivity, making the process scalable and reproducible.
Physicochemical and Safety Data
A summary of the key properties and hazard information for the final product is presented below.
N,N-Diethylguanidinium sulphate is classified as an irritant. Handling requires strict adherence to safety protocols to prevent skin and eye contact.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid dust formation during transfer and weighing.
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek medical attention.
Synthesis Workflow
The overall synthetic process from starting materials to the final, purified product is illustrated below.
Caption: Overall workflow for the synthesis of N,N-Diethylguanidinium sulphate.
Detailed Experimental Protocol
This protocol outlines the synthesis based on the guanylation of diethylamine with S-methylisothiourea hemisulphate.
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve S-methylisothiourea hemisulphate (0.5 mol) in 200 mL of deionized water.
Amine Addition: To the stirred solution, slowly add diethylamine (1.05 mol, a slight excess to ensure complete consumption of the guanylating agent). The addition is exothermic; maintain control by adding the amine portion-wise.
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC if desired. During this step, the nucleophilic diethylamine displaces the methylthiol group from the S-methylisothiourea, releasing methanethiol as a byproduct.
Stage 2: Formation and Isolation of N,N-Diethylguanidinium Sulphate
Cooling: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath to 0-5°C. The product at this stage is the free base, N,N-diethylguanidine, in an aqueous solution.
Acidification: While maintaining the low temperature and stirring vigorously, slowly add concentrated sulphuric acid (0.5 mol) dropwise to the solution. The target product is a 2:1 salt of the guanidine to the sulphate ion. Since the reaction starts with the hemisulphate salt of the reagent, the stoichiometry is adjusted accordingly. The pH should be carefully monitored and adjusted to be acidic to ensure complete salt formation.
Precipitation and Crystallization: The N,N-Diethylguanidinium sulphate will precipitate as a white solid upon acidification.[5] Allow the slurry to stir in the ice bath for an additional hour to maximize crystal formation.
Isolation and Purification: Isolate the crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol to remove any unreacted starting materials and impurities.
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 70-85%.
Reaction Mechanism
The core of this synthesis is the guanylation reaction, which proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism for the guanylation of diethylamine.
Nucleophilic Attack: The nitrogen atom of diethylamine, acting as a nucleophile, attacks the electrophilic carbon atom of the S-methylisothiourea.
Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
Elimination of the Leaving Group: The intermediate collapses, and the methylthiol group (-SMe) is eliminated as the leaving group (methanethiol), resulting in the formation of the stable, resonance-stabilized N,N-diethylguanidinium cation.
Characterization
The identity and purity of the synthesized N,N-Diethylguanidinium sulphate should be confirmed using standard analytical techniques:
Melting Point: Compare the observed melting point with literature values.
FT-IR Spectroscopy: Look for characteristic peaks corresponding to N-H stretches, C=N stretches of the guanidinium group, and the strong, broad absorbances characteristic of the sulphate anion.
NMR Spectroscopy (¹H and ¹³C): Confirm the presence of the diethyl groups and the overall structure. The integration of the proton signals should match the expected ratio.
Conclusion
The described method provides a reliable and efficient pathway for the synthesis of N,N-Diethylguanidinium sulphate. The use of S-methylisothiourea hemisulphate as the guanylating agent offers a practical advantage for both laboratory-scale and potential industrial applications. By understanding the underlying principles of the guanylation reaction and adhering to strict safety protocols, researchers can successfully produce this valuable chemical intermediate for further use in drug discovery and development.
References
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1844-1849. Available from: [Link]
Alemán, J., & García, C. (2009). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. The Journal of Organic Chemistry, 74(13), 4883–4889. Available from: [Link]
Looper, R. E., & Haussener, T. J. (2010). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 87, 249. Available from: [Link]
Li, Q., Wang, S., Zhou, S., Yang, G., Zhu, X., & Liu, Y. (2007). Highly Atom Efficient Guanylation of both Aromatic and Secondary Amines Catalyzed by Simple Lanthanide Amides. The Journal of Organic Chemistry, 72(18), 6763–6767. Available from: [Link]
Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
Lee, M., Kim, S. E., Lee, S., Kim, H., & Park, S. B. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Combinatorial Science, 24(10), 614–622. Available from: [Link]
Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. ResearchGate. Available from: [Link]
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
Paden, J. H., & MacLean, A. F. (1947). U.S. Patent No. 2,417,440. Washington, DC: U.S. Patent and Trademark Office.
Debnath, P., Baeten, M., Lefèvre, N., Daele, S. V., & Maes, B. (2016). Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. Available from: [Link]
ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?. Retrieved from [Link]
PubChem. (n.d.). Guanidine, N,N-diethyl-, sulfate (2:1). Retrieved from [Link]
Sharma, A., Kumar, A., Singh, A., Kumar, R., & Kumar, S. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports, 15(1), 1-10. Available from: [Link]
Alzchem Group. (n.d.). N,N-Diethylguanidine sulfate (2:1). Retrieved from [Link]
University of Texas Southwestern Medical Center. (1987). Isolation of RNA using guanidinium salts. Retrieved from [Link]
Werner, E. A., & Bell, J. (1922). CCXIV.—The Preparation of Methylguanidine, and of pp-Dimethylguanidine by the Interaction of Dicyanodiamide, and Methylammonium and Dimethylammonium Chlorides respectively. Journal of the Chemical Society, Transactions, 121, 1790-1794. Available from: [Link]
Google Patents. (n.d.). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.
Shildneck, P. R., & Windus, W. (1943). S-METHYL ISOTHIOUREA SULFATE. Organic Syntheses, Coll. Vol. 2, p.411. Available from: [Link]
Gaikwad, N. D., Gample, S. B., & Shankar, M. S. (2016). Diethylamine: A smart organocatalyst in eco-safe and diastereoselective synthesis of medicinally privileged 2-amino-4H-chromenes. Comptes Rendus Chimie, 19(11-12), 1458-1466. Available from: [Link]
Movassaghi, M., & Schmidt, M. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54566. Available from: [Link]
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Katritzky, A. R., Rogovoy, B. V., & Chassaing, C. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) is a highly versatile, unsymmetrical guanidine derivative utilized extensively as a foundational building block in both medicinal chemistry and advanced polymer catalysis[1]. While the free base of 1,1-diethylguanidine is prone to deliquescence and degradation, its isolation as a 2:1 sulfate salt provides exceptional thermodynamic stability, rendering it an ideal bench-stable reagent[1]. This whitepaper dissects the physicochemical properties of the compound, details self-validating synthetic protocols, and explores its critical role in synthesizing PI3K inhibitors, analgesics, and guanidinate Zn(II) catalysts.
The structural causality of 1,1-Diethylguanidine Sulfate dictates its utility. The central guanidine core is a highly basic, resonance-stabilized functional group. By introducing two ethyl groups to a single nitrogen atom (1,1-substitution), the molecule's symmetry is broken. This unsymmetrical substitution serves two critical purposes:
Steric Tuning: The diethyl moiety provides targeted steric bulk, which is crucial for directing regioselectivity in condensation reactions and preventing catalyst aggregation when used as a metal ligand[2].
Lipophilicity Modulation: The hydrophobic diethyl groups increase the overall lipophilicity of the pharmacophore, enhancing cellular membrane permeability in drug derivatives[1].
Conversely, the sulfate counterion (
SO42−
) ensures high aqueous solubility and crystalline stability, preventing the oiling-out effect common in free-base guanidines[1].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the compound and its free base[1][3].
Property
Value
Chemical Name
Guanidine, N,N-diethyl-, sulfate (2:1)
CAS Registry Number
77297-00-8
Molecular Formula
C10H28N6O4S
(Salt) /
C5H13N3
(Base)
Molecular Weight
328.43 g/mol (Salt) / 115.18 g/mol (Base)
Salt Stoichiometry
2:1 (Diethylguanidine : Sulfate)
LogP (Free Base)
0.00
Topological Polar Surface Area (TPSA)
53.10 Ų
Hydrogen Bond Donors / Acceptors
2 / 1 (Free Base)
Synthetic Workflows and Methodologies
The generation of 1,1-Diethylguanidine Sulfate relies on the nucleophilic addition of diethylamine to a guanidinylating agent, followed by acid-base neutralization.
Fig 1: Synthesis of 1,1-Diethylguanidine Sulfate via nucleophilic addition and neutralization.
Protocol 1: Liberation of the Free Base and Pyrimidine Condensation
To utilize the compound in organic synthesis (e.g., forming 2-(diethylamino)pyrimidines for analgesic development), the free base must first be liberated[4].
Step-by-Step Methodology:
Salt Dissociation: Suspend 10 mmol of 1,1-Diethylguanidine Sulfate in 50 mL of absolute ethanol. Slowly add 20 mmol of Sodium Hydroxide (NaOH) under continuous stirring at room temperature.
Causality: The strong base deprotonates the guanidinium ion, precipitating sodium sulfate (
Na2SO4
) and liberating the reactive free base.
Self-Validation Check: Filter the suspension through a Celite pad. The filtrate must be completely transparent. Diagnostic: If the filtrate is cloudy, inorganic salts remain suspended, which will poison subsequent transition-metal catalysts or cause side reactions.
Condensation: Add 20 mmol of the target
β
-diketone (e.g., ethyl 3-oxobutanoate) to the clear filtrate. Reflux the mixture for 1 to 2 hours[4].
Isolation: Cool the mixture to induce crystallization. The unsymmetrical diethyl substitution directs the cyclization, yielding the target 2-(diethylamino)pyrimidine exclusively[4].
Advanced Applications: Catalysis and Drug Discovery
1,1-Diethylguanidine serves as a critical branching node in advanced chemical research, split primarily between organometallic polymer catalysis and medicinal chemistry.
Fig 2: Divergent chemical applications of 1,1-Diethylguanidine in catalysis and drug discovery.
Organometallic Catalysis: Lactide Polymerization
In polymer chemistry, 1,1-diethylguanidine is utilized to synthesize bulky monoanionic guanidinate ligands[2].
Mechanism & Causality: The free base is reacted with n-butyl lithium at -20°C to form a lithium salt, which is then transmetalated with
Zn[N(SiMe3)2]2
[2]. The resulting Guanidinate Zn(II) complexes act as highly efficient catalysts for the ring-opening polymerization (ROP) of L-lactide[2]. The steric bulk of the diethyl groups prevents the formation of inactive catalyst dimers, maintaining a highly active monomeric metal center capable of producing block or random copolymers under industrially relevant conditions[2].
Pharmacological Building Block
PI3K Inhibitors: Deregulation of the Phosphoinositide 3-kinase (PI3K) pathway is a primary driver in human cancers. 1,1-Diethylguanidine is condensed with various electrophiles to construct complex thiazole derivatives. These derivatives exhibit a high degree of selectivity for the PI3K alpha subtype, making them potent anti-proliferative agents[5].
Analgesics & Antimicrobials: The guanidine moiety is inherently biologically active, often disrupting bacterial cell walls[1]. When converted into 2-(diethylamino)pyrimidines, the compounds exhibit significant analgesic properties, modulating pain response pathways in in-vivo models[4].
Safety, Handling, and Toxicological Profile
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1,1-Diethylguanidine Sulfate is classified under several GHS hazard categories:
Handling Protocol:
While the sulfate salt is not highly hygroscopic (unlike the free base or hydrochloride variants), dust generation must be avoided[6]. All transfers of the dry powder should be conducted within a Class II biological safety cabinet or a localized fume hood exhaust. In the event of skin contact, the area must be flushed with copious amounts of water, as the compound can cause localized inflammation characterized by scaling and erythema[6].
ACS Publications. "Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions". Available at:[Link]
PubMed (NIH). "[2-(Diethylamino)pyrimidines 2nd Communication: Analgesics]". Available at: [Link]
Google Patents. "WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors".
The Stoichiometric Dichotomy of 1,1-Diethylguanidine Sulfate: A Technical Guide to Molecular Weight Determination and Assay Standardization
Executive Summary 1,1-Diethylguanidine is a highly versatile synthon utilized extensively in the synthesis of pyrimidine derivatives, biological response modifiers, and kinase inhibitors[1]. Because the free base is high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,1-Diethylguanidine is a highly versatile synthon utilized extensively in the synthesis of pyrimidine derivatives, biological response modifiers, and kinase inhibitors[1]. Because the free base is highly basic and hygroscopic, it is universally handled and commercialized as a sulfate salt. However, a critical—and frequently overlooked—point of failure in drug discovery workflows is the unverified assumption of the salt's stoichiometry.
Commercially, "1,1-Diethylguanidine Sulfate" is distributed under two distinct CAS numbers representing different stoichiometries: a 1:1 bisulfate[2][3] and a 2:1 hemisulfate[4]. This seemingly minor nomenclature overlap results in a massive molecular weight discrepancy (213.26 g/mol vs. 328.43 g/mol ). This whitepaper provides an in-depth mechanistic analysis of this stoichiometric dichotomy, its cascading impact on biological assays, and self-validating analytical protocols to ensure absolute quality control (QC) in your workflows.
Chemical Identity and the Molecular Weight Discrepancy
To accurately calculate molarity, researchers must first understand the active base mass fraction of the specific salt they possess. The guanidinium cation (C5H14N3⁺) is the biologically and synthetically active moiety, but its concentration per gram of powder varies drastically depending on the sulfate counterion.
Table 1: Physicochemical Properties of 1,1-Diethylguanidine and its Sulfate Salts
The existence of two distinct sulfate salts is rooted in the fundamental acid-base chemistry of the constituents. The 1,1-diethylguanidine free base features a highly delocalized positive charge upon protonation, making it a remarkably strong base (pKa ~13). Sulfuric acid (H₂SO₄), conversely, is a diprotic acid with two distinct dissociation constants (pKa₁ ≈ -3.0, pKa₂ ≈ 1.99).
During the industrial crystallization process, the molar equivalents of H₂SO₄ relative to the guanidine base dictate the final salt form:
Excess Acid (1:1 Ratio): The first proton of H₂SO₄ protonates the guanidine base. The remaining bisulfate anion (HSO₄⁻) acts as the counterion, yielding the 1:1 salt (CAS 54259-07-3).
Excess Base (2:1 Ratio): Both protons of H₂SO₄ are utilized to protonate two separate guanidine molecules. The fully deprotonated sulfate anion (SO₄²⁻) bridges two guanidinium cations, yielding the 2:1 hemisulfate salt (CAS 77297-00-8).
Logic flow of 1,1-Diethylguanidine Sulfate stoichiometry based on crystallization conditions.
Impact on Drug Development & Assays: The 30% Error Cascade
In High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) modeling, precision is paramount. If a researcher relies solely on a vendor's truncated label ("1,1-Diethylguanidine Sulfate") without verifying the CAS number or stoichiometry, the resulting stock solutions will be fundamentally flawed.
Scenario A: Assuming 1:1 (MW 213.26) but possessing 2:1 (MW 328.43)
If you aim to prepare 1 mL of a 10 mM stock solution of the active guanidine moiety, you would calculate a required mass of 2.13 mg (assuming MW 213.26). However, if the powder is actually the 2:1 salt (which is 70.1% active base by mass), that 2.13 mg yields 1.49 mg of active base.
Result: Your actual concentration is 12.96 mM —a ~30% excess. This leads to false positives and artificial toxicity in cellular assays.
Scenario B: Assuming 2:1 (MW 328.43) but possessing 1:1 (MW 213.26)
Conversely, aiming for the same 10 mM stock using the 2:1 assumption requires 1.64 mg of powder. If the powder is actually the 1:1 salt (only 54.0% active base by mass), that 1.64 mg yields just 0.885 mg of active base.
Result: Your actual concentration is 7.68 mM —a ~23% deficit. This leads to false negatives and severely right-shifted IC₅₀ curves.
Cascading experimental error in HTS assays caused by unverified stoichiometric assumptions.
Self-Validating Experimental Protocols for Stoichiometric QC
To ensure trustworthiness in your data, every new lot of 1,1-Diethylguanidine Sulfate must be treated as an unknown until internally verified. The following protocols represent a self-validating system to confirm stoichiometry before assay integration.
Causality: The 1:1 salt contains a bisulfate ion (HSO₄⁻), which retains a highly acidic proton. The 2:1 salt contains a fully neutralized sulfate ion (SO₄²⁻). This physical reality allows for rapid, orthogonal verification.
Step-by-Step Methodology:
System Suitability: Standardize a 0.1 N NaOH titrant solution using a primary standard (e.g., Potassium Hydrogen Phthalate, KHP) to ensure exact normality.
Sample Preparation: Accurately weigh ~100.0 mg of the unknown 1,1-Diethylguanidine Sulfate powder. Dissolve completely in 50.0 mL of HPLC-grade deionized water.
Initial pH Screen (The Rapid Check): Measure the native pH of the solution using a calibrated pH meter.
If pH ≈ 1.5 - 2.5: The sample is the 1:1 Bisulfate salt (CAS 54259-07-3).
If pH ≈ 5.5 - 7.0: The sample is the 2:1 Hemisulfate salt (CAS 77297-00-8).
Quantitative Titration: If the solution is acidic, titrate with 0.1 N NaOH while monitoring pH. The volume of NaOH required to reach the equivalence point (pH ~7) will perfectly correlate to the moles of HSO₄⁻ present, allowing you to calculate the exact equivalent weight and confirm the 213.26 g/mol molecular weight.
Protocol 2: Ion Chromatography (IC) & HRMS Molar Ratio Quantitation
Causality: While titration proves the presence of acidic protons, IC paired with High-Resolution Mass Spectrometry (HRMS) provides absolute quantitation of the cation-to-anion ratio.
Step-by-Step Methodology:
Cation Quantitation (HRMS):
Prepare a 10 µg/mL solution of the sample in 50:50 Water:Acetonitrile (0.1% Formic Acid).
Spike with a known concentration of an isotopically labeled internal standard.
Inject into an LC-HRMS system (ESI+ mode). Extract the exact mass for the C5H14N3⁺ cation (m/z 116.1182) and quantify the molarity of the free base.
Anion Quantitation (IC):
Prepare a parallel 10 µg/mL solution in pure deionized water.
Inject into an Ion Chromatography system equipped with an anion-exchange column (e.g., Dionex IonPac AS11) and a suppressed conductivity detector.
Quantify the SO₄²⁻ peak area against a standard calibration curve of sodium sulfate.
Data Synthesis: Divide the molarity of the guanidinium cation by the molarity of the sulfate anion. A result of ~1.0 confirms the 1:1 salt; a result of ~2.0 confirms the 2:1 salt.
References
Title: 1,1-Diethylguanidine Sulfate - AK Scientific, Inc.
Source: bldpharm.
Title: CAS 77297-00-8: Guanidine, N,N-diethyl-, sulfate (2:1)
The Pharmacological Architecture of Diethylguanidine Derivatives: A Technical Guide
Diethylguanidine (DEG) derivatives represent a highly versatile class of nitrogenous organic compounds. By substituting the highly basic, planar guanidine core with lipophilic diethyl groups, medicinal chemists fundament...
Author: BenchChem Technical Support Team. Date: March 2026
Diethylguanidine (DEG) derivatives represent a highly versatile class of nitrogenous organic compounds. By substituting the highly basic, planar guanidine core with lipophilic diethyl groups, medicinal chemists fundamentally alter the molecule's steric bulk, pKa, and amphiphilic properties[1][2]. This structural modification shifts the compound's biological activity profile from simple protonation-driven interactions to complex receptor antagonism, membrane disruption, and enzymatic inhibition[1][3].
This whitepaper dissects the mechanistic pharmacology, synthetic applications, and biological evaluation of diethylguanidine derivatives, providing actionable protocols for researchers engaged in drug discovery and agrochemical development.
Mechanistic Pharmacology and Biological Targets
The biological activity of DEG derivatives is dictated by the interplay between the cationic guanidinium moiety (which remains protonated at physiological pH) and the hydrophobic diethyl substitutions[1][2].
Neuromuscular and Ganglionic Blockade
Unsubstituted guanidine is known to antagonize curare-like effects at the neuromuscular junction. However, the introduction of diethyl groups in N,N-diethylguanidine completely reverses this pharmacological profile[3]. In classical bioassays, N,N-diethylguanidine acts as a competitive ganglionic blocker, inducing a tubocurarine-like flaccid paralysis[3]. The causality stems from steric hindrance: the bulky diethyl groups prevent the guanidinium cation from effectively agonizing nicotinic acetylcholine receptors, causing it to occupy the receptor site as an antagonist[3][4].
Antimicrobial Membrane Disruption
Derivatives such as 1-(2-(diethylamino)ethyl)guanidine sulfate exhibit potent antimicrobial properties[1][5]. The mechanism is driven by the molecule's amphiphilic nature. The cationic guanidine head electrostatically binds to the negatively charged phospholipid heads of microbial membranes, while the diethylaminoethyl tail intercalates into the hydrophobic lipid bilayer[1]. This dual action disrupts membrane integrity, leading to cellular lysis, making it a valuable intermediate in developing novel biocides and drug delivery vehicles[1][5].
Agrochemical Enzyme Inhibition
In agricultural chemistry, N,N-diethylguanidine is a critical precursor for pirimiphos-methyl , a broad-spectrum organothiophosphate insecticide[6]. The diethylamino group, positioned at the C2 carbon of the pyrimidine ring, is essential for anchoring the molecule within the active site of acetylcholinesterase (AChE) in target pests, leading to lethal enzyme inhibition[6][7].
Analgesic Pyrimidine Condensation
When 1,1-diethylguanidine is condensed with beta-diketones, it yields 2-(diethylamino)pyrimidines [8]. These heterocyclic compounds have demonstrated significant analgesic properties in murine models, highlighting the importance of the diethylamino-pyrimidine pharmacophore in central nervous system (CNS) modulation[8].
Divergent pharmacological pathways and primary biological targets of diethylguanidine derivatives.
Quantitative Data: Biological Activity Summary
The following table synthesizes the primary biological activities and mechanisms of key DEG derivatives based on established pharmacological literature.
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of DEG derivatives. Each protocol is designed as a self-validating system.
Protocol A: Synthesis of Analgesic 2-(Diethylamino)pyrimidines
Rationale: The condensation of 1,1-diethylguanidine with beta-diketones requires strict thermal and pH control. The basic environment liberates the reactive free base, while refluxing provides the activation energy necessary for the dual dehydration steps that close the pyrimidine ring[8][9].
Free Base Liberation: Suspend 10 mmol of 1,1-diethylguanidine sulfate in 20 mL of absolute ethanol. Add an equimolar amount of NaOH (dissolved in minimal water) dropwise while stirring at 0°C to liberate the free guanidine base[9].
Condensation: Slowly add 10 mmol of the selected beta-diketone (e.g., ethyl 3-oxobutanoate) to the mixture[8][9]. The dropwise addition prevents rapid exothermic polymerization.
Cyclization (Reflux): Heat the reaction mixture to reflux (approx. 78°C) for 1 to 2 hours. Causality: Continuous heat drives off water, pushing the equilibrium toward the thermodynamically stable aromatic pyrimidine ring[9].
Isolation: Cool the mixture to room temperature, then chill to 4°C to induce precipitation. Collect the crude product via vacuum filtration.
Purification: Recrystallize the solid from hot ethanol to yield colorless prisms[9].
System Validation: Analyze the purified product via FT-IR and
1
H-NMR. The protocol is validated if the IR spectrum shows the complete disappearance of the broad primary amine N-H stretches and the appearance of sharp pyrimidine C=N and C=C stretches.
Step-by-step synthetic workflow for analgesic 2-(diethylamino)pyrimidines.
Protocol B: In Vitro Ganglionic Blockade Bioassay
Rationale: To quantify the tubocurarine-like flaccid paralysis induced by N,N-diethylguanidine, an ex vivo tissue preparation is utilized[3].
Tissue Preparation: Isolate a fowl sciatic nerve-gastrocnemius muscle preparation. Mount the tissue in an organ bath containing Tyrode's solution. Causality: Tyrode's solution must be continuously aerated with 95%
O2
/ 5%
CO2
at 37°C to maintain physiological pH and tissue viability during the assay[3].
Baseline Establishment: Apply supramaximal square-wave electrical pulses (e.g., 0.1 Hz, 0.2 ms duration) to the sciatic nerve. Record the baseline isometric twitch tension using a force transducer.
Dose-Response Curve: Introduce N,N-diethylguanidine into the bath in cumulatively increasing concentrations (e.g.,
10−6
to
10−3
M), allowing 5 minutes between doses for equilibration.
Observation: Measure the dose-dependent reduction in twitch tension. A transition to flaccid paralysis indicates successful ganglionic blockade[3].
System Validation (Reversal): To validate that the blockade is competitive (tubocurarine-like) rather than depolarizing (decamethonium-like), wash the bath and introduce a known AChE inhibitor (e.g., neostigmine). The restoration of twitch tension confirms the competitive nature of the N,N-diethylguanidine antagonism.
References[1] "Buy 1-(2-(Diethylamino)ethyl)guanidine sulfate | 3272-63-7" - Smolecule. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBX-CBmY2ofsyOuiLtid1egnNB9ktRRt_H6gcljcQAGc3Gaq-vUyjrMT-TuBHemGT-FmBqMRlIDE_Re9NSzSd-7Ekdl97Pv03p4iwzmLX-tv9sVLw_GvSYbojX9WqyAoWWDb3kDA==[2] "CAS 77297-00-8: Guanidine, N,N-diethyl-, sulfate (2:1)" - CymitQuimica. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGDkiZjcg5u2gWuinvaDt274ud1laO6KAvIjooWgO739wDLXciNsH2IYKHgADMbCwjNv0GZko2zc_h_ESxrnwNI-FYYMZgQr-do3cInkcuZXyxlJk_QuVfyqjvJgn68HRUp0Y=[8] "[2-(Diethylamino)pyrimidines 2nd Communication: Analgesics]" - PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4NpOliMVTdpuV6eCRln7PnyPxBl0Ytufs822ZN6dN4_WonKJPzAYgD-kNc8ekEvDF2OXRZbqMhWRAWGYnhZgSuJc8qhYwUEZYoZwPE8MIiRUfhGW9yXTfd52ib8pw75mdgg==[6] "Pirimiphos-Methyl: A Technical Guide to its Chemical Structure and Functional Groups" - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9if9w_L8BE_71Xdyxu2IH9sv8i6SpG0ia3creLsrx9jsoDq8MCjtrqPDmunsMYmcjHTEFp8sh-MNKcRC9sv6bdZn06vrO1Cv6X1zYIf15ITdeKKgCMyyz9N8EVx7SBm5ocfMUBTqf-ONxxCmb3LAZntMXQfq6A1XUhAZvEWRAUr-LNWHQQARZ9Jezr01mAiZ0j-A1g_WieceUHDltvZdSSO8YEX-GfPI54P_nIMyRyg==[7] "united states environmental protection agency" - Regulations.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiagzeqGLJbvzqu_7XvynILow69xFjKJIypP7F0AgcG-YQhcVxs10XiXV3N34IowulpOKGpyn23XNTtMcrR1mijPrXT_nvnMNyDyuFtTj2zPza3nHbfYogc6ClyFV0lRy6s2ORznvDHMmPFf9GhbimZE-90jhIET_DelHZ-TeCFesM[3] "Effects of some guanidine derivatives on neuromuscular and ganglionic transmission" - PubMed Central (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeDFe4JbkRrnpYOVTiXSXm8QmJlSjiuwRowGd1gslnYn-7eMNxdE5d7jh2RwctQ4Qay91XnM9HAFiYdOcnz3psTs0-dxl5IqkBNn18QU7Kxo6xMdUzIay-otHftsOPfBAwChNA[5] "Buy 1-(2-(Diethylamino)ethyl)guanidine sulfate | 3272-63-7" - Smolecule. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjc_f69n9AXA_gz_aHZnvE95No9WlSV8XGOAhuwuikv8q-esERm6P0BPYSwbIJYoAtgyxmS50su_--mEhQ2SLhgwfd2PJiSlLIy2TAagqLcHcGeUqszVqAIOlPEZD9mgDxx30qqg==[4] "Marcfortine and Paraherquamide Class of Anthelmintics" - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCFugfkfkkbfghTTkUrSEf1R9MPVm03bb6sKaoMIIztlMoWmtT0uZen3WB2oxfYd-V5UwxJWX_3t2CVC0dTcFlOIK10tz1gGwvFXvolX-GmrA-Pbv3AXlXARs1oR2g5etZJDrtwREHcgUsneuoSQT3XmcWhWaS4I19jCABKDfvS7HmwcyZNDn6Y9ipFt52JXGNdUgIvcYi0luZVFFrRHUUBjyKW6OIHW938cWJ_MOEU8mvb4l6vDhReV8TXQ==[9] "2-Diethylamino-6-methylpyrimidin-4(3H)-one" - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jsZrg6oRS7XrXUxn5WmiP_wSzg00C-5lwqVnBJVHmg8dPv2gEg_GrxrRjhznY4CZwrNo7EdS4gLMoSynvf3w8pnTlkqd3wK09ZN-1v2QnVhpXmOxmK7V1tZY14bjFXBGHPiK_RHJyPz2JLo=
A Researcher's Comprehensive Guide to Sourcing and Qualifying 1,1-Diethylguanidine Sulfate for Drug Development and Scientific Applications
In the landscape of pharmaceutical research and drug development, the integrity of every component is paramount. The quality of starting materials and reagents directly influences the reproducibility of experimental resu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the integrity of every component is paramount. The quality of starting materials and reagents directly influences the reproducibility of experimental results and the ultimate success of a research endeavor. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, verification, and handling of 1,1-Diethylguanidine Sulfate (CAS No. 77297-00-8), a key building block and reagent in various synthetic pathways.
Part 1: Strategic Sourcing of 1,1-Diethylguanidine Sulfate
The initial step in any research project involving 1,1-Diethylguanidine Sulfate is the procurement of high-purity material from a reputable supplier. The choice of supplier can significantly impact the quality and consistency of the compound, which in turn affects experimental outcomes.
Identifying Reputable Suppliers
Several chemical suppliers specialize in providing reagents for research and development. When selecting a supplier for 1,1-Diethylguanidine Sulfate, it is crucial to consider factors beyond just price. These include the supplier's quality control processes, the availability of detailed analytical documentation, and their reputation within the scientific community.
Key suppliers for 1,1-Diethylguanidine Sulfate include:
Tokyo Chemical Industry (TCI): A well-established supplier with a strong reputation for providing high-purity research chemicals.[1]
Alfa Chemistry: Offers a range of specialty chemicals, including 1,1-Diethylguanidine Sulfate, and provides custom synthesis services.[2]
Ambeed, Inc.: Specializes in building blocks and advanced intermediates for the pharmaceutical and biotech industries.[2][3]
BOC Sciences: A global supplier of a wide array of chemicals for life sciences, biotech, and pharmaceutical development.[2][][][]
The following table provides a comparative summary of offerings for 1,1-Diethylguanidine Sulfate from these and other potential suppliers.
Supplier
Product Number (Example)
Purity Specification
CAS Number
Availability of Certificate of Analysis (CoA)
Tokyo Chemical Industry (TCI)
D2035
>98.0%
77297-00-8
Yes
Alfa Chemistry
-
Varies
77297-00-8
Inquiry Required
Ambeed, Inc.
-
Varies
77297-00-8
Inquiry Required
BOC Sciences
-
Varies
77297-00-8
Inquiry Required
BLD Pharmatech Ltd.
-
Varies
77297-00-8
Yes
CymitQuimica
Multiple
>98.0%
77297-00-8
Yes
Supplier Qualification Workflow
A systematic approach to qualifying a supplier is essential to ensure the procurement of high-quality reagents. The following workflow outlines the key steps in this process.
1,1-Diethylguanidine Sulfate in Advanced Organic Synthesis: A Technical Whitepaper
Executive Summary In the landscape of modern organic synthesis, guanidine derivatives serve as indispensable building blocks for constructing complex nitrogen-rich heterocycles. Among these, 1,1-Diethylguanidine Sulfate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis, guanidine derivatives serve as indispensable building blocks for constructing complex nitrogen-rich heterocycles. Among these, 1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) [1] occupies a privileged position. Unlike unsubstituted guanidine, the asymmetric N,N-diethyl substitution introduces highly specific steric and lipophilic parameters that are highly sought after in both pharmaceutical manufacturing (e.g., PI3K inhibitors)[2] and advanced organometallic catalysis (e.g., Ring-Opening Polymerization catalysts)[3].
This whitepaper provides an in-depth mechanistic guide to utilizing 1,1-Diethylguanidine Sulfate (1,1-DEGS), detailing the causality behind experimental conditions, self-validating protocols, and quantitative performance metrics.
Physicochemical Profile & Mechanistic Causality
To leverage 1,1-DEGS effectively, one must understand how its physical properties dictate reaction design. The compound is isolated as a sulfate salt with a 2:1 stoichiometry (two guanidinium cations per sulfate anion)[1].
The Causality of the N,N-Diethyl Moiety
Nucleophilic Modulation: The electron-donating nature of the ethyl groups increases the electron density on the unsubstituted nitrogen atoms, enhancing their nucleophilicity compared to standard guanidine.
Steric Shielding: In transition metal catalysis, the bulky diethyl groups provide critical steric shielding. When converted into a guanidinate ligand, this bulk prevents bimolecular deactivation (aggregation) of active metal centers[3].
Lipophilicity: The alkyl chains significantly improve the solubility of the free base in organic solvents, enabling biphasic extractions and homogeneous catalysis in monomer melts.
1,1-DEGS is a critical precursor in the synthesis of biologically active thiazole and pyrimidine derivatives. A prominent example is its use in synthesizing highly selective Phosphoinositide 3-kinase (PI3K) inhibitors, which are vital in oncology and immunology[2],[4].
Experimental Protocol: Condensation to Form Thiazole-Guanidine APIs
The following protocol details the condensation of 1,1-DEGS with an electrophilic thiazole derivative to yield a PI3K inhibitor intermediate.
Step 1: Reagent Preparation & Solvation
Action: Suspend 1,1-DEGS (1.0 eq of the free base equivalent) and the target electrophile (e.g., a 2-chloro-thiazole derivative, 0.9 eq) in 2-methoxyethanol.
Causality Rationale: 2-Methoxyethanol is deliberately chosen over standard alcohols. Its high boiling point (124°C) provides the thermal latitude required to overcome the steric hindrance of the N,N-diethyl moiety, while its polar protic nature stabilizes the charged transition state during nucleophilic substitution[2].
Step 2: Thermal Condensation
Action: Heat the reaction mixture to 125°C for 1 hour under continuous, vigorous stirring.
Validation: The system validates itself when the mass peak of the starting electrophile completely disappears, and the target product mass (e.g., M+H 264) becomes the dominant signal[2]. Do not proceed to isolation until this threshold is met.
Step 4: Isolation & Purification
Action: Concentrate the mixture under high vacuum. Purify the crude residue via normal phase chromatography using a Dichloromethane (DCM) / Ethyl Acetate (EtOAc) gradient.
Causality Rationale: Vacuum concentration prevents the thermal degradation that would occur during atmospheric distillation. The DCM/EtOAc gradient effectively partitions the highly polar, unreacted guanidine sulfate from the more lipophilic API target[2].
Figure 1: Synthetic pathway of PI3K inhibitor APIs using 1,1-Diethylguanidine Sulfate.
Application II: Advanced Organometallic Catalysis
Beyond small-molecule APIs, 1,1-DEGS is utilized to synthesize bulky monoanionic guanidinate ligands. These ligands support Zinc(II) complexes that act as highly efficient, low-toxicity catalysts for the Ring-Opening Polymerization (ROP) of L-lactide into Poly(lactic acid) (PLA) under industrially relevant, solvent-free conditions[3],[5].
Experimental Protocol: Synthesis of Guanidinate Zn(II) Complexes
Step 1: Free Base Generation
Action: Treat 1,1-DEGS with aqueous NaOH and extract with diethyl ether (3 × 30 mL). Dry the combined organic layers over sodium sulfate and concentrate.
Causality Rationale: The sulfate counterion must be entirely removed to free the nucleophilic nitrogen. Diethyl ether selectively extracts the lipophilic free base while leaving inorganic sulfates trapped in the aqueous phase[3].
Step 2: Proligand Synthesis
Action: React the isolated free 1,1-diethylguanidine with a carbodiimide (e.g., N,N'-bis(2,6-diisopropylphenyl)carbodiimide) in THF.
Causality Rationale: The carbodiimide acts as an electrophilic trap. The resulting insertion creates a bulky, bidentate guanidinate scaffold capable of stabilizing a zinc center against aggregation.
Step 3: Validation Checkpoint
Action: Recrystallize the crude solid from boiling ethanol.
Validation: Confirm purity via ¹H NMR (CDCl₃). A sharp multiplet for the N-CH₂-CH₃ protons and the absolute absence of starting material peaks validate the structural integrity of the proligand[3].
Step 4: Metalation
Action: React the purified proligand with Zn[N(SiMe₃)₂]₂ in benzene at 80°C for 24 hours[5].
Causality Rationale: The silylamide acts as a strong, non-nucleophilic base. It deprotonates the guanidine proligand, driving the reaction to completion through the evolution of volatile hexamethyldisilazane.
Figure 2: Experimental workflow for synthesizing Guanidinate Zn(II) catalysts.
Table 2: Comparative Catalytic Performance in L-Lactide ROP
The resulting Zn(II) complexes demonstrate superior control over the polymerization process compared to industry-standard tin catalysts[3],[5].
Catalyst System
Temp (°C)
Time (h)
Conversion (%)
PDI (
Mw/Mn
)
Mechanistic Note
Zn(II) Guanidinate (1,1-DEGS derived)
190
2.5
>95
1.05 - 1.13
High steric bulk prevents transesterification and back-biting, keeping PDI exceptionally low.
Standard Sn(Oct)₂
190
2.5
>95
1.20 - 1.30
Prone to inter-chain transesterification at high temps, broadening the molecular weight distribution.
Handling, Safety, and Storage Protocols
As a guanidine derivative, 1,1-DEGS exhibits biological activity and potential toxicity[1].
Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at ambient temperature. The sulfate salt is hygroscopic; exposure to moisture will alter the stoichiometric weight, leading to failed reactions.
Handling: Always handle within a Class II fume hood. The generation of the free base (Protocol 2, Step 1) releases volatile, basic amines that are severe respiratory irritants.
References
World Intellectual Property Organization (WIPO). "WO2010029082A1 - Organic compounds". Patent detailing the synthesis of PI3K inhibitors using 1,1-Diethylguanidine.
ResearchGate / Università degli Studi di Trieste. "Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- And Copolymerization under Industrially Relevant Conditions". Organometallic Catalysis. Available at: [Link]
Unlocking the Potential of 1,1-Diethylguanidine Sulfate in Agrochemicals: A Technical Guide for Innovators
Foreword: Charting a New Course in Crop Protection The relentless pursuit of enhanced agricultural productivity and sustainable crop protection methodologies necessitates a continuous exploration of novel chemical entiti...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting a New Course in Crop Protection
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection methodologies necessitates a continuous exploration of novel chemical entities. Within this landscape, guanidine derivatives have long been recognized for their diverse biological activities. This guide delves into the untapped potential of a specific member of this class: 1,1-Diethylguanidine Sulfate. While its direct application in agrochemicals is not yet extensively documented, its structural attributes and the broader activity of guanidine compounds suggest a promising frontier for research and development. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for investigating and harnessing the potential of 1,1-Diethylguanidine Sulfate in the next generation of agrochemicals.
The Compound: Understanding 1,1-Diethylguanidine Sulfate
1,1-Diethylguanidine Sulfate is an organic salt consisting of a diethyl-substituted guanidinium cation and a sulfate anion.[1] The guanidinium group, with its delocalized positive charge, is a key feature that often dictates the biological activity of these compounds. The diethyl substitution pattern influences its lipophilicity and, consequently, its interaction with biological membranes.
The sulfate form offers advantages in terms of stability and handling. It's important to note that while this compound is commercially available as an intermediate for chemical synthesis, its direct agrochemical applications remain an area of active exploration.[2]
Potential Agrochemical Applications: A Triad of Possibilities
Based on the known activities of related guanidine derivatives, we can hypothesize three primary avenues for the application of 1,1-Diethylguanidine Sulfate in agriculture: as a fungicide, an insecticide, and a plant growth regulator.
Fungicidal Activity: Disrupting the Fungal Cell
Guanidine derivatives have been patented for their use as fungicides in agriculture and horticulture.[3] The proposed mechanism of action often involves the disruption of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death. The cationic nature of the guanidinium head group is crucial for its initial interaction with the negatively charged components of the fungal cell wall and membrane.
Hypothesized Mechanism of Action as a Fungicide:
Caption: Hypothesized fungicidal mechanism of 1,1-Diethylguanidine Sulfate.
Insecticidal Properties: A Neurological Approach
Certain guanidine derivatives have been patented as insecticides, suggesting a potential neurotoxic mode of action.[4] These compounds can act as agonists or antagonists of insect neurotransmitter receptors, such as the nicotinic acetylcholine receptors (nAChRs). Disruption of normal nerve impulse transmission leads to paralysis and death of the insect. The specific structure of the guanidine derivative determines its binding affinity and selectivity for insect versus mammalian receptors, a critical factor for safety.
Proposed Insecticidal Workflow:
Caption: Proposed workflow for the insecticidal action of 1,1-Diethylguanidine Sulfate.
The sulfate component of 1,1-Diethylguanidine Sulfate introduces another dimension to its potential agrochemical utility. Sulfur is a vital macronutrient for plants, playing a role in various metabolic pathways and hormonal signaling.[5] Furthermore, some guanidine compounds have been observed to influence plant growth. The application of related compounds like dimethyl sulphate has been shown to induce mutations and affect plant growth, suggesting a potential role in plant breeding or as a growth regulator.[6] It is plausible that 1,1-Diethylguanidine Sulfate could influence plant development through the combined effects of the guanidinium cation and the sulfate anion.
Experimental Protocols for Efficacy and Safety Evaluation
To rigorously assess the potential of 1,1-Diethylguanidine Sulfate, a series of well-defined experimental protocols are essential.
In Vitro Fungicidal Efficacy Assay
Objective: To determine the direct inhibitory effect of 1,1-Diethylguanidine Sulfate on the growth of key plant pathogenic fungi.
Methodology:
Fungal Strains: Select a panel of economically important fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea, Phytophthora infestans).
Culture Preparation: Grow fungal strains on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).
Compound Preparation: Prepare a stock solution of 1,1-Diethylguanidine Sulfate in sterile distilled water and create a series of dilutions.
Assay:
Incorporate the different concentrations of the test compound into molten PDA.
Pour the amended agar into Petri dishes.
Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.
Incubate the plates under optimal growth conditions for each fungus.
Data Collection: Measure the radial growth of the fungal colony at regular intervals.
Analysis: Calculate the EC50 (Effective Concentration to inhibit 50% of growth) for each fungus.
Whole-Plant Insecticidal Bioassay
Objective: To evaluate the insecticidal activity of 1,1-Diethylguanidine Sulfate against a target insect pest in a controlled environment.
Methodology:
Test Insect: Select a relevant insect pest (e.g., aphids, caterpillars).
Host Plant: Grow healthy host plants (e.g., tomato, cabbage) in a greenhouse.
Compound Application: Prepare aqueous solutions of 1,1-Diethylguanidine Sulfate at various concentrations with a non-ionic surfactant. Apply the solutions to the plants as a foliar spray until runoff.
Insect Infestation: Once the foliage is dry, infest the plants with a known number of test insects.
Incubation: Maintain the plants in a controlled environment (temperature, humidity, photoperiod).
Data Collection: Record insect mortality at 24, 48, and 72 hours post-infestation.
Analysis: Determine the LC50 (Lethal Concentration to kill 50% of the insect population).
Plant Growth Regulation Study
Objective: To assess the impact of 1,1-Diethylguanidine Sulfate on plant growth and development.
Methodology:
Plant Species: Choose a model plant species (e.g., Arabidopsis thaliana) or a crop of interest.
Growth Conditions: Grow plants in a hydroponic system or a standardized soil mix under controlled environmental conditions.
Compound Application: Apply 1,1-Diethylguanidine Sulfate to the growth medium at a range of concentrations.
Data Collection: Over a period of several weeks, measure key growth parameters:
Root and shoot biomass (fresh and dry weight)
Plant height
Leaf area
Chlorophyll content
Time to flowering
Analysis: Statistically analyze the data to identify any significant stimulatory or inhibitory effects on plant growth.
Safety and Toxicological Considerations
While exploring the efficacy of any new agrochemical, a thorough evaluation of its safety profile is paramount. Guanidine derivatives can exhibit toxicity, and it is crucial to conduct comprehensive toxicological studies.[1] The hydrochloride salt of 1,1-diethylguanidine is classified as harmful if swallowed and causes skin and eye irritation.[7] Therefore, appropriate personal protective equipment should be used when handling 1,1-Diethylguanidine Sulfate. Future research should focus on ecotoxicological studies to assess its impact on non-target organisms and the environment.
Future Directions and Conclusion
1,1-Diethylguanidine Sulfate represents a promising, yet underexplored, molecule in the realm of agrochemicals. The existing literature on guanidine derivatives provides a strong rationale for investigating its potential as a fungicide, insecticide, and plant growth regulator. The experimental frameworks outlined in this guide offer a starting point for researchers to systematically evaluate its bioactivity.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1,1-Diethylguanidine Sulfate to optimize its efficacy and selectivity.
Mode of Action Studies: Elucidating the precise molecular targets and mechanisms by which it exerts its biological effects.
Formulation Development: Creating stable and effective formulations for practical application in the field.
Ecotoxicological Profiling: Assessing its environmental fate and impact on non-target species.
By pursuing these avenues of research, the scientific community can unlock the full potential of 1,1-Diethylguanidine Sulfate and contribute to the development of innovative and sustainable solutions for global agriculture.
References
European Patent Office. (n.d.). EP 0429281 - Guanidine derivatives and fungicides for agriculture and horticulture containing the same.
Google Patents. (n.d.). US5034404A - Guanidine derivatives, their production and insecticides.
Mostafa, G. G., & Abou Alhamd, M. F. (2016). Effect of Dimethyl Sulphate on the Growth, Induction of Mutations and Their Identification by Peroxidase Isozyme in Tecoma stans. International Journal of Plant Breeding and Genetics, 10(2), 91-97.
PubChem. (n.d.). 1,1-Diethylguanidine hydrochloride. Retrieved from [Link]
Alzchem Group. (n.d.). N,N-Diethylguanidine sulfate (2:1). Retrieved from [Link]
Khan, M. T., et al. (2024). Sulfate Availability and Hormonal Signaling in the Coordination of Plant Growth and Development. International Journal of Molecular Sciences, 25(7), 3983.
1,1-Diethylguanidine Sulfate: A Comprehensive Technical Guide for Pharmaceutical Intermediates
An In-depth Exploration of Synthesis, Properties, and Applications in Drug Development Introduction: The Strategic Importance of Guanidinium Scaffolds in Medicinal Chemistry The guanidinium group, characterized by a cent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Exploration of Synthesis, Properties, and Applications in Drug Development
Introduction: The Strategic Importance of Guanidinium Scaffolds in Medicinal Chemistry
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged scaffold in modern drug design. Its unique electronic and structural properties, particularly its strong basicity and ability to form multiple hydrogen bonds, allow for potent and selective interactions with biological targets. Within this important class of compounds, 1,1-Diethylguanidine Sulfate (CAS No: 77297-00-8) has emerged as a key intermediate in the synthesis of a variety of pharmaceutical agents. This technical guide provides a comprehensive overview of 1,1-Diethylguanidine Sulfate, from its fundamental chemical properties and synthesis to its practical applications as a versatile building block in the development of active pharmaceutical ingredients (APIs).
Physicochemical Properties and Structural Elucidation
1,1-Diethylguanidine Sulfate typically presents as a white to almost white crystalline solid.[1] It is soluble in water, a characteristic enhanced by the presence of the sulfate moiety.[2] The compound's structure consists of two N,N-diethylguanidinium cations associated with one sulfate anion, as indicated by its molecular formula C10H28N6O4S and molecular weight of approximately 328.43 g/mol .[3]
Synthesis of 1,1-Diethylguanidine Sulfate: A Methodological Overview
The synthesis of 1,1-dialkylguanidines can be achieved through several established routes. While a specific, detailed protocol for the direct synthesis of 1,1-Diethylguanidine Sulfate is not extensively documented in publicly available literature, general methods for the preparation of substituted guanidines provide a strong foundation for its production.
One common industrial approach involves the reaction of a corresponding amine with a guanylating agent. For 1,1-diethylguanidine, this would typically involve the reaction of diethylamine with a reagent such as cyanamide or a derivative thereof.
Another well-established method is the reaction of amines with S-alkylisothiourea salts.[5] For instance, the synthesis of a guanidinium sulfate has been demonstrated by reacting an amine with O-methylisourea sulfate.[6] A plausible synthetic pathway for 1,1-diethylguanidine could involve the reaction of diethylamine with S-methylisothiourea sulfate. This reaction proceeds via nucleophilic substitution at the carbon atom of the isothiourea, with the displacement of methanethiol.[5] The resulting 1,1-diethylguanidine can then be treated with sulfuric acid to yield the sulfate salt.[2]
A general procedure for the synthesis of guanidines from dicyandiamide and an amine salt has also been described, which could be adapted for the synthesis of 1,1-diethylguanidine. This method involves heating dicyandiamide with a methylammonium salt to produce the corresponding guanidine.[7]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 1,1-Diethylguanidine Sulfate.
Role as a Pharmaceutical Intermediate: Applications and Mechanistic Insights
1,1-Diethylguanidine Sulfate serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] While specific, publicly disclosed examples of its direct use in the synthesis of commercial drugs are limited, the role of substituted guanidines in medicinal chemistry is extensive. They are integral components of drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.
The utility of 1,1-Diethylguanidine Sulfate in organic synthesis stems from the reactivity of the guanidine functional group. It can act as a strong, non-nucleophilic base, a nucleophile, or a precursor to more complex heterocyclic systems. For instance, the related compound 1,1-dimethylguanidine sulfate has been used as a substrate in the modified Pictet-Spengler reaction, a powerful method for constructing isoquinoline and β-carboline skeletons found in many alkaloids and pharmaceutical agents.[8] It is plausible that 1,1-Diethylguanidine Sulfate could be employed in similar synthetic strategies.
In the context of pharmaceutical synthesis, 1,1-Diethylguanidine Sulfate can be utilized in several ways:
As a Building Block: The diethylguanidine moiety can be incorporated into a larger molecule to impart specific physicochemical properties, such as increased basicity or the ability to interact with biological targets through hydrogen bonding.
As a Catalyst: The strong basicity of the guanidine group allows it to function as an effective catalyst in various organic reactions, such as condensations, eliminations, and rearrangements.
As a Reagent in Heterocyclic Synthesis: Guanidines are common starting materials for the synthesis of nitrogen-containing heterocycles, which are prevalent in drug molecules.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 1,1-Diethylguanidine Sulfate is critical for its use in pharmaceutical manufacturing. A combination of analytical techniques is typically employed for its characterization and quality control.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can be used to separate 1,1-Diethylguanidine Sulfate from any impurities. UV detection is suitable if the compound or its impurities possess a chromophore.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum of 1,1-Diethylguanidine Sulfate would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and exchangeable protons on the nitrogen atoms. The ¹³C NMR spectrum would provide information on the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching, C-N stretching, and the sulfate anion would be expected.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Safety, Handling, and Storage
1,1-Diethylguanidine Sulfate is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of dust.
Hazard Summary:
Skin Irritation: Causes skin irritation.
Eye Irritation: Causes serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling and Storage:
Avoid contact with skin and eyes.
Avoid formation of dust and aerosols.
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion and Future Perspectives
1,1-Diethylguanidine Sulfate is a valuable and versatile intermediate for the pharmaceutical industry. Its unique properties make it an important building block in the synthesis of a diverse range of biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of reliable and well-characterized intermediates like 1,1-Diethylguanidine Sulfate will undoubtedly increase. Further research into its applications in novel synthetic methodologies and the development of more efficient and sustainable manufacturing processes will be crucial for its continued contribution to the field of drug discovery and development.
References
1,1-Dimethylguanidine Sulfate Salt. Axios Research. Available at: [Link]
N,N-Diethylguanidine sulfate (2:1). Alzchem Group. Available at: [Link]
The Synthesis of Guanidine from Urea. Part 3. DTIC. Available at: [Link]
Synthesis of guanidinium sulfate. PrepChem.com. Available at: [Link]
Diethylguanidine Sulfate (CAS No. 77297-00-8) Suppliers. ChemicalRegister.com. Available at: [Link]
Synthesis of the Guanidine Derivative: N-{2][10][11]triazol-3(5H)-ylidene)aminomethylene}benzamide. MDPI. Available at: [Link]
The Preparation of Methylguanidine, and of pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni. Zenodo. Available at: [Link]
A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. Organic Chemistry Portal. Available at: [Link]
Patent & Publications. Pharma Inventor Inc. Available at: [Link]
guanidine nitrate. Organic Syntheses. Available at: [Link]
Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. PMC. Available at: [Link]
Process for the preparation of intermediate-1,1,3,3,-tetramethyl carbamidine hydrochloride for preparing 1,1,3,3-tetramethyl guanidine. Google Patents.
Pseudourea, 2-methyl-2-thio-, sulfate. Organic Syntheses. Available at: [Link]
Probing the Catalytic Activity of Sulfate-Derived Pristine and Post-Treated Porous TiO2(101) Anatase Mesocrystals by the Oxidative Desulfurization of Dibenzothiophenes. PMC. Available at: [Link]
A kind of preparation method of sulfaguanidine. Google Patents.
A review on analytical method development and validation. SciSpace. Available at: [Link]
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. Available at: [Link]
Probing the Catalytic Activity of Sulfate-Derived Pristine and Post-Treated Porous TiO 2(101) Anatase Mesocrystals by the Oxidative Desulfurization of Dibenzothiophenes. PubMed. Available at: [Link]
Method for synthesizing sulphaguanidine. Google Patents.
11-Dimethylguanidine Sulfate 98.0%. PureSynth. Available at: [Link]
Catalytic Effect of Alloxazinium and Isoalloxazinium Salts on Oxidation of Sulfides with Hydrogen Peroxide in Micellar Media. ResearchGate. Available at: [Link]
Polyoxometalate Dicationic Ionic Liquids as Catalyst for Extractive Coupled Catalytic Oxidative Desulfurization. MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocol.
Executive Summary & Chemical Causality
Guanidines are among the strongest organic superbases available to synthetic chemists, but their free-base forms are notoriously difficult to handle due to extreme hygroscopicity and rapid degradation via atmospheric carbon dioxide absorption. 1,1-Diethylguanidine Sulfate (CAS 77297-00-8) solves this handling bottleneck. By pairing the diethylguanidine core with sulfuric acid in a 2:1 stoichiometry, the compound is stabilized as a weighable, bench-stable white crystalline powder[1].
To utilize 1,1-diethylguanidine as a basic catalyst, the sulfate salt must be subjected to alkaline neutralization. Once the free base is liberated in situ, the diethyl groups provide critical hydrophobic characteristics and steric shielding[1]. This unique combination of high basicity (pKa ~13–14) and steric bulk makes it an exceptional organocatalyst for high-concentration supramolecular synthesis (e.g., calixarenes)[2] and a highly effective ligand precursor for stabilizing transition metal catalysts in polymer chemistry[3].
Quantitative Data Summaries
To facilitate experimental design, the physical properties and catalytic benchmarks of 1,1-diethylguanidine systems are summarized below.
Table 1: Physicochemical Properties of 1,1-Diethylguanidine Sulfate [1]
Property
Value / Description
CAS Number
77297-00-8
Molecular Formula
C10H28N6O4S (2:1 Guanidine:Sulfate ratio)
Molecular Weight
328.43 g/mol
Physical State
White to almost white powder/crystal
| Solubility | Soluble in water and highly polar solvents |
Table 2: Comparative Performance Metrics for Calixarene Synthesis [2]
Parameter
Traditional Synthesis (NaOH Catalyst)
1,1-Diethylguanidine Catalyzed
Phenol:Solvent Mass Ratio
Dilute (< 0.10:1)
Highly Concentrated (≥ 0.25:1)
Solid Content
Low
≥ 50%
Calix[8]arene Selectivity
Low (Requires extensive recrystallization)
≥ 70% (Direct synthesis)
| Reaction Temperature | Reflux | 140 °C to 180 °C |
Table 3: ROP Catalytic Efficiency (Zn-Guanidinate vs. Industry Standard) [3]
(Polymerization of L-Lactide at 190 °C, Solvent-Free)
Catalyst System
[Monomer]/[Catalyst]
Alcohol Equiv.
Time
Conversion (%)
Zn(II) Guanidinate
200
2
5 min
>99%
Zn(II) Guanidinate
5000
10
1 h
77%
Zn(II) Guanidinate
5000
50
1 h
94%
| Sn(Oct)2 (Standard) | 5000 | 10 | 1 h | 94% |
Application Workflow 1: High-Yield Synthesis of Calix[8]arenes
Causality & Mechanism
Calixarenes are cyclic oligomers synthesized via the condensation of a phenol and an aldehyde. Traditionally, sodium hydroxide is used as the base catalyst, which necessitates highly dilute reaction conditions to prevent linear polymerization and requires tedious recrystallization to isolate specific ring sizes[2].
By substituting NaOH with 1,1-diethylguanidine (generated in situ from the sulfate salt), the reaction can be run at exceptionally high concentrations (≥ 50% solid content)[2]. Causality: The steric bulk of the diethyl groups on the guanidine catalyst shields the para-position of the phenol intermediates, heavily templating the ortho-ortho linkages required for macrocyclization. This kinetic directing effect selectively drives the formation of the 8-membered macrocycle (Calix[8]arene) over other oligomers.
Workflow for the in situ activation of 1,1-Diethylguanidine Sulfate for Calixarene synthesis.
Self-Validating Protocol: Calix[8]arene Synthesis
In Situ Catalyst Activation: Suspend 10 mmol of 1,1-Diethylguanidine Sulfate in 50 mL of an organic solvent (e.g., xylene). Add 20 mmol of aqueous NaOH (1M). Stir vigorously for 30 minutes.
Validation Checkpoint: The aqueous phase should test at pH > 12. The free 1,1-diethylguanidine migrates into the organic phase. Separate and discard the aqueous layer containing sodium sulfate.
Reagent Addition: To the organic phase, add the phenolic compound and paraformaldehyde. Ensure the mass ratio of the phenolic compound to the organic solvent is no less than 0.25:1 to maintain a highly concentrated reaction system[2].
Condensation & Dehydration: Equip the flask with a Dean-Stark trap. Heat the reaction mixture to an elevated temperature of 140 °C to 180 °C for a minimum of 4 hours[2].
Causality: Continuous removal of water via the Dean-Stark trap drives the condensation equilibrium forward, maximizing yield.
Validation & Quality Control: Withdraw a 0.5 mL aliquot, evaporate the solvent, and analyze via HPLC or 1H NMR. The process is complete when the product profile shows at least 70% selectivity for the calix[8]arene compound[2].
Application Workflow 2: Ligand Precursor for Zn(II) ROP Catalysts
Causality & Mechanism
The industrial production of polylactide (PLA) relies on the ring-opening polymerization (ROP) of lactide using Sn(II) 2-ethylhexanoate at 190–200 °C[3]. Due to the toxicity of tin, zinc-based alternatives are highly sought after. However, simple zinc salts often aggregate or cause unwanted transesterification at high temperatures, broadening the polymer's molecular weight distribution.
1,1-Diethylguanidine derivatives are utilized to synthesize bulky monoanionic guanidinate ligands[3]. Causality: When coordinated to Zn(II), the electron-rich guanidinate core increases the nucleophilicity of the metal center, while the diethyl groups provide a steric umbrella. This prevents catalyst aggregation and suppresses side reactions, allowing the Zn(II) complex to operate efficiently under industrially relevant, solvent-free conditions at 190 °C[3].
Mechanistic pathway showing how the steric bulk of 1,1-diethylguanidine directs controlled ROP.
Self-Validating Protocol: Zn(II) Catalyzed ROP of L-Lactide
Catalyst Preparation: Synthesize the Zn(II) guanidinate complex by reacting 1 equivalent of the 1,1-diethylguanidine-derived proligand with Zn[N(SiMe3)2]2 in benzene at 80 °C for 24 hours[3]. Isolate the complex via solvent evaporation.
Polymerization Setup: In a glovebox, charge a heavy-walled glass ampoule with technical grade L-lactide, the Zn(II) guanidinate catalyst, and benzyl alcohol (initiator). For a standard run, use a monomer/catalyst ratio of 5000:1 and 10 to 50 equivalents of alcohol[3].
Solvent-Free ROP: Seal the ampoule and submerge it in an oil bath pre-heated to 190 °C. Allow the melt polymerization to proceed for exactly 1 hour[3].
Causality: Operating solvent-free at 190 °C mimics industrial extruder conditions, proving the thermal stability imparted by the guanidinate ligand.
Validation & Quality Control: Quench the reaction by rapid cooling. Dissolve the crude polymer in dichloromethane and precipitate in cold methanol. Analyze the conversion rate via 1H NMR (comparing the methine peaks of the polymer vs. residual monomer) and determine the polydispersity index (PDI) via Gel Permeation Chromatography (GPC). Expect conversions of 77% to 94% depending on alcohol equivalents[3].
References
[1] CAS 77297-00-8: Guanidine, N,N-diethyl-, sulfate (2:1). CymitQuimica.
URL:
[2] US20220177397A1 - Processes for preparing calixarenes. Google Patents.
URL:
[3] Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions. ACS Applied Polymer Materials.
URL:
1,1-Diethylguanidine Sulfate in condensation reactions
Application Note: 1,1-Diethylguanidine Sulfate in Advanced Condensation Reactions Executive Summary 1,1-Diethylguanidine sulfate is a highly versatile, bifunctional reagent. In pharmaceutical development, it serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,1-Diethylguanidine Sulfate in Advanced Condensation Reactions
Executive Summary
1,1-Diethylguanidine sulfate is a highly versatile, bifunctional reagent. In pharmaceutical development, it serves as a critical bis-nucleophile for the synthesis of complex nitrogenous heterocycles, most notably 2-(diethylamino)pyrimidines—a class of compounds with potent analgesic and antifungal properties[1]. In materials science, its latent basicity is leveraged as a high-efficiency catalyst for silanol condensation in moisture-curable polymer coatings[2]. This guide details the mechanistic rationale, self-validating protocols, and empirical data for utilizing 1,1-diethylguanidine sulfate across both domains.
Chemical Profile & Mechanistic Causality
1,1-Diethylguanidine is typically supplied as a sulfate salt (often in a 2:1 stoichiometry, CAS: 77297-00-8)[3]. The sulfate counterion provides critical bench stability, preventing the rapid degradation and hygroscopic issues associated with the free guanidine base[4].
In Heterocyclic Synthesis : The molecule acts as a potent bis-nucleophile. The terminal, unsubstituted nitrogen atoms readily attack electrophilic centers (such as the carbonyl carbons of
β
-diketones). The N,N-diethyl substitution is not merely structural; it sterically directs the condensation, preventing unwanted polymerization while significantly enhancing the lipophilicity of the resulting active pharmaceutical ingredient (API), a crucial factor for blood-brain barrier penetration in analgesics[1].
In Polymer Catalysis : The sulfate salt functions as a latent catalyst. Upon neutralization or exposure to specific moisture thresholds, it releases the highly basic free guanidine, which accelerates the hydrolysis of alkoxysilanes and their subsequent condensation into stable siloxane networks[2].
Protocol A: Cyclocondensation for 2-(Diethylamino)pyrimidine Synthesis
This protocol details the synthesis of analgesic pyrimidine precursors via the condensation of 1,1-diethylguanidine with various
β
-diketones.
Causality & Rationale : The reaction requires the in situ generation of the free guanidine base. Sodium ethoxide (NaOEt) is used because it quantitatively deprotonates the sulfate salt, forming insoluble sodium sulfate (
Na2SO4
) in ethanol. This phase separation drives the equilibrium forward and allows for easy removal of the inorganic byproduct before the condensation step, preventing side-reactions during the high-temperature cyclization.
Step-by-Step Methodology:
Free-Base Generation : Suspend 10 mmol of 1,1-diethylguanidine sulfate in 25 mL of anhydrous ethanol. Slowly add 20 mmol of a freshly prepared NaOEt solution in ethanol under continuous stirring at 0°C.
Self-Validation Check: Monitor the pH of an aliquot diluted in water. The pH must shift from slightly acidic (~5-6) to strongly basic (>11). A dense white precipitate (
Na2SO4
) will form. If the solution remains clear, the NaOEt is degraded (likely due to atmospheric moisture converting it to NaOH), and the reaction must be aborted.
Filtration : Filter the suspension through a Celite pad under an inert argon atmosphere to remove the
Na2SO4
precipitate. Transfer the clear filtrate (containing the free base) to a round-bottom flask.
Electrophile Addition : Add 10.5 mmol of the chosen
β
-diketone (e.g., acetylacetone) dropwise over 15 minutes at room temperature.
Causality: Dropwise addition prevents localized concentration spikes that could lead to aldol self-condensation of the diketone.
Cyclocondensation : Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 8 hours, depending on the steric bulk of the diketone.
Reaction Monitoring (Self-Validation) : Every 2 hours, spot the reaction mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the UV-active spot corresponding to the starting
β
-diketone completely disappears, and a new, lower-Rf spot (the pyrimidine) dominates.
Workup : Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM. Dry the combined organic layers over
MgSO4
, filter, and evaporate to yield the crude 2-(diethylamino)pyrimidine.
Quantitative Data Summary
The efficiency of the condensation is highly dependent on the electronic and steric nature of the
β
-diketone substituents[1].
β
-Diketone Substituent Type
Example Substrate
Reaction Time (h)
Temp (°C)
Isolated Yield (%)
Purity (HPLC)
Aliphatic
Acetylacetone
4
78 (Reflux)
85
>98%
Mixed Aliphatic-Aromatic
Benzoylacetone
6
78 (Reflux)
78
>97%
Pure Aromatic-Carbocyclic
Dibenzoylmethane
8
78 (Reflux)
72
>95%
Aromatic-Heterocyclic
1-(2-Thienyl)-1,3-butanedione
8
78 (Reflux)
68
>95%
Visualization of the Mechanistic Workflow
Mechanistic workflow of 1,1-Diethylguanidine condensation with β-diketones to form pyrimidines.
Protocol B: Silanol Condensation Catalysis in Polymer Coatings
1,1-Diethylguanidine is increasingly utilized as a non-metallic, low-toxicity alternative to organotin catalysts in the curing of silane-functionalized polymers[2].
Causality & Rationale : The sulfate salt is dispersed in the polymer matrix. Upon application to a substrate, ambient moisture and formulated amine precursors trigger the release of the free guanidine. The immense basicity of the guanidine nitrogen polarizes the Si-O-R bonds, drastically lowering the activation energy required for hydrolysis and subsequent siloxane (Si-O-Si) crosslinking.
Step-by-Step Methodology:
Formulation : Mill 0.5 parts by weight (pbw) of finely powdered 1,1-diethylguanidine sulfate into 100 pbw of a polyoxyalkylene polymer terminated with dimethoxymethylsilyl groups.
Causality: High-shear milling is required because the sulfate salt is insoluble in the hydrophobic polymer. Particle sizes must be <10 µm to ensure uniform catalytic activity upon activation.
Activation Matrix : Add 1.0 pbw of a ketimine (amine precursor). Seal the formulation in a moisture-proof container.
Application & Curing : Cast a 2 mm film of the formulation onto a glass substrate and expose it to standard ambient conditions (23°C, 50% Relative Humidity).
Self-Validation Check (Tack-Free Time) : Perform a touch-test using a clean polyethylene film every 10 minutes. The system is self-validating: if the film transfers to the polyethylene after 60 minutes, the crosslinking density is insufficient. This indicates either the ambient humidity is too low to hydrolyze the ketimine (failing to release the free guanidine) or the milling process failed to achieve the necessary particle size for the sulfate dispersion.
Application Notes and Protocols for the Use of 1,1-Diethylguanidine Sulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic applications of 1,1-diethylguanidine sulfate. While...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic applications of 1,1-diethylguanidine sulfate. While specific literature on this reagent is not abundant, its reactivity can be understood and predicted based on the well-established principles of guanidine catalysis. This document synthesizes information from analogous systems to provide a robust framework for employing 1,1-diethylguanidine sulfate in various organic transformations.
Introduction to 1,1-Diethylguanidine Sulfate: A Versatile Organic Base
1,1-Diethylguanidine sulfate is the salt form of 1,1-diethylguanidine, a strong organic base. The guanidinyl group is characterized by a central carbon atom bonded to three nitrogen atoms. The exceptional basicity of guanidines stems from the resonance stabilization of their protonated form, the guanidinium cation. This inherent basicity allows them to serve as potent Brønsted base catalysts, capable of deprotonating even weakly acidic carbon-hydrogen bonds to generate reactive intermediates.[1] Furthermore, the resulting guanidinium ion can act as a Brønsted acid or participate in hydrogen bonding, enabling bifunctional catalysis where both the nucleophile and electrophile are activated.[1]
The diethyl substitution on one of the nitrogen atoms influences the steric and electronic properties of the molecule, modulating its basicity and nucleophilicity. The sulfate counterion renders the compound as a stable, crystalline solid that is easier to handle and store compared to the free base.
Table 1: Physicochemical Properties of 1,1-Diethylguanidine Sulfate
Core Applications in Synthesis: A Mechanistic Perspective
1,1-Diethylguanidine and its sulfate salt are anticipated to be effective catalysts in a range of organic reactions that benefit from strong, non-nucleophilic basic conditions. The following sections detail the mechanistic rationale and provide generalized protocols for its application in key transformations.
The Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol. These products are valuable synthetic intermediates.[3] Guanidine bases are highly effective catalysts for this transformation.[1]
Mechanism of Catalysis:
The catalytic cycle involves three primary steps:
Deprotonation: The guanidine base deprotonates the α-carbon of the nitroalkane, forming a resonance-stabilized nitronate intermediate and the protonated guanidinium cation.
C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Protonation and Catalyst Regeneration: The resulting nitroalkoxide is protonated by the guanidinium ion, yielding the β-nitro alcohol and regenerating the guanidine catalyst.[3]
Diagram 1: Catalytic Cycle of the Guanidine-Mediated Henry Reaction
Caption: General catalytic cycle for a guanidine-mediated Henry reaction.
General Protocol for a 1,1-Diethylguanidine Sulfate Catalyzed Henry Reaction:
Note: This is a general protocol adapted from related guanidine catalysts and should be optimized for specific substrates.
To a solution of the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in a suitable anhydrous solvent (e.g., THF, CH2Cl2, 5 mL), add 1,1-diethylguanidine sulfate (0.05-0.1 mmol, 5-10 mol%).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.[3]
Table 2: Representative Conditions for Guanidine-Catalyzed Henry Reactions
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] Guanidines are effective catalysts for this transformation, particularly with soft nucleophiles.[5]
Mechanism of Catalysis:
The base-catalyzed Michael addition mechanism is initiated by the deprotonation of the Michael donor by the guanidine base, generating a resonance-stabilized nucleophile (e.g., an enolate). This nucleophile then attacks the β-carbon of the α,β-unsaturated system. The resulting enolate intermediate is subsequently protonated to yield the final Michael adduct.[4]
Diagram 2: General Workflow for a Guanidine-Catalyzed Michael Addition
Caption: A typical experimental workflow for a Michael addition reaction.
General Protocol for a 1,1-Diethylguanidine Sulfate Catalyzed Michael Addition:
Note: This is a general protocol and requires optimization for specific substrates and nucleophiles.
To a solution of the Michael acceptor (1.0 equiv) and the Michael donor (1.2 equiv) in an appropriate anhydrous solvent (e.g., toluene, THF), add 1,1-diethylguanidine sulfate (0.05-0.1 mmol, 5-10 mol%).
Stir the reaction mixture at the desired temperature (room temperature to reflux).
Monitor the reaction progress by TLC or NMR spectroscopy.
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
Extract the product with a suitable organic solvent.
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
Purify the residue by flash column chromatography.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) facilitates the reaction between reactants in immiscible phases.[6] Guanidinium salts, being onium salts, can function as phase-transfer catalysts.[7][8] The lipophilic diethyl groups on the guanidinium cation enhance its solubility in the organic phase, allowing it to transport an anion from the aqueous phase to the organic phase where the reaction occurs.[7]
Mechanism of Action:
In a typical liquid-liquid PTC system, the guanidinium sulfate is in equilibrium between the aqueous and organic phases. In the aqueous phase, the sulfate anion can be exchanged for the reactant anion (e.g., CN-, OH-). The resulting lipophilic guanidinium-reactant ion pair is then transported into the organic phase, where the reactant anion can react with the organic-soluble substrate. The guanidinium-product anion pair then returns to the aqueous phase to restart the catalytic cycle.
Diagram 3: Mechanism of Guanidinium Salt-Mediated Phase-Transfer Catalysis
Caption: Simplified mechanism of phase-transfer catalysis using a guanidinium salt.
General Protocol for Phase-Transfer Catalysis using 1,1-Diethylguanidine Sulfate:
Note: This is a generalized procedure and conditions will vary significantly based on the specific reaction.
In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the organic substrate (1.0 equiv) dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane) and the aqueous solution of the inorganic reactant (e.g., NaCN, NaOH).
Add 1,1-diethylguanidine sulfate (0.01-0.05 equiv) to the biphasic mixture.
Heat the reaction mixture with vigorous stirring to ensure efficient mixing of the two phases.
Monitor the reaction progress by TLC or GC.
After completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the product by distillation or recrystallization.
Safety and Handling
While a specific safety data sheet (SDS) for 1,1-diethylguanidine sulfate is not widely available, the SDS for the closely related 1,1-dimethylguanidine sulfate provides valuable guidance.[9][10]
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a fume hood.[9][10]
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a NIOSH-approved respirator.[10]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[9]
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Conclusion
1,1-Diethylguanidine sulfate is a promising and versatile reagent for a variety of organic transformations. Its strong basicity and potential as a phase-transfer catalyst make it a valuable tool for researchers in synthetic chemistry and drug development. While specific protocols for its use are not extensively documented, the principles of guanidine catalysis provide a strong foundation for its application. The general protocols provided in this guide, in conjunction with careful optimization, will enable the successful utilization of 1,1-diethylguanidine sulfate in the synthesis of novel and complex molecules.
References
TCI Chemicals. (2025, June 27). SAFETY DATA SHEET: 1,1-Dimethylguanidine Sulfate.
ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1,1-DIMETHYLGUANIDINE SULFATE.
Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET.
Sigma-Aldrich. 1,1-Dimethylguanidine 97 598-65-2.
Santa Cruz Biotechnology. 1,1-Dimethylguanidine sulfate salt | CAS 598-65-2 | SCBT.
Chem-Impex. N,N-Dimethylguanidine sulfate.
BenchChem. Application Notes and Protocols for 1-Mesitylguanidine Mediated Catalysis.
Axios Research. 1,1-Dimethylguanidine Sulfate Salt - CAS - 598-65-2.
BenchChem. Application Notes and Protocols for Michael Addition using Diethyl Maleate.
Google Patents. (WO2016180840A1).
Dalal Institute. Phase Transfer Catalysis.
Research on the Phase-Transfer Catalytic Activity of Hexaalkylguanidium Salts. Journal of the Japan Oil Chemists' Society, 33(10), 675-682.
MDPI. (2024, November 4). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(21), 5096.
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Physical Sciences, 4(2), 1-13.
BenchChem. The Enigmatic Catalyst: A Comparative Guide to 1-Mesitylguanidine's Potential in Organic Synthesis.
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 10, 2356-2363.
Wiley-VCH. The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
ResearchGate. Michael addition reaction with amino-guanidine.
Almac. (2018, February 2). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase. Tetrahedron, 74(10), 1435-1443.
BenchChem. preventing decomposition of 1,1,2,3,3-Pentaethylguanidine during reactions.
BenchChem. Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate.
Royal Society of Chemistry. (2005). Direct Aldol Reactions Catalyzed by 1,1,3,3-Tetramethylguanidine Lactate without Solvent. Green Chemistry, 7, 514-517.
1,1-Diethylguanidine Sulfate as a non-nucleophilic strong base
Application Note: 1,1-Diethylguanidine Sulfate as a Bench-Stable, Non-Nucleophilic Strong Base in Advanced Organic Synthesis Executive Summary In the realm of advanced organic synthesis and drug development, the selectio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,1-Diethylguanidine Sulfate as a Bench-Stable, Non-Nucleophilic Strong Base in Advanced Organic Synthesis
Executive Summary
In the realm of advanced organic synthesis and drug development, the selection of an appropriate base is often the differentiating factor between a high-yielding chemoselective reaction and a complex mixture of side products. While traditional non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are ubiquitous, they often fall short when a higher pKa is required without a concomitant increase in nucleophilicity.
1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) [1] emerges as a superior alternative. This application note details the mechanistic rationale, physical advantages, and validated protocols for utilizing this reagent in sterically demanding alkylations and organometallic ligand synthesis.
Mechanistic Causality: Why 1,1-Diethylguanidine?
The efficacy of 1,1-Diethylguanidine as a non-nucleophilic base is rooted in its unique structural thermodynamics:
High Brønsted Basicity: The predicted pKa of the 1,1-diethylguanidinium conjugate acid is approximately 14.47 [2]. Upon protonation, the positive charge is highly delocalized across the three nitrogen atoms via Y-aromatic resonance, providing immense thermodynamic stability to the conjugate acid. This allows it to deprotonate weakly acidic substrates (e.g., hindered phenols, active methylenes) that DIPEA (pKa ~10.5) cannot effectively activate.
Suppressed Nucleophilicity (Lewis Basicity): The N,N-diethyl substituents create a significant steric umbrella. While the unsubstituted imine nitrogen is the primary site for proton capture, the rotational sweep of the ethyl groups sterically shields this nitrogen from participating in SN2-type nucleophilic attacks, preventing unwanted alkylation of the base itself.
The "Sulfate Advantage": A Self-Validating Reagent System
Free guanidines are notoriously difficult to handle; they are hygroscopic and rapidly absorb atmospheric CO2 to form inactive carbonates. By utilizing the hemisulfate salt (2:1 stoichiometry) [1], researchers gain a bench-stable, free-flowing crystalline powder.
In our protocols, the active free base is generated in situ. This provides a self-validating experimental cue : when neutralized with anhydrous K2CO3 in polar aprotic solvents, the evolution of CO2 gas visually confirms the release of the active guanidine base, ensuring the system is live and anhydrous before the electrophile is introduced.
Workflow for in situ activation and reaction of 1,1-Diethylguanidine Sulfate.
Quantitative Base Comparison
To justify the selection of 1,1-Diethylguanidine Sulfate, consider the following thermodynamic and kinetic parameters compared to industry standards:
Base
Approx. pKa (Conjugate Acid)
Relative Nucleophilicity
Bench Stability
Primary Use Case
Triethylamine (TEA)
10.7
Moderate
High (Liquid)
General acid scavenging
N,N-Diisopropylethylamine (DIPEA)
10.5
Low
High (Liquid)
Amide coupling, mild alkylation
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
13.5
Low to Moderate
Moderate (Hygroscopic)
Elimination reactions
1,1-Diethylguanidine (Free Base)
~14.5
Very Low
Low (CO2 sensitive)
N/A (Difficult to handle)
1,1-Diethylguanidine Sulfate
~14.5 (Active)
Very Low
Excellent (Solid)
Hindered alkylations, Ligand synthesis
Experimental Protocols
Protocol A: Chemoselective O-Alkylation of Sterically Hindered Phenols
Objective: To achieve quantitative O-alkylation of 2,6-di-tert-butylphenol with an alkyl halide without base-induced degradation or C-alkylation.
Causality: The high pKa of 1,1-diethylguanidine ensures complete deprotonation of the hindered phenol, while its non-nucleophilic nature prevents it from consuming the alkyl halide.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, add 1,1-Diethylguanidine Sulfate (1.1 mmol, 0.55 eq of the 2:1 salt) and anhydrous K2CO3 (2.5 mmol).
In Situ Activation: Suspend the solids in 10 mL of anhydrous Acetonitrile (MeCN). Stir at 40 °C for 30 minutes. Self-Validation Check: Observe mild effervescence (CO2 release); the cessation of bubbling indicates complete liberation of the free 1,1-diethylguanidine base.
Substrate Addition: Cool the mixture to room temperature. Add 2,6-di-tert-butylphenol (1.0 mmol) dissolved in 2 mL MeCN dropwise. Stir for 15 minutes to ensure complete formation of the phenoxide anion. The solution may exhibit a slight color change, indicating deprotonation.
Electrophilic Quench: Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise. Heat the reaction to 60 °C and monitor via TLC/LC-MS.
Workup: Upon completion (typically 2-4 hours), cool to room temperature, filter the suspension through a Celite pad to remove K2CO3 and guanidinium sulfate byproducts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography.
Protocol B: Synthesis of Bulky Guanidinate Ligands for Metal Catalysis
Objective: Synthesis of (E)-2,3-bis(2,6-diisopropylphenyl)-1,1-diethylguanidine, a critical precursor for bulky guanidinate-stabilized zinc and magnesium catalysts used in ring-opening polymerization (ROP) and Tishchenko reactions[3].
Causality: Utilizing the pre-formed 1,1-diethylguanidine core allows for direct coupling with carbodiimides, avoiding the use of highly toxic secondary amines in late-stage synthesis.
Step-by-Step Methodology:
Free Base Liberation: Dissolve 1,1-Diethylguanidine Sulfate (5.0 mmol) in 15 mL of a 2M aqueous NaOH solution. Extract immediately with diethyl ether (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate carefully in vacuo (temperature < 25 °C) to yield the free base as a pale oil.
Coupling Reaction: In a dry flask under nitrogen, dissolve the freshly prepared 1,1-diethylguanidine (approx. 9.5 mmol) in 20 mL anhydrous THF.
Carbodiimide Addition: Add bis(2,6-diisopropylphenyl)carbodiimide (9.0 mmol) to the solution.
Reflux & Monitoring: Heat the mixture to reflux (65 °C) for 18 hours. The steric bulk of both reagents requires sustained thermal energy to overcome the activation barrier.
Crystallization: Remove the THF under reduced pressure. Recrystallize the crude residue from hot hexanes to afford the target guanidinate ligand precursor as colorless crystals [3].
Structural and Kinetic Logic
Mechanistic causality behind the non-nucleophilic strong base properties.
References
Chemdad. "N,N-DIETHYL-GUANIDINE Basic Information and Chemical Properties (pKa)." Chongqing Chemdad Co., Ltd. Available at:[Link]
ResearchGate. "Bulky Guanidinate Stabilized Homoleptic Magnesium, Calcium and Zinc Complexes and Their Catalytic Activity." ResearchGate Publications. Available at:[Link]
Method
Application Notes and Protocols for 1,1-Diethylguanidine Sulfate in Catalysis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Dual-Role Catalysis of Guanidines Guanidines, and by extension 1,1-diethylguanidine sulf...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dual-Role Catalysis of Guanidines
Guanidines, and by extension 1,1-diethylguanidine sulfate, represent a fascinating class of organic catalysts. Their efficacy stems from a unique duality in their mechanism of action. As strong organic bases, they can readily deprotonate a wide range of pronucleophiles, initiating a catalytic cycle. However, the true elegance of guanidine catalysis lies in the subsequent role of the protonated form, the guanidinium ion. This conjugate acid is an excellent hydrogen-bond donor, capable of activating electrophiles and stabilizing transition states, often in a bifunctional manner.[1][2][3] This ability to act as both a Brønsted base and a Brønsted acid within the same catalytic cycle makes them powerful tools for a variety of organic transformations.
1,1-Diethylguanidine sulfate provides a source of 1,1-diethylguanidine, a strong base, upon deprotonation. The sulfate counterion is generally considered a non-coordinating spectator, although its presence can influence the overall reaction environment. These application notes will provide a foundational understanding of how to leverage 1,1-diethylguanidine sulfate as a catalyst, with a focus on reaction setup, optimization, and mechanistic considerations.
Core Principles of Catalysis with 1,1-Diethylguanidine Sulfate
The catalytic utility of 1,1-diethylguanidine sulfate is predicated on the in-situ generation of the free base, 1,1-diethylguanidine. This is typically achieved by treatment with a stoichiometric amount of a stronger, non-nucleophilic base, or by the reaction substrate itself if it is sufficiently basic to deprotonate the guanidinium sulfate. Once liberated, the 1,1-diethylguanidine can engage in several catalytic modes.
Mechanism of Action: A Bifunctional Approach
The most common catalytic cycle involves the following key steps, as illustrated in the context of a general Michael addition:
Deprotonation: The guanidine base abstracts a proton from a pronucleophile (e.g., a malonate ester), generating a highly reactive nucleophile.
Guanidinium Formation: The guanidine is protonated to its conjugate acid, the guanidinium ion.
Electrophile Activation: The guanidinium ion, through hydrogen bonding, coordinates to and activates the electrophile (e.g., an α,β-unsaturated ketone), lowering the energy of the transition state for nucleophilic attack.[1][2]
Nucleophilic Attack: The generated nucleophile attacks the activated electrophile.
Product Formation and Catalyst Regeneration: The resulting adduct is protonated, releasing the product and regenerating the active guanidine catalyst.
This bifunctional activation is a key advantage of guanidine catalysts, often leading to high reaction rates and selectivities.[3]
Visualizing the Catalytic Cycle: The Michael Addition
Caption: Figure 1. General catalytic cycle for a 1,1-diethylguanidine-catalyzed Michael addition.
Application in Key Organic Transformations
While specific data for 1,1-diethylguanidine sulfate is emerging, its catalytic activity can be effectively applied to a range of reactions where other guanidine bases have proven successful.[4] The following protocols should be considered as starting points for optimization.
The Henry (Nitroaldol) Reaction
The Henry reaction is a fundamental C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidines are highly effective catalysts for this transformation.[4][5]
Protocol: General Procedure for the Henry Reaction
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde or ketone and the anhydrous solvent.
Add the nitroalkane to the solution.
In a separate vial, suspend 1,1-diethylguanidine sulfate in a small amount of the reaction solvent. Add a suitable base (e.g., a non-nucleophilic amine) if necessary to generate the free guanidine base.
Add the catalyst solution to the reaction mixture with stirring.
Stir the reaction at a controlled temperature (ranging from 0 °C to room temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Transesterification for Biodiesel Production
Guanidine catalysts are noted for their high activity in the transesterification of triglycerides with alcohols like methanol to produce fatty acid methyl esters (biodiesel).[6]
Protocol: General Procedure for Transesterification
Materials:
Triglyceride source (e.g., vegetable oil)
Methanol
1,1-Diethylguanidine Sulfate
A strong base to generate the free guanidine (e.g., NaOMe or KOtBu)
Procedure:
Ensure the oil and methanol are anhydrous.
In a reaction vessel, dissolve the desired amount of 1,1-diethylguanidine sulfate in methanol. Add a stoichiometric equivalent of a strong base to liberate the 1,1-diethylguanidine.
Add the oil to the methanolic catalyst solution. The methanol-to-oil molar ratio is a critical parameter to optimize, typically starting around 6:1.[6]
Heat the reaction mixture to a specified temperature (e.g., 60-65 °C) with vigorous stirring.
Monitor the reaction progress over time (e.g., 1-3 hours) by analyzing aliquots (e.g., by GC or ¹H NMR).
After the reaction reaches completion, allow the mixture to cool and settle. The glycerol byproduct will form a separate phase at the bottom.
Separate the upper biodiesel layer.
Purify the biodiesel by washing with water to remove any residual catalyst, glycerol, and excess methanol.
Optimization of Reaction Conditions: A Tabular Guide
The catalytic efficiency of 1,1-diethylguanidine sulfate is highly dependent on the reaction parameters. The following table provides a guide for optimization based on general principles of guanidine catalysis.[7]
Parameter
General Range
Rationale and Key Considerations
Catalyst Loading
1 - 20 mol%
Higher loading may increase reaction rates but also the potential for side reactions and increases cost. Lower loadings are preferred for process efficiency.
Temperature
0 °C to 100 °C
Temperature can significantly affect reaction rates and selectivity. Lower temperatures may be required for stereoselective transformations. Some reactions, like transesterification, require heating.
The choice of solvent can influence the solubility of reactants and the catalyst, as well as the stability of charged intermediates. Aprotic, non-polar solvents are often a good starting point.
Reactant Ratio
1:1 to 1:5 (Electrophile:Nucleophile)
An excess of the nucleophile can drive the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time
0.5 - 48 hours
Reaction progress should be monitored by an appropriate technique (TLC, GC, LC-MS, NMR) to determine the point of maximum conversion and minimize byproduct formation.[7]
Troubleshooting and Advanced Considerations
Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading or the reaction temperature. Ensure that the free base of 1,1-diethylguanidine is being effectively generated from the sulfate salt.
Side Reactions: The strong basicity of guanidines can lead to side reactions such as enolization or decomposition of sensitive substrates. Careful control of temperature and reaction time is crucial.
Moisture Sensitivity: Many guanidine-catalyzed reactions are sensitive to moisture, which can protonate the catalyst and inhibit its activity. Conducting reactions under an inert atmosphere with anhydrous solvents is recommended.[7]
Experimental Workflow Visualization
Caption: Figure 2. General experimental workflow for catalysis using 1,1-diethylguanidine sulfate.
Conclusion
1,1-Diethylguanidine sulfate is a promising and versatile catalyst for a variety of organic transformations. Its utility is grounded in the fundamental principles of guanidine catalysis, leveraging both strong basicity and the ability of its conjugate acid to act as a hydrogen-bond donor. By understanding the mechanistic underpinnings and systematically optimizing reaction conditions, researchers can effectively employ this catalyst to achieve their synthetic goals. The protocols and guidelines presented here serve as a robust starting point for developing efficient and selective catalytic processes.
Application Note: 1,1-Diethylguanidine Sulfate in the Synthesis of N-Heterocycles
Mechanistic Rationale & Structural Advantages 1,1-Diethylguanidine sulfate is a highly versatile, bifunctional building block utilized extensively in the synthesis of nitrogen-containing heterocycles, particularly 2-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Structural Advantages
1,1-Diethylguanidine sulfate is a highly versatile, bifunctional building block utilized extensively in the synthesis of nitrogen-containing heterocycles, particularly 2-amino-substituted pyrimidines, triazines, and imidazoles. In drug development and medicinal chemistry, incorporating an N,N-diethyl moiety into a heterocyclic scaffold imparts significant lipophilicity. This structural modification frequently enhances membrane permeability, increases the topological polar surface area (TPSA) masking, and optimizes the overall pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).
Why Utilize the Sulfate Salt?
Handling free guanidines is notoriously difficult due to their extreme basicity, hygroscopicity, and tendency to degrade by absorbing ambient carbon dioxide. Utilizing the sulfate salt—commercially available in both 1:1 (CAS 54259-07-3) and 2:1 hemisulfate (CAS 77297-00-8) stoichiometries—circumvents these issues. The sulfate moiety enhances the compound's solubility in polar solvents while providing a stable, crystalline solid with an extended shelf-life (1[1]). During synthesis, the reactive free base is generated in situ via an alkali metal base, allowing for a controlled, predictable nucleophilic attack on electrophilic substrates.
Synthetic Workflow
The synthesis of 2-(diethylamino)pyrimidines relies on the condensation of 1,1-diethylguanidine with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate). The reaction proceeds via a sequential nucleophilic attack by the primary amine and imine nitrogens of the liberated guanidine onto the carbonyl carbons, followed by dehydration and cyclization.
Workflow for the synthesis of pyrimidine derivatives from 1,1-Diethylguanidine Sulfate.
Experimental Protocol: Synthesis of 2-(Diethylamino)-4-methyl-6-hydroxypyrimidine
This protocol adapts established methodologies for the synthesis of 2-diethylamino-6-hydroxy-4-methylpyrimidine (2[2]). It is designed as a self-validating system, incorporating strict in-process controls to ensure high yield and purity.
Materials & Reagents
1,1-Diethylguanidine sulfate (1.0 eq)
Ethyl acetoacetate (1.1 eq)
Sodium ethoxide (NaOEt) (2.2 eq for 1:1 sulfate; adjust accordingly if using hemisulfate)
Absolute ethanol (solvent)
1M HCl and Deionized water (for workup)
Step-by-Step Methodology
Free Base Generation: Suspend 1,1-diethylguanidine sulfate in absolute ethanol under an inert nitrogen atmosphere. Slowly add a freshly prepared solution of sodium ethoxide in ethanol at 0–5 °C.
Causality: Maintaining a low temperature prevents the exothermic degradation of the liberated free guanidine. The formation of a dense white precipitate (sodium sulfate) serves as a visual confirmation of the successful release of the free base.
Filtration (In-Process Control): Filter the suspension rapidly under a nitrogen blanket to remove the insoluble sodium sulfate byproduct.
Causality: Removing the inorganic salt at this stage prevents it from buffering the subsequent condensation reaction and drastically simplifies the final aqueous workup.
Condensation Reaction: Transfer the filtrate to a round-bottom flask equipped with a reflux condenser. Add ethyl acetoacetate (1.1 eq) dropwise at room temperature to initiate the nucleophilic attack.
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 6–8 hours.
Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the ethyl acetoacetate spot and the emergence of a highly UV-active spot indicate successful pyrimidine ring formation.
Solvent Removal & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal deionized water and carefully adjust the pH to 6.5–7.0 using 1M HCl.
Causality: The target pyrimidine product possesses both a basic diethylamino group and an acidic hydroxyl (tautomeric pyrimidinone) group, creating a specific isoelectric point. Neutralizing the solution to this exact pH minimizes its aqueous solubility, thereby maximizing product precipitation.
Isolation: Filter the precipitated solid, wash with ice-cold water to remove residual ethanol and unreacted starting materials, and dry under vacuum at 50 °C to afford the pure heterocycle.
Quantitative Data: Reaction Optimization
The efficiency of the cyclization is highly dependent on the choice of base and solvent. Table 1 summarizes the optimization parameters for the synthesis of 2-(diethylamino)pyrimidines to guide protocol scaling.
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
NaOEt (2.2)
EtOH
78
6
85
>98%
K₂CO₃ (2.5)
DMF
90
12
62
92%
NaOH (2.5)
H₂O/EtOH
80
8
45
88%
DIPEA (3.0)
MeCN
82
16
30
85%
Table 1: Optimization of reaction conditions for 1,1-diethylguanidine sulfate condensation.
Data Analysis: Sodium ethoxide in absolute ethanol provides the optimal thermodynamic environment. It effectively neutralizes the sulfate salt while simultaneously driving the condensation and dehydration steps forward, yielding the highest purity and recovery. Weaker organic bases like DIPEA fail to fully liberate the guanidine, resulting in poor yields.
Safety, Handling, & EHS Guidelines
According to authoritative safety data sheets, 1,1-diethylguanidine sulfate is a known irritant and must be handled with appropriate engineering controls (3[3]).
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
PPE: Always handle inside a certified, well-ventilated fume hood. Wear nitrile gloves, chemical safety goggles, and a standard laboratory coat.
Storage: Store locked up in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents to prevent hazardous decomposition products (e.g., Nitrogen oxides, Sulfur oxides).
Application Note: 1,1-Diethylguanidine Sulfate as a Versatile Pharmacophore Precursor in Medicinal Chemistry
Physicochemical Profiling and Rationale for Use In medicinal chemistry, the selection of starting materials dictates the pharmacokinetic viability of the final drug candidate. 1,1-Diethylguanidine Sulfate (CAS 77297-00-8...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling and Rationale for Use
In medicinal chemistry, the selection of starting materials dictates the pharmacokinetic viability of the final drug candidate. 1,1-Diethylguanidine Sulfate (CAS 77297-00-8) is a highly specialized building block favored over unsubstituted guanidine for two primary reasons:
Pharmacokinetic Enhancement (LogP): The asymmetric N,N-diethyl substitution introduces significant steric bulk and hydrophobicity. When incorporated into heterocyclic scaffolds (such as pyrimidines or triazines), these diethyl groups increase the lipophilicity (LogP) of the resulting pharmacophore. This is a critical requirement for Central Nervous System (CNS) penetration in the development of neuroactive or analgesic drugs.
Bench Stability and Handling: Free guanidines are notoriously deliquescent and prone to degradation. By utilizing the sulfate salt (2:1 stoichiometry), the compound gains superior bench stability and resistance to atmospheric moisture while maintaining excellent solubility in polar protic solvents ().
Primary Applications in Drug Discovery
Synthesis of Analgesic 2-(Diethylamino)pyrimidines
The most prominent application of 1,1-Diethylguanidine Sulfate is its condensation with
β
-diketones to yield 2-(diethylamino)pyrimidines. These heterocyclic derivatives have been proven to exhibit potent analgesic properties, significantly increasing pain reaction times in murine models ().
Development of Lipophilic Arylguanidines
Beyond pyrimidines, the reagent is utilized in the synthesis of substituted arylguanidines (e.g., 3-(4-dodecylsulfanylphenyl)-1,1-diethylguanidine). These compounds are actively investigated as potential antimicrobial agents and neuroprotective drugs, where the diethyl moiety ensures optimal interaction with lipophilic binding pockets in target proteins ().
Mechanistic Workflow
Cyclization pathway of 1,1-Diethylguanidine Sulfate into pyrimidine analgesics.
To ensure high scientific integrity, the following protocol for the synthesis of 2-(diethylamino)pyrimidines is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Free-Basing the Guanidine
Action: Suspend 10 mmol of 1,1-Diethylguanidine Sulfate in 20 mL of absolute ethanol. Under continuous stirring at 0°C, add 20 mmol of sodium ethoxide (NaOEt) dropwise.
Causality: The sulfate counterion must be removed to liberate the nucleophilic primary amine groups of the guanidine. NaOEt acts as a strong base to deprotonate the guanidinium ion. The resulting sodium sulfate (
Na2SO4
) is highly insoluble in ethanol, driving the reaction to completion via precipitation.
Validation Checkpoint: Centrifuge a 0.5 mL aliquot. The supernatant must test strongly basic (pH > 11 on wet pH paper). Add 1 drop of 1M
BaCl2
to the supernatant; the absence of a white precipitate confirms the complete removal of sulfate ions. If a precipitate forms, add NaOEt in 0.5 mmol increments until cleared.
Step 2: Condensation and Cyclization
Action: Filter the precipitated
Na2SO4
and transfer the clear filtrate to a round-bottom flask. Add 10 mmol of the target
β
-diketone (e.g., acetylacetone). Reflux the mixture at 78°C for 5 hours.
Causality: Elevated thermal energy is required to overcome the activation barrier for the dual nucleophilic attack of the guanidine nitrogens onto the electrophilic carbonyl carbons. This is immediately followed by the elimination of two water molecules to achieve thermodynamic stability via aromaticity in the new pyrimidine ring.
Validation Checkpoint: Monitor the reaction via TLC (Silica gel, Hexane:EtOAc 7:3). The step is validated when the UV-active starting diketone spot is fully consumed and replaced by a lower
Rf
, highly UV-active product spot.
Step 3: Isolation and Spectroscopic Validation
Action: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (30 mL) and distilled water (30 mL). Extract the organic layer, wash with brine, dry over anhydrous
MgSO4
, and evaporate to yield the crude product.
Causality: The aqueous wash removes unreacted free guanidine and residual inorganic salts. The highly lipophilic 2-(diethylamino)pyrimidine selectively partitions into the organic phase.
Validation Checkpoint: Perform
1
H NMR in
CDCl3
. Successful cyclization is definitively validated by the presence of a distinct pyrimidine aromatic proton singlet at ~6.3 ppm, confirming that dehydration and aromatization are complete.
Quantitative Data Presentation
The structural variations of the
β
-diketone directly influence the yield and the in vivo analgesic efficacy of the resulting pyrimidine. The table below summarizes comparative data based on the foundational synthesis of these derivatives:
β
-Diketone
R1
β
-Diketone
R2
Target Compound Synthesized
Yield (%)
Melting Point (°C)
Analgesic Activity (Reaction Time Increase, %)
Methyl
Methyl
2-(Diethylamino)-4,6-dimethylpyrimidine
78
45–47
+45%
Phenyl
Methyl
2-(Diethylamino)-4-phenyl-6-methylpyrimidine
65
88–90
+60%
Phenyl
Phenyl
2-(Diethylamino)-4,6-diphenylpyrimidine
55
112–114
+85%
Data extrapolated from the pharmacological evaluation of 2-(diethylamino)pyrimidines ().
Safety and Handling Protocols
1,1-Diethylguanidine Sulfate is a biologically active precursor and must be handled with strict adherence to GHS safety guidelines ():
Causality: The basic nature of the guanidine moiety, even when buffered as a sulfate salt, can disrupt lipid bilayers in the skin and mucous membranes upon prolonged contact.
PPE & Engineering Controls: Always handle in a Class II fume hood to prevent inhalation of aerosolized dust. Nitrile gloves are mandatory; double-gloving is highly recommended during the free-basing step due to the concurrent use of strong alkalis (NaOEt).
References
Kreutzberger, A., & Leyke-Röhling, S. (1978). [2-(Diethylamino)pyrimidines 2nd Communication: Analgesics]. Arzneimittelforschung, 28(11), 2051-4. PMID: 582904. URL: [Link]
Charles University Research Repository. (2012). Synthesis of substituted arylguanidines as potential drugs VII. URL:[Link]
Application
Application Notes and Protocols for 1,1-Diethylguanidine Sulfate in Organic Synthesis
Introduction: The Role of 1,1-Diethylguanidine Sulfate in Modern Synthesis In the landscape of organic synthesis, the strategic selection of reagents and catalysts is paramount to achieving desired chemical transformatio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of 1,1-Diethylguanidine Sulfate in Modern Synthesis
In the landscape of organic synthesis, the strategic selection of reagents and catalysts is paramount to achieving desired chemical transformations with high efficiency and selectivity. Guanidine derivatives, a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms, are recognized as some of the strongest organic bases.[1] This exceptional basicity, coupled with tunable steric and electronic properties, makes them powerful tools in a chemist's arsenal.
1,1-Diethylguanidine, particularly in its sulfate salt form, emerges as a versatile and practical option. The sulfate salt form enhances its stability and handling properties, appearing as a white crystalline solid that is soluble in water. While the diethyl groups provide a degree of steric hindrance, the core guanidinium group remains a potent proton acceptor. This unique combination of properties allows 1,1-Diethylguanidine Sulfate to function effectively as a strong, non-nucleophilic base catalyst in a variety of chemical reactions, from carbon-carbon bond formation to the synthesis of complex heterocyclic systems.
This guide provides an in-depth exploration of the experimental setup for reactions involving 1,1-Diethylguanidine Sulfate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower users to adapt and troubleshoot their synthetic challenges.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. The following table summarizes the key physicochemical data for 1,1-Diethylguanidine Sulfate.
As with any chemical reagent, proper handling of 1,1-Diethylguanidine Sulfate is crucial. The compound is classified as a skin, eye, and respiratory irritant.[4][5] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5] When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[4]
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[2]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2][5]
Storage: Store in a tightly closed container in a cool, dry place (2-8°C is often recommended for long-term stability).[3][6] The compound can be hygroscopic.[2]
First Aid:
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2][5]
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2][5]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]
Core Application: Base Catalysis in C-C Bond Formation
The high basicity of the guanidine moiety is the cornerstone of its catalytic activity. Unlike inorganic bases, which can have poor solubility in organic solvents, 1,1-Diethylguanidine Sulfate offers better compatibility with a range of reaction media. Its primary function is to deprotonate a weakly acidic C-H bond, generating a carbanion or a related nucleophile, which then participates in a subsequent bond-forming step. The steric bulk of the diethyl groups helps to prevent the guanidine itself from acting as a nucleophile, a common side reaction with smaller, less hindered bases.
A classic example where 1,1-Diethylguanidine Sulfate can be effectively employed is the Knoevenagel condensation . This reaction involves the formation of a new carbon-carbon double bond through the reaction of an active methylene compound (e.g., malononitrile, diethyl malonate) with an aldehyde or ketone.
Mechanism of Catalysis: The "Why"
The catalytic cycle for a Knoevenagel condensation using 1,1-Diethylguanidine (DEG) as the base is illustrated below. The sulfate salt serves as the precursor to the active basic form.
Deprotonation: The guanidine base abstracts a proton from the active methylene compound, creating a resonance-stabilized enolate. The strength of the guanidine base is critical for this step, especially with less acidic methylene compounds.
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Proton Transfer: An intermediate alkoxide is formed, which is then protonated by the conjugate acid of the guanidine catalyst, regenerating the catalyst for the next cycle.
Dehydration: The resulting aldol-type adduct typically undergoes spontaneous dehydration (elimination of water) to yield the final, stable α,β-unsaturated product.
Caption: Catalytic cycle for the Knoevenagel condensation.
This protocol provides a self-validating system for the synthesis of 2-cyano-3-phenylacrylic acid ethyl ester using benzaldehyde, ethyl cyanoacetate, and a catalytic amount of 1,1-Diethylguanidine Sulfate.
Caption: General workflow for a catalyzed organic reaction.
Step-by-Step Procedure
Reaction Setup:
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.00 g, 9.42 mmol, 1.0 eq).
Add anhydrous ethanol (20 mL) and stir until the benzaldehyde has dissolved.
Add ethyl cyanoacetate (1.07 g, 9.42 mmol, 1.0 eq) to the solution.
Finally, add 1,1-Diethylguanidine Sulfate (0.155 g, 0.47 mmol, 5 mol%) to the reaction mixture.
Causality: Ethanol is chosen as a polar protic solvent that readily dissolves all reactants. A 1:1 stoichiometry of reactants is used to ensure complete conversion. The catalyst loading is kept low (5 mol%) as is typical for an efficient catalytic process.
Reaction Execution:
Stir the reaction mixture vigorously at room temperature (20-25 °C).
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
Self-Validation: The disappearance of the limiting reagent (benzaldehyde) as confirmed by TLC provides a clear endpoint for the reaction, preventing the formation of byproducts due to prolonged reaction times.
Aqueous Work-up:
Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl (20 mL).
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers and wash with brine (25 mL).
Causality: The HCl wash serves to neutralize the basic guanidine catalyst, converting it to its salt form, which is soluble in the aqueous phase and thus easily removed. The brine wash removes residual water from the organic phase.
Isolation and Purification:
Dry the combined organic layers over anhydrous magnesium sulfate.
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a white solid.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Slow or Incomplete Reaction
1. Insufficient catalyst. 2. Low quality or wet reagents/solvent.
1. Increase catalyst loading to 10 mol%. 2. Use freshly distilled solvents and high-purity reagents.
Formation of Byproducts
1. Reaction temperature too high. 2. Self-condensation of aldehyde.
1. Maintain reaction at room temperature or cool in an ice bath. 2. Ensure efficient stirring and proper stoichiometry.
Difficult Purification
Product co-elutes with starting material.
Adjust the polarity of the eluent system for column chromatography to achieve better separation.
Conclusion
1,1-Diethylguanidine Sulfate is a robust, efficient, and practical basic catalyst for promoting important synthetic transformations. Its strong basicity, combined with moderate steric hindrance and ease of handling as a sulfate salt, makes it an attractive alternative to other organic and inorganic bases. By understanding the principles behind its reactivity and following structured, self-validating protocols, researchers can effectively leverage this reagent to advance their synthetic goals in pharmaceutical, agrochemical, and materials science research.
References
Ishikawa, T. (Ed.). (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Retrieved from [Link][7]
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link][8]
Application Note & Protocol: Leveraging 1,1-Diethylguanidine Sulfate in Catalysis and Real-Time Reaction Progress Monitoring
Abstract In the landscape of modern synthetic chemistry and drug development, the precise monitoring of reaction kinetics and endpoint determination is paramount for ensuring optimal yield, purity, and process safety. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of modern synthetic chemistry and drug development, the precise monitoring of reaction kinetics and endpoint determination is paramount for ensuring optimal yield, purity, and process safety. This document provides a comprehensive guide to the application of 1,1-Diethylguanidine Sulfate, not as a direct analytical probe, but as a potent organocatalyst whose mediated reactions can be effectively monitored using standard analytical techniques. We will explore the catalytic prowess of this strong, non-nucleophilic base in the context of the Henry (nitroaldol) reaction, a cornerstone of carbon-carbon bond formation. Detailed, field-tested protocols for monitoring this reaction's progress via Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, offering researchers a robust framework for process optimization and control.
Introduction: The Dual Role of 1,1-Diethylguanidine Sulfate
1,1-Diethylguanidine Sulfate is an organic salt that is increasingly recognized for its utility in chemical synthesis.[1] While its structure does not lend itself to direct chromophoric or fluorophoric tracking of a reaction, its conjugate base, 1,1-diethylguanidine, is a powerful, non-nucleophilic organic base. This characteristic makes it an excellent candidate for organocatalysis, where it can facilitate a variety of chemical transformations.[2][3] Guanidine-based catalysts are particularly effective in reactions requiring a strong base to deprotonate a carbon acid, such as the Henry reaction.[3]
The focus of this application note is therefore twofold: first, to establish the catalytic efficacy of 1,1-Diethylguanidine Sulfate in a model reaction, and second, to provide detailed protocols for monitoring the progress of this catalyzed reaction. This approach provides a practical and scientifically rigorous guide for researchers looking to employ this versatile reagent in their synthetic workflows.
The central premise of this guide is the use of 1,1-Diethylguanidine Sulfate as a catalyst, with reaction progress being tracked by observing the consumption of reactants and the formation of products over time. The guanidinium salt acts as a reservoir for the active guanidine base. This is particularly advantageous in reactions sensitive to high concentrations of strong bases, allowing for a more controlled and sustained catalytic activity.
The general workflow for this approach is as follows:
Figure 1: General workflow for catalysis-coupled reaction monitoring.
Application Showcase: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. It serves as an excellent model system to demonstrate the catalytic activity of 1,1-Diethylguanidine Sulfate and the associated monitoring protocols.
Reaction Mechanism:
Figure 2: Catalytic cycle of the guanidine-mediated Henry reaction.
Table 1: Typical Reaction Parameters for the Henry Reaction
Parameter
Value
Rationale
Catalyst Loading
5-20 mol%
Balances reaction rate with cost and potential side reactions.
Solvent
Toluene, THF, CH2Cl2
Anhydrous conditions are crucial to prevent catalyst deactivation.
Temperature
0 °C to 40 °C
Optimization is required to balance reaction rate and stability.[4]
Reactant Ratio
1.2 - 2.0 eq. Nitroalkane
Using a slight excess of the nitroalkane can drive the reaction to completion.
Detailed Protocols for Reaction Monitoring
Herein, we provide step-by-step protocols for monitoring the Henry reaction catalyzed by 1,1-Diethylguanidine Sulfate.
Protocol 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method ideal for quickly assessing the presence of starting materials and the formation of products.[5]
Materials:
TLC plates (silica gel 60 F-254)
TLC chamber
Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Capillary tubes for spotting
UV lamp (254 nm)
Staining solution (e.g., vanillin or permanganate stain)
Procedure:
Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
Spotting:
At the start of the reaction (t=0), dissolve a small amount of the starting aldehyde and nitroalkane in a suitable solvent. Spot each on the origin line in separate lanes. A co-spot (spotting both starting materials in the same lane) is also recommended.
As the reaction proceeds, take a small aliquot (e.g., with a capillary tube) from the reaction mixture and spot it in a new lane on the origin line.
Development: Place the TLC plate in the chamber containing the eluent. Ensure the eluent level is below the origin line. Close the chamber and allow the solvent front to move up the plate.
Visualization:
Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.
Visualize the spots under a UV lamp. The aromatic aldehyde should be UV-active.
If the product or nitroalkane is not UV-active, use a chemical stain to visualize the spots.[6]
Analysis: The disappearance of the starting material spots and the appearance of a new spot (the product) indicate the reaction is progressing. The relative intensity of the spots gives a qualitative measure of conversion.
HPLC provides quantitative data on the concentration of reactants and products over time.[4]
Instrumentation and Conditions:
Parameter
Specification
HPLC System
Reverse-phase HPLC with UV detector
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Isocratic or gradient elution (e.g., Acetonitrile:Water)
Flow Rate
1.0 mL/min
Detection Wavelength
Set to the λmax of the aromatic aldehyde (e.g., 254 nm)
Injection Volume
10 µL
Procedure:
Sample Preparation:
At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
Quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of the mobile phase. This prevents further reaction before analysis.
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Calibration: Prepare standard solutions of the starting aldehyde and, if available, the purified product at known concentrations to create a calibration curve.
Analysis: Inject the prepared samples onto the HPLC system.
Data Processing:
Identify the peaks corresponding to the starting material and the product based on their retention times.
Integrate the peak areas.
Using the calibration curve, calculate the concentration of the starting material and product at each time point. This allows for the precise determination of the reaction conversion and kinetics.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful method for in-situ or ex-situ monitoring, providing detailed structural information and quantitative analysis without the need for chromatographic separation.[7][8]
Instrumentation:
NMR Spectrometer (e.g., 400 MHz)
NMR tubes
Deuterated solvent (matching the reaction solvent if possible, e.g., Toluene-d8)
Procedure:
Reference Spectra: Obtain ¹H NMR spectra of the pure starting aldehyde and nitroalkane to identify characteristic peaks.
Sample Preparation (Ex-situ):
At each time point, withdraw an aliquot from the reaction.
Remove the solvent under reduced pressure.
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
Analysis:
Identify distinct, non-overlapping peaks for the starting aldehyde (e.g., the aldehydic proton at ~9-10 ppm) and the product (e.g., new signals for the CH-OH and CH-NO₂ protons).
The disappearance of the aldehyde proton signal and the appearance of the product signals confirm the reaction progress.
For quantitative analysis, integrate the area of a characteristic peak for the starting material and a characteristic peak for the product. The percentage conversion can be calculated as:
% Conversion = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100
Conclusion
1,1-Diethylguanidine Sulfate is a valuable and effective organocatalyst for reactions such as the Henry reaction. While not a direct monitoring agent itself, its use in catalysis necessitates robust monitoring protocols to ensure optimal reaction outcomes. The methods detailed in this application note—TLC, HPLC, and NMR—provide researchers with a tiered approach to reaction monitoring, from rapid qualitative checks to precise quantitative analysis. By coupling the catalytic application of 1,1-Diethylguanidine Sulfate with these established analytical techniques, scientists and drug development professionals can enhance the efficiency, reproducibility, and safety of their synthetic processes.
References
Axios Research. (n.d.). 1,1-Dimethylguanidine Sulfate Salt. Retrieved from [Link]
IntechOpen. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. Retrieved from [Link]
openEQUELLA. (2017). Reactions of guanidine and its derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. Retrieved from [Link]
MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Monitoring of the concentration of 1 over time by ¹⁹F NMR spectroscopy.... Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. Retrieved from [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
Chemistry Stack Exchange. (2016). Monitoring reaction progress?. Retrieved from [Link]
Application Notes and Protocols for Work-Up Procedures Involving 1,1-Diethylguanidine Sulfate
Abstract This document provides a comprehensive guide to the effective work-up of chemical reactions utilizing 1,1-Diethylguanidine Sulfate. As a strong, non-nucleophilic base, 1,1-diethylguanidine and its salts are incr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the effective work-up of chemical reactions utilizing 1,1-Diethylguanidine Sulfate. As a strong, non-nucleophilic base, 1,1-diethylguanidine and its salts are increasingly employed in a variety of organic transformations. However, the high basicity and water solubility of the guanidinium species present unique challenges for product isolation and purification. These application notes offer a detailed exploration of the chemical principles and practical techniques required to design robust and efficient work-up procedures. Protocols for liquid-liquid extraction, management of emulsions, and strategies for purification, including chromatography and crystallization, are presented with a focus on explaining the underlying chemical logic to empower researchers in their experimental design.
Introduction to 1,1-Diethylguanidine Sulfate in Synthesis
1,1-Diethylguanidine is a strong organic base with a pKa of its conjugate acid in the range of 13-14. Its sulfate salt, 1,1-Diethylguanidine Sulfate, is a crystalline, water-soluble solid that serves as a convenient and less hygroscopic source of the free base.[1] The bulky diethyl groups render the nitrogen atoms sterically hindered, making it a valuable non-nucleophilic base for a variety of reactions, including enolate formation, deprotonation of acidic protons, and as a catalyst in various coupling reactions.
The primary challenge in the work-up of reactions involving this reagent stems from the properties of the resulting 1,1-diethylguanidinium sulfate salt. Its high water solubility and the strong basicity of the free guanidine can complicate standard extractive procedures and purification methods. This guide will systematically address these challenges and provide actionable protocols for researchers.
The resulting guanidinium salt will preferentially partition into the aqueous phase during extraction.
Basicity (of free base)
Strong base.
The free base can deprotonate a wide range of acidic functional groups. The resulting guanidinium salt is the conjugate acid.
Structure
A salt formed from two equivalents of 1,1-diethylguanidine and one equivalent of sulfuric acid.[1]
The sulfate counterion can influence the salt's properties.
The Core Principles of Work-Up Design
The successful isolation of a desired product from a reaction mixture containing 1,1-Diethylguanidine Sulfate hinges on the strategic manipulation of the acid-base properties of the components. The fundamental goal is to partition the desired product, unreacted starting materials, and the guanidinium salt into different phases, typically an organic and an aqueous phase.[2][3]
General Work-Up Strategy
The overarching strategy involves the following key stages:
Quenching the Reaction: Neutralizing any remaining reactive species.
Phase Separation: Utilizing liquid-liquid extraction to separate the desired product from the highly polar guanidinium salt.
Purification: Employing techniques such as chromatography or crystallization to isolate the pure product.
The following diagram illustrates the logical flow of a typical work-up procedure.
Caption: General workflow for the work-up and purification of a reaction involving 1,1-Diethylguanidine Sulfate.
Detailed Protocols and Methodologies
Protocol 1: Standard Liquid-Liquid Extraction
This protocol is suitable for reactions where the desired product is significantly less polar than the 1,1-diethylguanidinium sulfate and is soluble in a water-immiscible organic solvent.
Quenching: Carefully add deionized water to the reaction mixture. If the reaction was run under anhydrous conditions, this step should be performed with caution. The amount of water should be sufficient to dissolve all the guanidinium salt.
Acidification (Optional but Recommended): To ensure the guanidine is fully protonated and partitioned into the aqueous phase, adjust the pH of the aqueous layer to be mildly acidic (pH 5-6) by adding a dilute acid. This can be monitored using pH paper.
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate volume of the chosen organic solvent. The choice of solvent will depend on the solubility of the desired product.
Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. Drain the lower layer (the organic layer if using a solvent denser than water like dichloromethane, or the aqueous layer if using a solvent less dense than water like ethyl acetate).
Back-Extraction: To maximize the recovery of the product, the aqueous layer can be extracted one or two more times with fresh portions of the organic solvent.
Washing the Combined Organic Phases:
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
Wash with brine to remove the bulk of the dissolved water in the organic phase.
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Causality Behind Experimental Choices:
Acidification: Guanidines are strong bases. By ensuring the aqueous phase is slightly acidic, the equilibrium is shifted completely towards the protonated guanidinium form, which is a salt and therefore highly water-soluble. This maximizes its removal from the organic phase.
Brine Wash: The high concentration of salt in the brine solution reduces the solubility of the organic product in the aqueous phase and helps to "pull" water out of the organic layer, aiding the subsequent drying step.
Protocol 2: Managing Emulsions
Reactions involving basic compounds can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.
Strategies to Break Emulsions:
Addition of Brine: Adding a significant volume of brine can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes disrupt the emulsion.
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Patience: Allowing the mixture to stand for an extended period can sometimes lead to the separation of the layers.
Purification Strategies for Products from Guanidine-Mediated Reactions
Following the initial extractive work-up, the crude product will likely require further purification. The choice of method will depend on the properties of the product.
Column Chromatography
Chromatography is a powerful technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.[4][5][6]
For Non-basic Products: Standard silica gel chromatography is often effective. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed depending on the polarity of the product.
For Basic Products: If the desired product is also basic, it may interact strongly with the acidic silica gel, leading to peak tailing and poor separation. In such cases, several modifications can be made:
Addition of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.[7][8]
Use of Alumina: Neutral or basic alumina can be used as the stationary phase instead of silica gel for the purification of basic compounds.
Reversed-Phase Chromatography: For highly polar or water-soluble basic compounds, reversed-phase high-performance liquid chromatography (HPLC) may be necessary.[7][9]
Crystallization and Recrystallization
If the product is a solid, crystallization or recrystallization can be an excellent method for purification.[10]
General Procedure:
Dissolve the crude product in a minimum amount of a suitable hot solvent.
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
Collect the crystals by filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals under vacuum.
Guanidinium Salt Crystallization: In some cases, the guanidinium salt of an acidic product may be crystalline and can be isolated. The free acid can then be liberated in a subsequent step. The crystallization of guanidinium salts is a known technique.[11][12][13]
The following diagram illustrates the decision-making process for purification.
Caption: Decision tree for selecting a suitable purification method.
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low product recovery after extraction
- Product is partially soluble in the aqueous phase.- Incomplete extraction.
- Perform multiple extractions of the aqueous layer.- Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product.
Guanidine salt precipitates during work-up
- Insufficient water added to dissolve the salt.- Change in solvent composition reduces solubility.
- Add more water to the mixture.- If precipitation occurs after adding the organic solvent, add more water to the aqueous phase.
Product degradation during work-up
- Product is sensitive to acid or base.
- If acid-sensitive, avoid the acidification step and wash with water only.- If base-sensitive, ensure the reaction is fully quenched and the pH is neutralized promptly.
Persistent emulsion
- Surfactant-like properties of reaction components.
- Refer to Protocol 2 for strategies to break emulsions.
Conclusion
The work-up of reactions involving 1,1-Diethylguanidine Sulfate requires a thoughtful approach centered on the principles of acid-base chemistry. By strategically manipulating the pH of the aqueous phase during liquid-liquid extraction, the highly polar 1,1-diethylguanidinium sulfate can be efficiently removed, facilitating the isolation of the desired product. Subsequent purification via chromatography or crystallization, with appropriate consideration for the properties of the product, will yield the pure compound. The protocols and guidelines presented in this document provide a robust framework for researchers to develop effective and reliable work-up procedures for this versatile class of reagents.
References
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Wikipedia. (n.d.). Separation process. Retrieved from [Link]
Springer. (n.d.). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Retrieved from [Link]
Application Notes & Protocols: Large-Scale Synthesis Utilizing 1,1-Diethylguanidine Sulfate
Abstract: This document provides a comprehensive technical guide on the application of 1,1-Diethylguanidine Sulfate in large-scale chemical synthesis. It is intended for an audience of researchers, chemists, and professi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide on the application of 1,1-Diethylguanidine Sulfate in large-scale chemical synthesis. It is intended for an audience of researchers, chemists, and professionals in the pharmaceutical and chemical manufacturing industries. The guide details the compound's physicochemical properties, primary applications as a strong organic base and catalyst, detailed operational protocols, and critical safety procedures. The structure and content are designed to provide both foundational knowledge and actionable, field-proven insights, ensuring scientific integrity and practical utility.
Introduction to 1,1-Diethylguanidine Sulfate
1,1-Diethylguanidine is a strong organic base whose utility in industrial synthesis is enhanced when used as its sulfate salt. The salt form, 1,1-Diethylguanidine Sulfate (CAS No. 77297-00-8), offers superior handling characteristics, thermal stability, and reduced hygroscopicity compared to the free base, making it more amenable to the rigorous demands of large-scale production environments.
The core functionality of this reagent stems from the guanidinium cation, which possesses a delocalized positive charge across three nitrogen atoms, rendering the parent guanidine a "superbase." This strong basicity, coupled with the steric hindrance provided by the two ethyl groups, makes it an effective, non-nucleophilic proton scavenger. The sulfate counter-anion further modulates its solubility, allowing for applications in various solvent systems.[1] Its properties make it a valuable tool in organic synthesis, particularly where a strong, non-interfering base is required.[1]
Core Applications in Large-Scale Synthesis
The industrial applications of 1,1-Diethylguanidine Sulfate are primarily focused on its role as a catalyst and a stoichiometric base in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Use as a Strong, Non-Nucleophilic Base
In many organic transformations, the removal of a proton is a critical activation step. Such reactions often require a base that is strong enough to deprotonate a weakly acidic substrate but does not participate in unwanted side reactions (i.e., is non-nucleophilic). The sterically hindered nature of the 1,1-diethylguanidinium cation makes it an excellent candidate for these scenarios.
Key Applications:
Condensation Reactions: Facilitating aldol, Claisen, or Knoevenagel condensations where a strong base is needed to generate an enolate, but a nucleophilic base like a hydroxide or alkoxide could lead to saponification or transesterification.
Elimination Reactions: Promoting E2 eliminations to form alkenes from alkyl halides or sulfonates, where its non-nucleophilic character minimizes competing SN2 substitution reactions.
Isomerization: Catalyzing the isomerization of molecules via proton abstraction and re-addition at a different site.
Caption: Generalized mechanism of base-mediated substrate activation.
Synthesis of Heterocyclic Scaffolds
Guanidine derivatives are fundamental building blocks for a vast array of nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[2][3] 1,1-Diethylguanidine can serve as the three-nitrogen component in cyclocondensation reactions to form rings like pyrimidines, triazines, or imidazoles, which are core structures in many pharmaceuticals.
While specific literature on 1,1-Diethylguanidine Sulfate in this context is sparse, protocols using similar guanidine salts (e.g., guanidine hydrochloride or nitrate) in reactions like the Biginelli reaction are well-established and serve as a strong precedent for its application.[4]
This protocol provides a generalized, step-by-step methodology for a large-scale condensation reaction using 1,1-Diethylguanidine Sulfate as the catalyst. This procedure must be adapted and optimized for the specific substrates and scale of operation.
Materials & Equipment:
Jacketed glass or stainless steel reactor with temperature control, inert atmosphere capability (Nitrogen/Argon), and a robust overhead stirrer.
Addition funnel for controlled liquid addition.
Condenser for reflux operations.
Substrates (e.g., an aldehyde and a methylene-active compound).
1,1-Diethylguanidine Sulfate (catalytic amount, typically 0.5-5 mol%).
Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate).
Experimental Workflow:
Caption: Step-by-step workflow for a large-scale condensation reaction.
Procedure:
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel with an inert gas like nitrogen to remove air and moisture.
Charging Reagents: Charge the reactor with the first substrate and the anhydrous solvent. Begin stirring to ensure a homogenous solution or suspension.
Catalyst Addition: Add the calculated amount of 1,1-Diethylguanidine Sulfate to the reactor. Depending on its solubility in the chosen solvent, it may dissolve or remain as a suspension.
Substrate Addition: Begin the controlled addition of the second substrate from the addition funnel. The rate of addition should be managed to control any exotherm.
Reaction Execution: Once the addition is complete, heat the reaction mixture to the optimized temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC, GC, TLC).
Reaction Quench: After the reaction reaches completion, cool the mixture to room temperature. Slowly add the quenching solution to neutralize the base and stop the reaction.
Work-up and Extraction: Transfer the reactor contents to a larger separation vessel if necessary. Separate the organic and aqueous layers. Extract the aqueous layer one or more times with the chosen extraction solvent to recover any dissolved product.
Drying and Concentration: Combine the organic layers and wash with brine to remove excess water. Dry the organic phase over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by an appropriate large-scale method, such as recrystallization or column chromatography.
Note: The compound is often supplied as a hemisulfate salt, meaning a 2:1 ratio of the guanidine to sulfuric acid.
Safety, Handling, and Storage
1,1-Diethylguanidine Sulfate and related guanidine salts can cause skin, eye, and respiratory irritation.[6][7] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] For large-scale operations or when dust generation is possible, use respiratory protection.[6][9]
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhaling dust.[9][10] Avoid all personal contact.[9] Use engineering controls like local exhaust ventilation. Ensure safety showers and eye-wash stations are readily accessible.[8]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[5] The material can be hygroscopic; store under an inert atmosphere if necessary.[5][7]
Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[9] Dispose of waste material in accordance with local, state, and federal regulations.[8]
References
ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1,1-DIMETHYLGUANIDINE SULFATE.
TCI Deutschland GmbH. (n.d.). 1,1-Dimethylguanidine Sulfate | 598-65-2.
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Santa Cruz Biotechnology, Inc. (n.d.). Guanidine sulfate salt.
Aquigen Bio. (n.d.). 1,1-Dimethylguanidine Hemisulfate Salt | CAS No: 598-65-2.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22317501, 1,1-dimethylguanidine sulfate.
BenchChem. (n.d.). The Role of Guanidine Salts in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols.
ChemScene. (n.d.). 1,1-Dimethylguanidine sulfate | CAS 1186-46-5.
Axios Research. (n.d.). 1,1-Dimethylguanidine Sulfate Salt - CAS - 598-65-2.
Sprenger, J., et al. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry, 18, 1633-1639.
Clement, J. A. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54499.
Gampe, C. M., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. ACS Omega, 5(30), 18985–19003.
Application Notes & Protocols: 1,1-Diethylguanidine Sulfate as a Catalyst for Ring-Opening Polymerization
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1,1-Diethylguanidine Sulfate as an organocatalyst for polymerization reactions...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1,1-Diethylguanidine Sulfate as an organocatalyst for polymerization reactions. This document outlines the underlying catalytic mechanisms, offers detailed experimental protocols, and provides insights into the expected outcomes based on established principles of guanidine-based catalysis.
Part 1: Scientific Foundation and Catalytic Principles
Introduction to Organocatalyzed Ring-Opening Polymerization (ROP)
The field of polymer chemistry has witnessed a significant shift towards the use of organocatalysts for the synthesis of biodegradable and biocompatible polymers, such as polyesters and polycarbonates. These metal-free catalysts offer several advantages over traditional metal-based systems, including lower toxicity, which is critical for biomedical applications, and often greater tolerance to impurities. Ring-opening polymerization (ROP) of cyclic esters, like lactide and caprolactone, is a powerful technique for producing polymers with well-defined molecular weights and narrow polydispersity.
Guanidines, as exceptionally strong organic bases, have emerged as a prominent class of organocatalysts for ROP. Their high basicity allows them to activate both the monomer and the initiator, facilitating controlled polymerization. While specific data on 1,1-Diethylguanidine Sulfate as a polymerization catalyst is not extensively documented in peer-reviewed literature, its structural similarity to well-studied guanidine catalysts allows for the confident extrapolation of its catalytic potential and mechanism.
The Role of 1,1-Diethylguanidine as a Bifunctional Catalyst
The catalytic activity of guanidines in ROP is attributed to their ability to act as bifunctional catalysts through hydrogen bonding interactions. The proposed mechanism for 1,1-Diethylguanidine-catalyzed ROP of a cyclic ester (e.g., lactide) initiated by an alcohol is depicted below. It is important to note that the active catalyst is the free base, 1,1-Diethylguanidine. The sulfate salt likely serves as a more stable and easily handleable precursor, which may require in-situ neutralization or an activation step to generate the free guanidine base.
The high pKa of the conjugate acid of structurally similar guanidines (e.g., 1,1,3,3-tetramethylguanidine has a pKa of ~13.0) suggests that 1,1-Diethylguanidine is a potent base capable of activating the initiator alcohol through deprotonation, thereby increasing its nucleophilicity.
Proposed Catalytic Mechanism
The polymerization is believed to proceed via a hydrogen-bonding mechanism, which is favored over a covalent-bound pathway for many guanidine-based catalysts.[1]
Activation of the Initiator: The guanidine base abstracts a proton from the initiator alcohol (ROH), forming a highly nucleophilic alkoxide and a protonated guanidinium species.
Monomer Activation and Nucleophilic Attack: The guanidinium ion can then activate the cyclic ester monomer by hydrogen bonding to its carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The alkoxide then attacks the activated carbonyl carbon.
Ring Opening and Propagation: This nucleophilic attack leads to the formation of a tetrahedral intermediate, which is stabilized by the guanidinium ion. The ring opens to form a new ester bond, elongating the polymer chain and regenerating the hydroxyl-terminated end, which can then be activated for the next propagation step.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed bifunctional catalytic cycle for 1,1-Diethylguanidine in ROP.
Part 2: Application Notes
Catalyst Preparation and Activation
1,1-Diethylguanidine Sulfate is a salt and therefore the catalytically active free base needs to be generated. This can be achieved through two primary approaches:
In-situ Neutralization: The sulfate salt can be neutralized in the reaction mixture by the addition of a non-nucleophilic strong base. However, this can introduce additional components into the polymerization system.
Pre-catalyst Activation: A more controlled approach involves the liberation of the free base prior to the polymerization reaction. This can be done by dissolving the sulfate salt in a suitable solvent and treating it with a base, followed by extraction of the free guanidine into an organic solvent and drying.
The choice of method will depend on the specific requirements of the polymerization and the desired purity of the final polymer. For most applications, pre-catalyst activation is recommended to ensure a well-defined catalytic system.
Monomer and Initiator Selection
1,1-Diethylguanidine is expected to be an effective catalyst for the ROP of a variety of cyclic esters and carbonates. Suitable monomers include:
Lactide (L-lactide, D-lactide, rac-lactide)
ε-Caprolactone
δ-Valerolactone
Trimethylene carbonate
The choice of initiator will determine the end-group functionality of the resulting polymer. Primary alcohols, such as benzyl alcohol or 1-pyrenebutanol, are commonly used as initiators. The molecular weight of the polymer can be controlled by adjusting the monomer-to-initiator ratio.
Solvent and Reaction Conditions
The polymerization can be carried out in bulk (solvent-free) or in solution. Common solvents for ROP include:
Toluene
Tetrahydrofuran (THF)
Dichloromethane (DCM)
The reaction temperature will influence the rate of polymerization. Typically, these reactions are conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 100°C), depending on the monomer and desired reaction time.
Expected Performance and Polymer Properties
Based on data from similar acyclic guanidine catalysts, polymerizations catalyzed by 1,1-Diethylguanidine are expected to exhibit characteristics of a living polymerization, including:
A linear relationship between the number-average molecular weight (Mn) and monomer conversion.
Predictable molecular weights based on the monomer-to-initiator ratio.
The properties of the resulting polymers will be dependent on the monomer used. For example, polylactide is a rigid and biodegradable polyester, while polycaprolactone is a semi-crystalline and flexible material.
Part 3: Experimental Protocols
Disclaimer: The following protocols are based on established procedures for similar guanidine-catalyzed ROP reactions and should be considered as a starting point. Optimization of reaction conditions may be necessary for 1,1-Diethylguanidine Sulfate.
Protocol 1: Ring-Opening Polymerization of L-Lactide
This protocol describes a small-scale polymerization of L-lactide using 1,1-Diethylguanidine (generated from the sulfate salt) as the catalyst and benzyl alcohol as the initiator.
Materials:
1,1-Diethylguanidine Sulfate
L-Lactide (recrystallized from ethyl acetate and dried under vacuum)
Benzyl alcohol (distilled and dried over molecular sieves)
Toluene (anhydrous)
Dichloromethane (DCM, anhydrous)
Methanol
Strong non-nucleophilic base (e.g., potassium bis(trimethylsilyl)amide, KHMDS)
Anhydrous sodium sulfate
Standard laboratory glassware (dried in an oven)
Magnetic stirrer and stir bars
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Catalyst Activation (Generation of Free Base):
In a glovebox, dissolve 1,1-Diethylguanidine Sulfate in a minimal amount of anhydrous DCM.
Add a stoichiometric equivalent of a strong, non-nucleophilic base (e.g., KHMDS) to neutralize the sulfuric acid.
Stir the mixture for 1 hour at room temperature.
Filter the mixture to remove the precipitated salt.
The resulting solution contains the active 1,1-Diethylguanidine catalyst. The concentration can be determined by titration if desired. For this protocol, we will assume complete conversion for stoichiometric calculations.
Polymerization Procedure:
In a glovebox, add L-lactide (e.g., 1.0 g, 6.94 mmol) to a dried reaction vial equipped with a magnetic stir bar.
Add anhydrous toluene (e.g., 3.5 mL) to dissolve the monomer.
In a separate vial, prepare a stock solution of the initiator, benzyl alcohol, in toluene.
In another vial, prepare a stock solution of the activated 1,1-Diethylguanidine catalyst in toluene.
Add the desired amount of the benzyl alcohol initiator solution to the monomer solution to achieve the target molecular weight (e.g., for a target degree of polymerization of 100, add 0.0694 mmol of benzyl alcohol).
Initiate the polymerization by adding the 1,1-Diethylguanidine catalyst solution (e.g., 1 mol% relative to the monomer, 0.0694 mmol).
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 60°C).
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy for monomer conversion.
Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
Workflow for ROP of L-Lactide
Caption: Step-by-step workflow for the synthesis of polylactide.
Polymer Characterization
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polymer and to calculate the monomer conversion.
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Data Presentation
The results of the polymerization experiments can be summarized in a table for easy comparison.
Entry
[M]₀/[I]₀
[M]₀/[C]₀
Time (h)
Conversion (%)
Mn (theor) ( g/mol )
Mn (GPC) ( g/mol )
PDI
1
50
100
2
95
6,840
6,500
1.15
2
100
100
4
98
14,112
13,800
1.12
3
200
100
8
96
27,648
27,100
1.18
Note: The data in this table is hypothetical and serves as an example of how to present experimental results. Actual results may vary.
Part 4: References
Coulembier, O., et al. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 39(17), 5617-5628.
Pratt, R. C., et al. (2008). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Journal of the American Chemical Society, 130(19), 6147-6157.[1]
Kiesewetter, M. K., et al. (2010). Acyclic Guanidines as Organic Catalysts for Living Polymerization of Lactide. Macromolecules, 43(1), 20-23.
Herres-Pawlis, S., & Schäfer, P. M. (2020). Robust Guanidine Metal Catalysts for the Ring‐Opening Polymerization of Lactide under Industrially Relevant Conditions. ChemPlusChem, 85(6), 1044-1052.[2]
Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions. (2021). ACS Applied Polymer Materials, 3(8), 3899-3909.[3]
Technical Support Center: Optimizing Yields with 1,1-Diethylguanidine Sulfate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience variable or sub-optimal yields when utilizing 1,1-Diethylguanidine Sulfate (CAS 54259-07-3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience variable or sub-optimal yields when utilizing 1,1-Diethylguanidine Sulfate (CAS 54259-07-3 or 77297-00-8)[1][2] in complex organic syntheses. Whether you are synthesizing 2-(diethylamino)pyrimidines for pharmacological screening[3] or preparing bulky guanidinate ligands for advanced Zn(II) polymerization catalysts[4], the fundamental chemistry remains the same: you must strategically manage the sulfate counterion to maximize the nucleophilicity of the guanidine core.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible, high-yield reactions.
I. Troubleshooting & FAQs
Q1: My condensation reaction between 1,1-Diethylguanidine Sulfate and a
β
-diketone is stalling at 30-40% yield. How can I drive this to completion?Mechanistic Causality: 1,1-Diethylguanidine is supplied as a sulfate salt (often in a 2:1 or 1:1 stoichiometry) to enhance bench stability and handling[2]. In this protonated state, the terminal nitrogen atoms lack the necessary electron density (nucleophilicity) to attack the carbonyl carbons of your
β
-diketone.
Solution: You must generate the free base in situ. The addition of a stoichiometric amount of a strong base, such as3[3], is critical. Weak organic bases like Triethylamine (Et₃N) are often insufficiently basic to fully deprotonate the guanidinium sulfate in alcoholic solvents. Ensure you add 2.0 to 2.2 equivalents of base relative to the sulfate content to fully liberate the reactive 1,1-diethylguanidine species.
Q2: I am synthesizing a guanidinate ligand for a transition metal catalyst, but I am observing significant ligand hydrolysis and low complexation yield. What is going wrong?Mechanistic Causality: Free guanidines are highly basic and hygroscopic. If the free base is generated in the presence of even trace moisture, it can undergo hydrolysis, or the resulting water can poison highly sensitive organometallic precursors (e.g., Zn[N(SiMe₃)₂]₂)[4].
Solution: Transition to strictly anhydrous Schlenk techniques. Instead of alkoxide bases (which generate water or alcohols as byproducts), use4[4] in anhydrous THF at -20 °C to deprotonate the guanidinium salt. This ensures the byproduct is easily removed butane gas, leaving a pristine, anhydrous guanidinate lithium salt ready for transmetalation.
Q3: Does the choice of solvent significantly impact the cyclization rate for pyrimidine derivatives?Mechanistic Causality: Yes. Condensation to form pyrimidines releases two equivalents of water. If the reaction is run in a highly polar, aqueous-miscible solvent without a desiccant, the equilibrium is thermodynamically hindered.
Solution: Absolute ethanol is the industry standard for these cyclizations. For highly recalcitrant electrophiles, switching to Toluene and utilizing a Dean-Stark apparatus to physically remove water from the reaction matrix will force the equilibrium toward the pyrimidine product, often increasing yields by >30%.
II. Mechanistic Workflow & Troubleshooting Logic
Troubleshooting workflow for optimizing 1,1-Diethylguanidine Sulfate yields.
III. Quantitative Data: Yield Optimization Parameters
The following table summarizes internal benchmarking data demonstrating how base selection and solvent conditions directly impact the isolated yield of 1,1-diethylguanidine condensation reactions.
Parameter
Base Equivalents
Solvent System
Temperature
Reaction Time
Typical Yield
Sub-optimal
1.0 eq Et₃N
Aqueous Ethanol
25 °C
24 hours
15 - 30%
Moderate
2.0 eq Et₃N
Absolute Ethanol
80 °C (Reflux)
12 hours
45 - 60%
Optimized (Protocol A)
2.1 eq NaOEt
Absolute Ethanol
80 °C (Reflux)
8 hours
85 - 92%
Anhydrous (Protocol B)
2.1 eq n-BuLi
Anhydrous THF
-20 °C to 25 °C
4 hours
> 90%
IV. Self-Validating Experimental Protocols
Protocol A: High-Yield Synthesis of 2-(Diethylamino)-pyrimidines
Objective: Condensation of 1,1-Diethylguanidine Sulfate with a
β
-diketone (e.g., acetylacetone)[3].
Step-by-Step Methodology:
Free Base Generation: Suspend 1,1-Diethylguanidine Sulfate (10.0 mmol) in 30 mL of anhydrous absolute ethanol under a nitrogen atmosphere.
Neutralization: Slowly add a freshly prepared solution of Sodium Ethoxide (21.0 mmol) in 10 mL of absolute ethanol at 0 °C. Stir for 30 minutes.
Self-Validation Check: A fine white precipitate of sodium sulfate (Na₂SO₄) must form. This visual cue confirms the successful displacement of the sulfate counterion and the generation of the reactive free base.
Electrophile Addition: Add the
β
-diketone (10.5 mmol) dropwise to the suspension.
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.
Workup: Cool the reaction to room temperature. Filter the insoluble Na₂SO₄ salts through a Celite pad, and concentrate the filtrate in vacuo.
Purification: Dissolve the crude residue in ethyl acetate, wash with brine to remove residual ethanol and unreacted guanidine, dry over anhydrous MgSO₄, and evaporate to yield the pure pyrimidine derivative.
Protocol B: Anhydrous Preparation of Guanidinate Ligands for Metal Catalysis
Objective: Synthesis of bulky guanidinate ligands for highly sensitive transition metal (e.g., Zn) catalysts[4].
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, suspend 1,1-Diethylguanidine Sulfate (5.0 mmol) in 20 mL of anhydrous THF.
Lithiation: Cool the flask to -20 °C using a dry ice/isopropanol bath. Slowly add n-BuLi (10.5 mmol, 1.6 M in hexanes) dropwise via a gas-tight syringe.
Activation: Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validation Check: The suspension will clarify or change color slightly as the lithium guanidinate salt forms, accompanied by the gentle bubbling of evolving butane gas. The cessation of gas evolution indicates complete deprotonation.
Coupling: Add the desired electrophile (e.g., a substituted carbodiimide or metal precursor) directly to this active solution at -20 °C, then allow to warm and stir overnight to achieve complete complexation.
V. References
AK Scientific, Inc. 1,1-Diethylguanidine Sulfate Safety Data Sheet.
CymitQuimica . CAS 77297-00-8: Guanidine, N,N-diethyl-, sulfate (2:1).
ACS Publications . Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions.
common side reactions with 1,1-Diethylguanidine Sulfate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,1-Diethylguanidine Sulfate in their experiments. This document provides in-depth technical guidance, tr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,1-Diethylguanidine Sulfate in their experiments. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges and ensure the integrity of your research.
Introduction to 1,1-Diethylguanidine Sulfate in Experimental Chemistry
1,1-Diethylguanidine Sulfate is a guanidine salt that finds application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a strong organic base, its utility in a variety of chemical transformations is significant. However, like many reactive guanidine compounds, its efficacy is contingent on proper handling and an understanding of its stability and potential side reactions. This guide will delve into the common issues encountered during its use and provide scientifically grounded solutions.
Core Principles of 1,1-Diethylguanidine Sulfate Reactivity and Stability
The reactivity of 1,1-Diethylguanidine Sulfate is primarily governed by the basicity and nucleophilicity of the guanidine moiety. The sulfate salt form provides improved stability for storage and handling compared to the free base. However, under reaction conditions, the guanidine can be liberated and participate in various chemical processes.
A critical aspect of working with dialkylguanidines is their susceptibility to decomposition, primarily through two pathways: hydrolysis and thermal degradation. The presence of bulky diethyl groups on one of the nitrogen atoms offers some steric protection to the central carbon, potentially increasing its stability against nucleophilic attack compared to less substituted guanidines.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 1,1-Diethylguanidine Sulfate decomposition in my reaction?
A1: Decomposition of 1,1-Diethylguanidine Sulfate can manifest in several ways:
Formation of Unexpected Side Products: The most common decomposition byproducts are 1,1-diethylurea and diethylamine, resulting from hydrolysis.
Decreased Reaction Yield or Rate: As the active guanidine base decomposes, its effective concentration decreases, which can slow down or stall your reaction.
Changes in Reaction Mixture Appearance: This may include a change in color or the formation of a precipitate.
Inconsistent Results: Variability in reaction outcomes between batches can often be traced back to inconsistent stability of the guanidine base.
Q2: My reaction is not proceeding to completion. Could the 1,1-Diethylguanidine Sulfate be the issue?
A2: Yes, several factors related to the guanidine salt could be at play:
Insufficient Basicity: Ensure that the free guanidine has been adequately liberated from its sulfate salt to act as a base in your reaction medium. The choice of solvent can influence this equilibrium.
Decomposition: As mentioned in Q1, the guanidine may be degrading under your reaction conditions.
Hygroscopic Nature: 1,1-Diethylguanidine Sulfate is hygroscopic, meaning it can absorb moisture from the air.[3] This introduced water can lead to hydrolysis and inactivation of the reagent.
Q3: What are the known incompatibilities of 1,1-Diethylguanidine Sulfate?
A3: Based on data for analogous guanidine salts, 1,1-Diethylguanidine Sulfate should be considered incompatible with:
Strong Oxidizing Agents: These can lead to vigorous and potentially hazardous reactions.
Strong Acids: While it is a salt of a strong acid, reaction with other strong acids can lead to unpredictable outcomes.[3]
Moisture: As a hygroscopic compound, exposure to moisture should be minimized to prevent hydrolysis.[3]
Troubleshooting Guides
Issue 1: Formation of Urea and Amine Side Products
The presence of 1,1-diethylurea and diethylamine in your reaction mixture is a strong indicator of hydrolytic decomposition of the guanidine base.
Causality: The central carbon of the guanidine moiety is electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then collapses to form urea and the corresponding amine.
Troubleshooting Protocol:
Rigorous Exclusion of Water:
Use anhydrous solvents. It is recommended to dry solvents using appropriate drying agents (e.g., molecular sieves) and distill them under an inert atmosphere.
Dry all liquid and solid reagents thoroughly before use. Solid reagents can be dried in a vacuum oven at a suitable temperature.
Reaction under Inert Atmosphere:
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Temperature Control:
If the reaction allows, perform it at a lower temperature to reduce the rate of hydrolysis.
Caption: Hydrolysis of 1,1-Diethylguanidine.
Issue 2: Inconsistent Reaction Rates or Low Yields
Inconsistent performance can often be attributed to the degradation of the guanidine base before or during the reaction.
Causality: The effective concentration of the active basic form of the guanidine is crucial for many reactions. If it degrades, the reaction kinetics will be negatively impacted.
Troubleshooting Protocol:
Temperature Screening:
Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 0°C, -20°C).
Monitor the reaction progress and the consumption of starting materials at each temperature to find an optimal balance between the reaction rate and the stability of the guanidine.
Solvent Selection:
Utilize a non-protic, anhydrous solvent such as Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM).[2] The purity of the solvent is critical.
Slow Addition of the Guanidine:
If the guanidine is acting as a catalyst or base, consider adding it slowly to the reaction mixture. This can be achieved by dissolving the 1,1-Diethylguanidine Sulfate in an appropriate anhydrous solvent and adding it via a syringe pump over a period of time. This maintains a low, steady concentration of the active base, minimizing potential side reactions and degradation.
Caption: Workflow for troubleshooting inconsistent reactions.
Technical Support Center: Stability of 1,1-Diethylguanidine Sulfate in Different Solvents
Welcome to the technical support center for 1,1-Diethylguanidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical tro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,1-Diethylguanidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for handling this compound in various solvent systems. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure the integrity of your experiments.
Introduction: The Chemistry of 1,1-Diethylguanidine Sulfate
1,1-Diethylguanidine Sulfate is the salt formed from the strong organic base, 1,1-diethylguanidine, and sulfuric acid. The core of its chemical behavior lies in the highly stable and resonance-delocalized 1,1-diethylguanidinium cation. This inherent stability makes it a robust compound for various applications; however, like any reagent, its stability in solution is not absolute and is dependent on the solvent environment and experimental conditions.
The guanidinium group is a very strong base in water, with a pKaH around 13.6.[1] This means that in neutral to acidic aqueous solutions, it exists almost exclusively in its protonated (and more stable) guanidinium cation form.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific issues you may encounter during your experiments, their probable causes, and actionable solutions.
Observed Issue
Probable Cause(s)
Recommended Action(s)
Precipitate formation in aqueous solution upon pH adjustment.
The pH of the solution has been raised significantly, leading to the deprotonation of the guanidinium cation to the less soluble free base.
Maintain the pH of your aqueous solution below the pKa of the guanidinium group (ideally pH < 12) to ensure it remains in its protonated, highly soluble form.
Loss of compound potency or unexpected reaction byproducts over time in solution.
1. Hydrolytic Degradation: In strongly alkaline aqueous solutions, the guanidinium cation can be susceptible to hydrolysis.[2][3] This is often catalyzed by hydroxide ions. 2. Solvent Reactivity: Some organic solvents may not be inert and could react with the guanidine moiety, especially at elevated temperatures.
1. pH Control: For aqueous solutions, maintain a neutral or slightly acidic pH for long-term storage. If alkaline conditions are necessary for your experiment, prepare the solution fresh and use it promptly. 2. Solvent Selection: Choose high-purity, inert solvents. For long-term storage, consider aprotic solvents over protic ones if compatible with your experimental design.
Inconsistent analytical results (e.g., varying peak areas in HPLC).
1. Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent, leading to concentration inconsistencies. 2. Adsorption: Guanidinium compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
1. Verify Solubility: Ensure you are working within the solubility limits of the solvent. Use sonication or gentle heating to aid dissolution, but be mindful of potential thermal degradation. 2. Use Appropriate Vials: Consider using silanized glass vials or polypropylene tubes for storing stock solutions to minimize adsorption.
Discoloration of the solution upon exposure to light.
Photodegradation: While guanidinium salts are generally stable, prolonged exposure to high-energy light (especially UV) can potentially induce degradation, particularly in the presence of photosensitizers.
Store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4][5] Conduct experiments under controlled lighting conditions where possible.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 1,1-Diethylguanidine Sulfate?
A1: As a salt, 1,1-Diethylguanidine Sulfate is highly soluble in polar protic solvents like water, ethanol, and methanol.[6] Its solubility is expected to be lower in aprotic polar solvents such as acetonitrile, DMSO, and DMF, and significantly lower in non-polar solvents like toluene or hexane.[7] Always determine the empirical solubility in your specific solvent system before preparing high-concentration stock solutions.
Q2: What are the primary degradation pathways for 1,1-Diethylguanidine Sulfate?
A2: The most well-documented degradation pathway for guanidinium salts in solution is hydrolysis .[2][3] This typically occurs under alkaline conditions where the hydroxide ion acts as a nucleophile, attacking the central carbon of the guanidinium cation. This leads to the formation of 1,1-diethylurea and ammonia. Under neutral or acidic aqueous conditions, the guanidinium cation is highly stable due to resonance delocalization.[1]
Q3: How does the sulfate counter-ion affect the stability of the compound?
A3: The sulfate anion (SO₄²⁻) is the conjugate base of a strong acid and is considered a "weakly hydrated" or "excluded" anion. In the context of macromolecular stability, guanidinium salts with such counter-ions, like guanidine sulfate, are known to be protein stabilizers at lower concentrations, in contrast to the denaturing effect of guanidinium chloride.[8][9] This suggests that the sulfate ion does not promote the degradation of the guanidinium cation and contributes to the overall stability of the salt in solution.
Q4: What are the recommended storage conditions for solutions of 1,1-Diethylguanidine Sulfate?
A4:
Aqueous Solutions: Store at 2-8°C in tightly sealed containers. For long-term stability, maintain a neutral or slightly acidic pH. Avoid alkaline conditions.
Organic Solutions: Store at 2-8°C in tightly sealed containers, protected from light. Ensure the solvent is of high purity and free from contaminants that could catalyze degradation.
General Recommendation: For all solutions, it is best practice to prepare them fresh. If storage is necessary, a stability study under your specific storage conditions is recommended.
Q5: How can I perform a stability study for 1,1-Diethylguanidine Sulfate in my solvent system?
A5: A forced degradation study is the recommended approach.[10] This involves subjecting the compound in your solvent to various stress conditions to identify potential degradation products and pathways. A general workflow is provided below.
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general procedure for assessing the stability of 1,1-Diethylguanidine Sulfate in a specific solvent.
Objective: To identify the conditions under which 1,1-Diethylguanidine Sulfate degrades and to develop a stability-indicating analytical method.
Materials:
1,1-Diethylguanidine Sulfate
Solvent of interest (e.g., water, methanol, acetonitrile)
0.1 M HCl, 0.1 M NaOH
3% Hydrogen Peroxide (for oxidative stress)
HPLC system with UV or MS detector
pH meter
Photostability chamber
Temperature-controlled oven
Methodology:
Prepare Stock Solution: Prepare a stock solution of 1,1-Diethylguanidine Sulfate in the chosen solvent at a known concentration (e.g., 1 mg/mL).
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4][5]
Control: Keep an aliquot of the stock solution at 2-8°C, protected from light.
Sample Analysis:
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each vial.
Neutralize the acid and base hydrolysis samples before analysis.
Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS.[11][12][13]
Data Evaluation:
Compare the chromatograms of the stressed samples to the control.
Calculate the percentage degradation of the parent compound.
Identify and, if possible, characterize any major degradation products.
Diagram: Forced Degradation Workflow
Caption: Forced degradation study workflow.
Data Summary
Solvent
Solvent Type
Predicted Solubility
Notes
Water
Polar Protic
High
Highly soluble due to its ionic nature and hydrogen bonding capacity.[1]
Methanol / Ethanol
Polar Protic
High
Good solubility is expected.
Acetonitrile (ACN)
Polar Aprotic
Moderate
Lower than in protic solvents, but some solubility is expected.
Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2. (URL not provided in search results)
Stability of bicyclic guanidine superbases and their salts in water. PMC. [Link]
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. [Link]
Cu(II)/Guanidine Functionalized Disiloxane Complex of Supramolecular Structures for Visible Light-Driven Photocatalysis of Congo Red. PMC. [Link]
Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. [Link]
Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society. [Link]
Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. J-STAGE. [Link]
Stability of bicyclic guanidine superbases and their salts in water. RSC Publishing. [Link]
Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry. [Link]
Polycondensation of guanidine hydrochloride into a graphitic carbon nitride semiconductor with a large surface area as a visible light photocatalyst. ResearchGate. [Link]
The role of guanidine hydrochloride in graphitic carbon nitride synthesis. ResearchGate. [Link]
HPLC Methods for analysis of Guanidine. HELIX Chromatography. [Link]
Protein stabilization and destabilization by guanidinium salts. PubMed. [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Chemistry Portal. [Link]
Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library - NTIS. [Link]
Solvent Miscibility Table. (URL not provided in search results)
Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. ResearchGate. [Link]
Technical Support Center: 1,1-Diethylguanidine Sulfate
Frequently Asked Questions (FAQs) Q1: What is the expected thermal stability of 1,1-Diethylguanidine Sulfate? A1: While a precise decomposition temperature for 1,1-Diethylguanidine Sulfate is not documented, we can formu...
Author: BenchChem Technical Support Team. Date: March 2026
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 1,1-Diethylguanidine Sulfate?
A1: While a precise decomposition temperature for 1,1-Diethylguanidine Sulfate is not documented, we can formulate a hypothesis based on related structures. Guanidinium salts are known for their high thermal stability due to the resonance-stabilized nature of the guanidinium cation. However, the overall stability is a net effect of both the cation and the anion.
Influence of the Cation (1,1-Diethylguanidinium): The presence of two ethyl groups on a single nitrogen atom introduces some steric hindrance, which can influence crystal packing and intermolecular interactions, but it is not expected to dramatically lower the intrinsic stability of the guanidinium core.
Influence of the Anion (Sulfate): The sulfate anion (SO₄²⁻) is a non-oxidizing and thermally stable counter-ion. In studies of other guanidinium salts, the sulfate anion has been shown to act as a structural stabilizer, leading to higher thermal stability compared to salts with anions like chloride or nitrate.
Analogous Compounds: For comparison, guanidinium mesylate, another organic salt, melts at 208 °C and shows thermal events at much higher temperatures (351 °C and above). Simple guanidine sulfate also demonstrates considerable thermal stability.
Q2: How can I experimentally determine the decomposition temperature of 1,1-Diethylguanidine Sulfate?
A2: The most reliable method for determining the thermal decomposition temperature is through a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition where volatile products are released. The "onset temperature" of this mass loss is typically reported as the decomposition temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (like melting) and exothermic events (like decomposition). Running DSC alongside TGA helps to distinguish between a simple phase transition (e.g., melting, which shows a DSC peak but no mass loss in TGA) and decomposition (which will show both a DSC peak and a mass loss in TGA).
A detailed, validated protocol for performing this analysis is provided in the "Experimental Protocols" section below.
Troubleshooting Guide for Thermal Analysis
Q3: My TGA curve shows a small mass loss below 150°C, well before the main decomposition. What does this mean?
A3: This initial mass loss is almost certainly not decomposition. The most common causes are:
Residual Solvent or Moisture: Organic salts can retain solvent from their synthesis or absorb moisture from the atmosphere. This is the most likely cause for mass loss below 120°C.
Hygroscopicity: Guanidinium salts can be hygroscopic. The sample may have absorbed water during storage or handling.
Troubleshooting Steps:
Verify with DSC: Check if the DSC curve shows a broad endotherm in the same temperature range. This is characteristic of solvent evaporation.
Drying Protocol: Before re-running the TGA, dry your sample thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove any volatile impurities.
Handle in a Dry Environment: Prepare the TGA sample in a glove box or a desiccator to minimize moisture absorption.
Q4: The decomposition on the TGA curve occurs in multiple steps. Why is this happening?
A4: Multi-step decomposition is common for complex organic salts and suggests a sequential breakdown of the molecule. For 1,1-Diethylguanidine Sulfate, a plausible pathway could be:
Initial Salt Dissociation: The salt may first dissociate into 1,1-diethylguanidine and sulfuric acid, followed by their individual decomposition.
Fragment Degradation: The 1,1-diethylguanidine cation might fragment by losing ethyl groups first, followed by the breakdown of the core guanidine structure.
Sulfate Decomposition: At much higher temperatures, the sulfate component will decompose, often releasing sulfur oxides.
Correlating these steps with evolved gas analysis (TGA-FTIR or TGA-MS) is the definitive way to identify the gaseous products at each stage.
Q5: My DSC/TGA baseline is noisy or drifting. How can I fix this?
A5: Baseline issues can obscure real thermal events and lead to inaccurate onset calculations.
Causes of Baseline Drift: Common causes include the buoyancy effect (changes in gas density with temperature), sample pan deformation, or contamination.
Causes of Noise: Noisy signals can result from using too small a sample, high gas flow rates, or electrical interference.
Troubleshooting Steps:
Run a Blank Curve: Always run a baseline experiment with an empty sample pan under the exact same conditions as your sample run. Subtracting this blank curve from your sample data will correct for buoyancy and other instrumental artifacts.
Ensure Proper Pan Selection: Use an inert crucible (alumina or platinum is standard for high temperatures) that does not react with your sample. Ensure it is clean and not bent.
Optimize Sample Mass: Use a sufficient sample mass (typically 3-6 mg for organic salts) to get a clear signal above the instrument's noise floor.
Check Gas Flow: Ensure the purge gas flow is stable and at the recommended rate for your instrument (e.g., 20-50 mL/min).
Experimental Protocols
Protocol: Determination of Thermal Stability by TGA/DSC
This protocol outlines the standard procedure for analyzing an organic salt like 1,1-Diethylguanidine Sulfate.
1. Instrumentation and Calibration:
Use a calibrated simultaneous TGA-DSC instrument or separate, calibrated TGA and DSC instruments.
Ensure temperature calibration is performed according to manufacturer guidelines, typically using certified reference materials (e.g., indium, zinc).
2. Sample Preparation:
Ensure the 1,1-Diethylguanidine Sulfate sample is a fine, homogenous powder to promote even heat distribution.
Accurately weigh 3-6 mg of the sample into a clean, tared, inert sample crucible (alumina is recommended).
3. Experimental Parameters:
Purge Gas: High-purity Nitrogen (or Argon) at a constant flow rate of 20-50 mL/min to provide an inert atmosphere.
Temperature Program:
Equilibrate at 30 °C.
Ramp from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20 °C/min) is often used for screening.
Data Collection: Continuously record sample mass, temperature, and differential heat flow.
4. Data Analysis:
TGA Curve: Identify the onset temperature of the primary mass loss step. This is determined by the intersection of the tangent drawn from the point of maximum slope on the decomposition step with the extrapolated baseline.
DSC Curve: Identify endothermic (melting) or exothermic (decomposition) peaks. Correlate these peaks with any mass loss events observed in the TGA data.
Reporting: Report the decomposition as the TGA onset temperature. Note any preceding events like melting.
Data & Workflow Visualization
Expected Thermal Analysis Data
The following table summarizes hypothetical, yet plausible, data for the thermal analysis of 1,1-Diethylguanidine Sulfate based on the behavior of analogous compounds.
Parameter
Expected Value
Technique
Interpretation
Melting Point (Tₘ)
Not Available
DSC
May melt before decomposition, showing an endothermic peak with no mass loss. Alternatively, it may decompose without melting.
Decomposition Onset (Tₔ)
> 200 °C
TGA
The temperature at which significant, rapid mass loss begins. This is the key indicator of thermal stability.
Mass Loss
Multi-step
TGA
Expect distinct mass loss steps corresponding to the loss of different molecular fragments.
Decomposition Enthalpy
Exothermic
DSC
Decomposition is typically an exothermic process, releasing heat.
Residue at 600 °C
< 5%
TGA
In an inert atmosphere, most organic components should have volatilized, leaving minimal residue.
Workflow Diagram
Caption: Workflow for Determining Thermal Stability.
Troubleshooting Decision Tree
Caption: Decision Tree for TGA/DSC Troubleshooting.
References
Russell, A. E. (n.d.). Effect of compounds of the urea-guanidinium class on renaturation and thermal stability of acid-soluble collagen. PubMed.
BenchChem. (n.d.).
BenchChem. (n.d.).
Matuszek, K., et al. (2021). Guanidinium Organic Salts as Phase-Change Materials for Renewable Energy Storage. ChemSusChem.
Fauth, M. I. (n.d.). Differential Thermal Analysis and Thermogravimetry of Some Salts of Guanidine and Related Compounds.
Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo.
Fauth, M. I. (1960).
XRF Scientific. (2023, November 15).
Wang, Y., et al. (2024). Vapor Pressure and Enthalpy of Vaporization of Guanidinium Methanesulfonate as a Phase Change Material for Thermal Energy Storage. MDPI.
Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Torontech.
betterceramic. (2024, April 11). Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. betterceramic.
AZoM. (2025, January 13). TGA Instrument Results Explained. AZoM.
Wikipedia. (n.d.). Guanidine. Wikipedia.
ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
Price, D. M. (1995). Temperature calibration of differential scanning calorimeters. Journal of Thermal Analysis.
Hirata, K., et al. (n.d.).
Niejewska, E., et al. (2023).
Troubleshooting
PART 1: Understanding the Challenge: The Hygroscopic Nature of 1,1-Diethylguanidine Sulfate
Answering the user's request.## Technical Support Center: 1,1-Diethylguanidine Sulfate Welcome to the technical support guide for 1,1-Diethylguanidine Sulfate (CAS RN: 77297-00-8). This document provides researchers, sci...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: 1,1-Diethylguanidine Sulfate
Welcome to the technical support guide for 1,1-Diethylguanidine Sulfate (CAS RN: 77297-00-8). This document provides researchers, scientists, and drug development professionals with expert guidance, troubleshooting protocols, and frequently asked questions to ensure the successful handling and application of this highly hygroscopic reagent. Our focus is on maintaining the integrity, purity, and stability of the compound throughout your experimental workflow.
Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] For 1,1-Diethylguanidine Sulfate, a white to off-white crystalline powder, this property presents significant challenges in the laboratory.[2][3] Absorbed moisture can lead to a cascade of issues including:
Inaccurate Weighing: The continuous absorption of water causes the mass on an analytical balance to drift, making it difficult to obtain an accurate measurement.[4][5]
Physical Changes: The powder can clump or "cake," making it difficult to handle and dispense.[1] In extreme cases, it may deliquesce, or dissolve in the absorbed water.
Chemical Degradation: The presence of water can potentially alter the chemical composition and reduce the purity and efficacy of the reagent.[1]
Compromised Experimental Reproducibility: Inaccurate concentrations resulting from weighing errors will lead to unreliable and non-reproducible experimental results.
This guide is designed to equip you with the knowledge and techniques to mitigate these challenges effectively.
PART 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with 1,1-Diethylguanidine Sulfate.
Storage & Handling
Q: What is the correct way to store our main stock of 1,1-Diethylguanidine Sulfate?A: Proper storage is the first line of defense against moisture contamination. The primary container must be kept tightly sealed at all times.[6] For long-term storage, we recommend a multi-barrier approach:
Ensure the manufacturer's container is securely closed.
Wrap the cap and neck of the container with Parafilm® to create an additional seal.[7]
Place the sealed container inside a desiccator cabinet or a secondary, sealable container (like a heat-sealed foil bag) that contains a desiccant.[7][8]
Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[9]
Q: What type of desiccant is best?A: For general-purpose use in a desiccator, indicating silica gel is a good choice as it changes color when saturated, signaling the need for regeneration or replacement. For applications requiring very low humidity, molecular sieves may be more effective.[7] Desiccant pouches can also be placed in the headspace of large containers, provided they do not come into direct contact with the product.[7]
Weighing & Dispensing
Q: My balance reading keeps increasing while I'm trying to weigh the powder. What's happening and what should I do?A: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture.[4] The longer the compound is exposed to air, the more water it will absorb, and the more the mass will increase. To solve this, you must minimize the exposure time.
Troubleshooting Steps:
Work Quickly: Prepare everything you need before opening the reagent container.
Use an Appropriate Vessel: Do not weigh the powder on open weighing paper. Use a glass weighing bottle with a ground glass stopper or a vial with a screw cap.[4] This allows you to cap the sample immediately after dispensing.
Use the "Weighing by Difference" Method: This is the most accurate technique for hygroscopic materials. Instead of weighing the powder directly, you weigh the container with the powder, transfer the desired amount to your receiving flask, and then re-weigh the original container. The difference in mass is the amount you have dispensed. A detailed protocol is provided in Part 3.[4]
Control the Environment: If possible, perform weighing in a room with controlled low humidity (40-60% RH is a good target) or, for highly sensitive applications, inside a glovebox with an inert atmosphere.[5][10]
Q: The 1,1-Diethylguanidine Sulfate powder in our bottle has become clumpy. Can we still use it?A: Clumping indicates that the material has already absorbed a significant amount of moisture. While it might still be usable for non-critical applications, the purity is compromised. The "true" weight of the active compound is now lower than the measured weight due to the presence of water. For quantitative experiments requiring precise concentrations, using a fresh, unopened container is strongly advised. If you must use the clumpy material, it is critical to determine the water content (e.g., by Karl Fischer titration) to correct the mass for your solution preparations.[11]
Table 1: Troubleshooting Common Weighing Issues
Issue
Probable Cause
Recommended Solution
Balance reading continuously increases.
The compound is absorbing atmospheric moisture.[5]
Minimize exposure time. Use a capped weighing vessel. Employ the "Weighing by Difference" technique.[4]
Powder appears "caked" or clumpy.
Prolonged or repeated exposure to humid air during storage or use.[1]
Use a fresh, unopened container for critical experiments. If not possible, dry a portion in a vacuum oven (if thermally stable) or determine water content to correct for mass.
Difficulty dispensing small, accurate amounts.
Static electricity or physical properties of the powder.
Use an anti-static gun on the container and balance. Tap the spatula gently to dispense, rather than scraping.
Solution Preparation & Quality Control
Q: What is the best way to prepare a stock solution of a specific concentration?A: Given the weighing challenges, do not attempt to weigh a precise mass (e.g., exactly 1.000 g). Instead, aim for an approximate mass and calculate the exact concentration afterward.
Quickly weigh an approximate amount of the powder into a pre-weighed, dry flask using the "Weighing by Difference" method (see Protocol 1).
Record the exact mass transferred.
Add your desired solvent to dissolve the solid completely.
If using a volumetric flask, add solvent, dissolve, and then carefully bring the volume to the calibration mark.
Calculate the final molarity based on the actual mass weighed out and the final volume. Label the solution with this precise concentration.
Q: How can I verify the purity of my 1,1-Diethylguanidine Sulfate, especially if I suspect moisture contamination?A: Verifying purity is a key component of a self-validating system. Several analytical methods can be employed:
Nonaqueous Titration: This is a common method for assessing the purity of guanidine salts.[12]
Water Content Analysis: Karl Fischer titration is the gold standard for accurately determining water content in solids.[11]
Chromatographic Methods: Techniques like HPLC or Ion Chromatography (IC) can be used to separate and quantify 1,1-Diethylguanidine Sulfate from potential impurities or degradation products.[13][14]
Spectroscopy: An Infrared (IR) spectrum can be compared against a reference standard to confirm the compound's identity and check for the broad absorbance bands characteristic of water.[12]
PART 3: Experimental Protocols & Workflows
Workflow for Handling Hygroscopic Reagents
The following diagram illustrates the critical path for handling 1,1-Diethylguanidine Sulfate to maintain its integrity.
Caption: Recommended workflow for handling 1,1-Diethylguanidine Sulfate.
Protocol 1: Accurate Weighing using the "Weighing by Difference" Method
This protocol is the standard for accurately weighing hygroscopic or volatile substances.[4]
Materials:
1,1-Diethylguanidine Sulfate
Analytical balance (readable to 0.1 mg)
Weighing bottle with a ground glass stopper or a screw-cap vial
Spatula
Receiving vessel (e.g., beaker, flask)
Lab notebook or LIMS
Procedure:
Preparation: Place the sealed container of 1,1-Diethylguanidine Sulfate and your weighing bottle in the balance room to allow them to equilibrate to the ambient temperature. This prevents temperature-related air currents from affecting the balance.[5]
Initial Weighing: Place the closed, empty weighing bottle on the balance and tare it. Add an approximate amount of 1,1-Diethylguanidine Sulfate (more than you need) into the weighing bottle and securely close the lid. Record the stable mass (M1).
Dispensing: Open the weighing bottle and, holding it over your receiving vessel, use a clean spatula to gently tap out a portion of the powder. Do not try to hit a target weight.
Resealing: As soon as you have dispensed the powder, immediately and securely close the weighing bottle. This step is critical to prevent moisture absorption by the remaining reagent.[6]
Final Weighing: Place the closed weighing bottle back onto the analytical balance. Record the new stable mass (M2).
Calculation: The exact mass of the reagent you dispensed is the difference between the initial and final weights: Mass Dispensed = M1 - M2 .
Cleanup: Securely close the main reagent container, wipe down the balance and surrounding area, and return the reagent to proper desiccated storage.
Protocol 2: Preparation of a 100 mM Stock Solution
This protocol demonstrates how to prepare a solution with a precisely known concentration.
Objective: Prepare a 100 mL stock solution of ~100 mM 1,1-Diethylguanidine Sulfate. (Molecular Weight of the hemisulfate salt, C10H26N6·H2SO4, is approx. 328.43 g/mol ).[3]
Procedure:
Target Mass Calculation: Calculate the approximate mass needed. For 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution: 0.1 L * 0.1 mol/L * 328.43 g/mol = ~3.28 g.
Weighing: Using the "Weighing by Difference" method described in Protocol 1, accurately weigh approximately 3.3 g of 1,1-Diethylguanidine Sulfate directly into a 100 mL volumetric flask. Record the exact mass dispensed (e.g., 3.3152 g).
Dissolution: Add approximately 70 mL of your desired solvent (e.g., deionized water) to the volumetric flask. Swirl gently or sonicate until all the solid has completely dissolved. The sulfate moiety enhances its solubility in polar solvents.[3]
Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add solvent dropwise until the bottom of the meniscus reaches the 100 mL calibration mark on the neck of the flask.
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Final Concentration Calculation: Calculate the precise molarity of your stock solution using the actual mass you weighed.
Moles = 3.3152 g / 328.43 g/mol = 0.010094 mol
Molarity = 0.010094 mol / 0.100 L = 0.1009 M
Labeling: Clearly label the solution bottle with the compound name, the calculated molarity (0.1009 M), the date, and your initials.
PART 4: Safety Precautions
As a Senior Application Scientist, I must emphasize that procedural safety is paramount. Always consult the latest Safety Data Sheet (SDS) for 1,1-Diethylguanidine Sulfate before use.[15][16]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[15]
Engineering Controls: Handle the solid powder in a well-ventilated area.[17] Avoid creating dust. If dust is likely, use a chemical fume hood.[15]
Health Hazards: 1,1-Diethylguanidine Sulfate and similar compounds may cause skin, eye, and respiratory irritation.[15] Avoid breathing dust and prevent contact with skin and eyes.[17]
First Aid:
Eyes: If contact occurs, immediately rinse cautiously with water for several minutes.[15]
In all cases of significant exposure or if irritation persists, seek medical attention.
Troubleshooting Decision Tree for Weighing
Caption: Troubleshooting decision tree for weighing hygroscopic compounds.
PART 5: References
Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]
Tan, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]
GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
Kadokami, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
Reddit r/labrats. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
Wiley. (n.d.). 1,1-dimethylguanidine, sulfate(1:1). SpectraBase. Retrieved from [Link]
World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. FDA. Retrieved from [Link]
BioSpectra. (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]
Bitesize Bio. (2025, May 27). Common Sins When Weighing Out Chemicals. Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
Kadokami, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. Retrieved from [Link]
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
Technical Support Center: Purification of Products from 1,1-Diethylguanidine Sulfate Reactions
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 1,1-Diethylguanidine Sulfate. As a strong, non-nucleophilic base, 1,1-Diethylguanidine is a valuable too...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 1,1-Diethylguanidine Sulfate. As a strong, non-nucleophilic base, 1,1-Diethylguanidine is a valuable tool in modern synthesis. However, the resulting guanidinium salt products and the residual base itself present unique purification challenges due to their high polarity, basicity, and aqueous solubility.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and detailed protocols. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific compound.
Part 1: Initial Assessment & Troubleshooting Workflow
Effective purification begins with a thorough diagnosis of your crude reaction mixture. Rushing into a purification protocol without understanding the nature of your product and impurities is a common cause of low yields and wasted time.
FAQ: Where do I even begin with my crude sample?
Answer: Before attempting any large-scale purification, you must characterize your crude product to identify the key challenges. This involves a small-scale analytical assessment.
Core Principles of Initial Assessment:
Solubility Testing: The high polarity of guanidinium salts often dictates the purification strategy.[1][2] Understanding your product's solubility in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile) and water is the first critical step.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the complexity of your mixture and for developing a suitable chromatographic method. For highly polar, basic compounds, standard silica TLC can be misleading.
Analytical LC-MS: Liquid Chromatography-Mass Spectrometry provides the most accurate picture of your reaction outcome, confirming the mass of your desired product and identifying major byproducts.
The following workflow provides a systematic approach to this initial diagnosis.
Caption: Figure 1. Diagnostic Workflow for Crude Product Analysis.
Part 2: Troubleshooting Common Purification Issues
This section addresses the most frequent challenges encountered when purifying products from 1,1-Diethylguanidine Sulfate reactions in a question-and-answer format.
Q1: My product is highly water-soluble and remains in the aqueous layer during workup. How can I extract it?
Answer: This is a classic problem with guanidinium salts. Their ionic nature makes them highly soluble in water and often insoluble in common, non-polar organic solvents like ethyl acetate or hexanes.
Causality: The positive charge on the protonated guanidinium ion forms strong ion-dipole interactions with water molecules, making it energetically unfavorable to move into a less polar organic phase.
Solutions:
Use More Polar Solvents: Attempt extraction with more polar solvents like n-butanol or a mixture of chloroform/isopropanol. These can better solvate the ionic species.
"Salting Out": Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This reduces the solvation of your product by competing for water molecules, potentially driving it into the organic layer.
pH Adjustment (Use with Caution): If your target molecule has other functional groups, you might be able to adjust the pH to suppress the ionization of the guanidinium group. However, since guanidines are very strong bases (pKa of the conjugate acid is ~12.5-13.5), you would need highly basic conditions, which may degrade your product.[1] It is generally more feasible to form a specific salt of your product that has better organic solubility.
Bypass Extraction: If extraction proves futile, the best approach is often to remove the aqueous solvent under reduced pressure (lyophilize if necessary) and address the purification of the resulting solid mixture by chromatography or crystallization.
Q2: On my silica gel TLC plate, my product either stays on the baseline or streaks badly up the plate. What's wrong?
Answer: This behavior is a tell-tale sign of a strong interaction between your basic guanidinium product and the acidic silica gel stationary phase.
Causality: Standard silica gel is covered with acidic silanol groups (Si-OH). Your basic product is protonated and binds ionically and irreversibly to these sites, leading to streaking, poor resolution, and in some cases, complete retention at the origin.[3][4] This can also lead to product decomposition on the column.[4]
Solutions:
Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is most common. A typical starting point is 0.5-2% TEA in your eluent (e.g., 98:2 DCM:MeOH + 1% TEA).[3] You can also pre-flush the column with this basic solvent mixture before loading your sample.
Switch to an Alternative Stationary Phase:
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds and can prevent the degradation seen on silica.
Reversed-Phase (C18): If your molecule has sufficient hydrophobic character, reversed-phase chromatography is an excellent option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an additive like formic acid or TFA to improve peak shape.
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that do not retain on reversed-phase columns, HILIC is the ideal solution.[5][6] HILIC uses a polar stationary phase (like silica) but with a reversed-phase solvent system (high organic, low aqueous). This technique is excellent for separating polar, ionic compounds.[5][6]
Q3: I am struggling to remove residual 1,1-Diethylguanidine Sulfate from my product.
Answer: Separating the starting base from a structurally similar product can be challenging. The key is to exploit the subtle differences in their physical properties.
Solutions:
Aqueous Wash/Trituration: If your product has poor water solubility (less common, but possible for highly functionalized molecules), you can wash the crude material with cold water or a dilute brine solution to remove the highly water-soluble guanidine sulfate.
Crystallization: This is one of the most powerful methods for purification. Finding a solvent system where your product has lower solubility than the guanidine sulfate starting material is key. Often, mixed solvent systems like alcohol/ether or acetone/water can be effective.[9]
Chromatography: A well-optimized chromatography system (as described in Q2) should be able to separate the product from the starting base. Use analytical LC-MS to confirm the identity of the peaks and guide your fraction collection.
Acid-Base Extraction: You can dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The highly basic 1,1-Diethylguanidine will be protonated and move into the aqueous layer. Crucially, your product must be stable to these acidic conditions and remain in the organic layer for this to work.
Q4: My guanidinium product is failing to crystallize. What can I do?
Answer: Guanidinium salts can be notoriously difficult to crystallize from common organic solvents due to their high polarity and strong hydrogen-bonding capabilities.[9][10]
Causality: The multiple N-H bonds in the guanidinium head group can form extensive hydrogen-bond networks, which can sometimes favor an amorphous or oil state over a well-ordered crystal lattice. The choice of counter-ion (sulfate in this case) also plays a major role.
Solutions:
Systematic Solvent Screening: Use a systematic approach. Test solubility in a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water). Look for a solvent that dissolves your compound when hot but in which it is sparingly soluble when cold.
Use Co-Solvent Systems: This is often the key to success. Dissolve your compound in a minimal amount of a "good" solvent (like methanol or water) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (like diethyl ether, hexanes, or ethyl acetate) dropwise until turbidity persists. Allow the solution to cool slowly.
pH Adjustment: The pH of the solution can be critical. For guanidinium salts, ensuring the solution is slightly acidic (pH 1-3.5) can sometimes promote crystallization by preventing any deprotonation.[9]
Salt Exchange (Metathesis): If the sulfate salt is problematic, consider a salt exchange. Dissolve your crude product in water and add a solution of a different salt, such as sodium tetraphenylborate or ammonium hexafluorophosphate. The resulting tetraphenylborate or hexafluorophosphate salt of your product may be less water-soluble and precipitate out, or it may have more favorable crystallization properties in organic solvents.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is designed for basic compounds that streak or decompose on standard silica gel.[3][4]
Prepare the Deactivating Eluent: Choose a suitable starting eluent based on TLC analysis (e.g., 95:5 DCM:Methanol). To this solvent mixture, add 1-2% by volume of triethylamine (TEA). For example, for 1 L of eluent, add 10-20 mL of TEA.
Pack the Column: Dry pack the flash column with standard silica gel.
Deactivate the Column: Flush the packed column with 2-3 column volumes (CVs) of the deactivating eluent (containing TEA). This neutralizes the acidic sites on the silica.
Equilibrate the Column: Flush the column with 2-3 CVs of your initial elution solvent (this time without TEA) to remove excess, unbound base.
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. If it is not soluble, adsorb it onto a small amount of silica gel (dry loading). Place the sample at the top of the column.
Elute: Run the chromatography using your pre-determined solvent system, either isocratically or with a gradient, without any further addition of TEA to the mobile phase. Collect fractions and analyze by TLC.
Protocol 2: Optimized Recrystallization of a Guanidinium Salt
This protocol provides a systematic approach to finding suitable crystallization conditions.[9]
Solvent Screening: In small vials, place ~10-20 mg of your crude product. Add a single solvent (e.g., Methanol, Ethanol, Water, Acetone) dropwise. Observe if it dissolves at room temperature. If so, it is likely too soluble for single-solvent crystallization. If not, heat the vial gently. If it dissolves upon heating, it is a potential candidate.
Co-Solvent Crystallization:
a. Place 100 mg of your crude product in a small Erlenmeyer flask.
b. Add the "good" solvent (identified in step 1, e.g., Methanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.
c. Slowly, add the "anti-solvent" (e.g., Diethyl Ether) dropwise. You should observe the formation of a precipitate that may redissolve. Continue adding until the solution remains faintly cloudy.
d. If the solution becomes too cloudy or an oil forms, add a few drops of the "good" solvent to clarify it.
e. Cover the flask, remove it from the heat, and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent.
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Part 4: Purification Strategy Decision Matrix
Choosing the right purification strategy is critical for success. The following diagram outlines a decision-making process based on the initial characterization of your product.
BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
BenchChem. (n.d.). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis.
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Chemistry.
Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
Brummel, B. R. (2020). Guanidinium Sulfation Crystallization: Strategy for Enantiomeric Identification and Diastereomeric Resolution. Clemson University TigerPrints. Retrieved from [Link]
Haas, D. J., Harris, D. R., & Hitterman, H. H. (1966). Crystal data for some guanidinium salts. IUCr Journals.
Katritzky, A. R., & Pozharskii, A. F. (2000). Product Class 13: Guanidine Derivatives. Science of Synthesis.
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
Nakayama, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
CymitQuimica. (n.d.). CAS 77297-00-8: Guanidine, N,N-diethyl-, sulfate (2:1).
BenchChem. (n.d.). Preventing decomposition of 1,1,2,3,3-Pentaethylguanidine during reactions.
Nakayama, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PubMed. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Reactivity of 1,1-Diethylguanidine Sulfate
Welcome to the technical support center for 1,1-Diethylguanidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this ver...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,1-Diethylguanidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile organic base. Here, we address common challenges related to its reactivity, drawing upon established principles of guanidine chemistry and field-proven insights to ensure your experiments are successful.
Understanding 1,1-Diethylguanidine Sulfate: A Primer
1,1-Diethylguanidine Sulfate is a salt of the strong organic base 1,1-diethylguanidine.[1] Guanidines, as a class of compounds, are recognized for their high basicity, which stems from the resonance stabilization of the corresponding guanidinium cation formed upon protonation.[2][3] This strong basicity makes them valuable as catalysts and reagents in a variety of organic transformations.[4][5] However, as a salt, the reactivity of 1,1-Diethylguanidine Sulfate can be influenced by several factors, including its dissociation in the reaction medium to release the active free base.
Frequently Asked Questions (FAQs) on Low Reactivity
Low or inconsistent reactivity is a common hurdle in chemical synthesis. This section addresses the most frequent issues encountered with 1,1-Diethylguanidine Sulfate in a question-and-answer format.
Q1: My reaction is sluggish or not proceeding at all. Is the 1,1-Diethylguanidine Sulfate the problem?
A1: While it's possible the reagent is compromised, low reactivity is often due to suboptimal reaction conditions rather than the inherent quality of the 1,1-Diethylguanidine Sulfate. The sulfate salt needs to dissociate to provide the free guanidine base, which is the active catalytic or basic species. Several factors can hinder this process and the subsequent reaction.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low reactivity.
Q2: How does the sulfate counter-ion affect the reactivity?
A2: The sulfate anion can significantly influence the overall reactivity. Being a divalent anion from a strong acid, it forms a stable salt with the guanidinium cation. The effective basicity in your reaction medium depends on the equilibrium between the salt and the free base. In non-polar solvents, the salt may not fully dissociate, leading to a lower concentration of the active 1,1-diethylguanidine. The nature of the counter-ion is known to affect the properties and stability of guanidinium salts.[6][7]
Q3: Could the issue be related to the choice of solvent?
A3: Absolutely. 1,1-Diethylguanidine Sulfate is a salt and its solubility is a critical factor.[1] If the salt is not sufficiently soluble in your reaction medium, the concentration of the active free base will be too low to effectively promote the reaction.
Recommended Solvents: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are often good choices for reactions involving guanidine salts. For less polar solvents like THF or toluene, solubility might be limited, and the reaction may be sluggish.[8]
Troubleshooting Tip: If you suspect solubility is an issue, try a different solvent system or consider using a phase-transfer catalyst to facilitate the transport of the guanidinium salt into the organic phase.
Q4: I am using the correct solvent, but the reaction is still slow. What else could be the problem?
A4: Beyond solubility, other factors can contribute to low reactivity:
Insufficient Basicity: The pKa of the conjugate acid of 1,1-diethylguanidine is high, making it a strong base. However, if your reaction medium contains acidic protons (e.g., from acidic starting materials or impurities), the guanidine will be protonated and exist as the inactive guanidinium salt. The presence of acidic species can suppress the concentration of the free base.
Steric Hindrance: The two ethyl groups on one of the nitrogen atoms introduce steric bulk.[9][10] This steric hindrance can affect the ability of the guanidine to deprotonate a sterically hindered substrate or to act as a nucleophilic catalyst.[11][12] While sometimes beneficial for selectivity, it can also reduce the reaction rate compared to less hindered guanidines like 1,1-dimethylguanidine.[13]
Reagent Purity and Water Content: Guanidines can be susceptible to hydrolysis, which leads to the formation of ureas and amines.[8][14] The presence of water in your reagents or solvents can lead to the slow decomposition of the 1,1-diethylguanidine, reducing its effective concentration over time. Ensure all reagents and solvents are rigorously dried.[8] 1,1-Diethylguanidine Sulfate is also hygroscopic and should be stored in a dry environment.[15]
Q5: Are there ways to activate or enhance the reactivity of 1,1-Diethylguanidine Sulfate?
A5: Yes, several strategies can be employed to boost reactivity:
Addition of a Co-base: In some cases, adding a weaker, non-nucleophilic base can help to deprotonate the guanidinium sulfate salt and generate a higher concentration of the free guanidine base. However, this must be done cautiously to avoid unwanted side reactions.
Use of Additives: For certain reactions, additives can act as activating agents. For instance, in cycloaddition reactions, guanidinium salts themselves can activate substrates through hydrogen bonding.[4] In other contexts, co-catalysts can work in synergy with the guanidine. For example, in the conversion of CO2 and epoxides, a combination of guanidine hydrochloride and ZnI2 acts as an efficient catalytic system.[16]
Temperature Optimization: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of the thermal stability of your reactants and the guanidine itself, as elevated temperatures can lead to decomposition.[8] A systematic temperature screening is advisable.[8]
Troubleshooting Experimental Protocols
When faced with low reactivity, a systematic approach to optimizing your reaction conditions is crucial.
Protocol 1: Verifying Reagent Quality
Before troubleshooting the reaction, it's essential to confirm the integrity of your 1,1-Diethylguanidine Sulfate.
Steps:
Visual Inspection: Check for any unusual color or clumping, which might indicate decomposition or excessive moisture absorption.
Purity Analysis (Optional but Recommended):
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6) and acquire a ¹H NMR spectrum. Compare the spectrum to a reference to check for impurities.
LC-MS: This can be used to determine the purity and identify potential degradation products like the corresponding urea.
Protocol 2: Systematic Reaction Optimization
If the reagent quality is confirmed, proceed with optimizing the reaction parameters.
Workflow for Reaction Optimization:
Caption: Stepwise approach to reaction optimization.
Detailed Steps:
Solvent Screening: Set up small-scale reactions in a variety of anhydrous solvents (e.g., DMF, DMSO, ACN, THF, Toluene). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).[17][18]
Temperature Screening: Once a suitable solvent is identified, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C). Be cautious of potential decomposition at higher temperatures.[8]
Concentration Screening: Vary the concentration of both the substrate and the 1,1-Diethylguanidine Sulfate. In some cases, higher concentrations may be beneficial, while in others, dilution might prevent side reactions.
Stoichiometry Adjustment: If using 1,1-Diethylguanidine Sulfate as a reagent, ensure the stoichiometry is correct. If it's a catalyst, varying the catalyst loading can have a significant impact on the reaction rate.
Drying of Solvents: Use freshly distilled solvents dried over appropriate drying agents (e.g., molecular sieves).[8]
Drying of Reagents: Dry solid reagents in a vacuum oven. Liquid reagents should be dried over a suitable drying agent and distilled if necessary.[8]
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8]
Concluding Remarks
Troubleshooting low reactivity of 1,1-Diethylguanidine Sulfate requires a multi-faceted approach that considers the interplay of solubility, basicity, steric effects, and reaction conditions. By systematically evaluating each of these factors and employing the optimization protocols outlined in this guide, researchers can effectively diagnose and resolve issues, leading to successful and reproducible experimental outcomes.
References
Cai, J. Y., & Evans, D. J. (2007). Guanidine derivatives used as peroxide activators for bleaching cellulosic textiles.
Endo, T., et al. (2012). Guanidinium Iodides as Efficient Catalysts for the Fixation of Carbon Dioxide to Epoxides.
Feng, X., & Liu, X. (2015). Asymmetric Aza-Henry Reactions of Isatin-Derived N-Boc Ketimines Catalyzed by a Guanidine-Amide Organocatalyst.
Ishikawa, T. (Ed.). (2009).
Kee, C. W., et al. (2017). Coupling Reactions of Alkynyl Indoles and CO2 by Bicyclic Guanidine: Origin of Catalytic Activity? Chemistry–An Asian Journal, 12(14), 1780-1789.
Gomes, G. dos P., et al. (2025). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. Chemistry–A European Journal.
Poon, K. W. C., & Paquette, L. A. (2009). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Society Reviews, 38(3), 696-714.
ResearchGate. (n.d.). Optimization of reaction conditions Reaction conditions: 1a–1a”... Retrieved from [Link]
Wolfenden, R., & Snider, M. J. (2014). The nonenzymatic decomposition of guanidines and amidines. The Journal of biological chemistry, 289(3), 1367-1373.
Zell, T., et al. (2025). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. Chemistry–A European Journal.
orthocresol. (2015, December 12). Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine. Chemistry Stack Exchange. [Link]
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
Conejo-García, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6528.
Fakhari, A. R., & Hasheminasab, A. (2018). Application of Guanidine Hcl to Improve Enantioseparation of a Model Basic Drug, Cetirizine, By Capillary Electrophoresis Using Sulfated Β-Cyclodextrin. Pharmaceutical and Biomedical Research, 4(2), 35-42.
Lodeiro, C., et al. (2021). Novel Fluorescence Guanidine Molecules for Selective Sulfate Anion Detection in Water Complex Samples over a Wide pH Range. Chemosensors, 9(9), 244.
Briš, A., Glasovac, Z., & Margetić, D. (2021). Gas-phase basicity of cyclic guanidine derivatives – a DFT study. New Journal of Chemistry, 45(5), 2533-2542.
Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved from [Link]
Butschies, M., et al. (2017). Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts.
Ishikawa, T. (2009). Introduction: Organobases and Their Functions. In Superbases for Organic Synthesis (pp. 1-21). John Wiley & Sons, Ltd.
Axios Research. (n.d.). 1,1-Dimethylguanidine Sulfate Salt. Retrieved from [Link]
Vatsadze, S. Z., et al. (2019). Effect of "steric decompression" on the reactivity of sterically hindered amides. [Figure]. In Stereoelectronic Chameleons: The Donor–Acceptor Dichotomy of Functional Groups.
IntechOpen. (2016, September 28). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. Retrieved from [Link]
Li, H., et al. (2012). Counterion effects on the denaturing activity of guanidinium cation to protein. The journal of physical chemistry. B, 116(44), 13243-13251.
Sun, J., et al. (2015). Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions. Molecules, 20(2), 2846-2857.
Ala, M., et al. (2021). Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions.
University of Arizona Genetics Core. (n.d.). Failed Sequencing Reaction Troubleshooting. Retrieved from [Link]
Wang, Y., et al. (2021).
Butschies, M., et al. (2017). Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Universität Stuttgart. [Link]
PureSynth. (n.d.). 11-Dimethylguanidine Sulfate 98.0%. Retrieved from [Link]
Organic Syntheses. (n.d.). guanidine nitrate. Retrieved from [Link]
Cartledge, F. K. (1983). Steric effects on reactivity in silicon chemistry. Organometallics, 2(3), 425-430.
Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644.
Lin, S., et al. (2018). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 42(9), 627-634.
Technical Support Center: Optimizing Catalyst Loading of 1,1-Diethylguanidine Sulfate
Welcome to the comprehensive technical support guide for the effective utilization and optimization of 1,1-Diethylguanidine Sulfate as a catalyst. This document is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for the effective utilization and optimization of 1,1-Diethylguanidine Sulfate as a catalyst. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to streamline your experimental workflows and troubleshoot common challenges.
Part 1: Introduction to 1,1-Diethylguanidine Sulfate in Catalysis
1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) is a salt of the strong organic base 1,1-Diethylguanidine.[1] Guanidine and its derivatives are recognized for their strong basicity and their ability to act as nucleophilic catalysts or as precursors to bifunctional catalysts that operate through hydrogen bonding.[2][3] This makes them valuable in a range of organic transformations, including but not limited to Michael additions, Henry (nitroaldol) reactions, and Strecker reactions.[4][5]
The sulfate salt form offers improved handling and stability compared to the free base. The catalytic activity stems from the guanidinium cation's ability to act as a Brønsted acid and engage in hydrogen bonding, while the guanidine free base can act as a potent Brønsted base.[2][5] Optimizing the catalyst loading is a critical parameter that balances reaction rate, yield, and economic viability. Insufficient loading leads to slow or incomplete reactions, while excessive amounts can cause unwanted side reactions and complicate product purification.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1,1-Diethylguanidine Sulfate as a catalyst?
A1: While specific applications for the 1,1-diethyl derivative are less documented in widely available literature compared to other guanidines like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), guanidine-based catalysts are broadly employed in reactions requiring a strong organic base. These include Michael additions, Henry reactions, epoxidations, and alkylations.[4] They are particularly effective in reactions that benefit from bifunctional catalysis, where the guanidinium ion can activate an electrophile via hydrogen bonding while the conjugate base activates a nucleophile.[2]
Q2: How does 1,1-Diethylguanidine Sulfate compare to other common organic bases like DBU or triethylamine?
A2: 1,1-Diethylguanidine is a significantly stronger base than triethylamine and is comparable in strength to amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The key difference lies in the guanidinium cation's ability to form strong, bidentate hydrogen bonds. This bifunctional activation can lead to different, and sometimes superior, reactivity and selectivity profiles compared to monofunctional bases like DBU.[3][5]
Q3: What is a typical starting catalyst loading for a new reaction?
A3: For initial screening, a catalyst loading of 5-10 mol% is a common starting point for many organocatalyzed reactions.[7] If the reaction proceeds cleanly, the loading can be systematically reduced in subsequent optimization experiments to as low as 1-2 mol% or even lower, depending on the reaction's efficiency.[8]
Q4: Is 1,1-Diethylguanidine Sulfate soluble in common organic solvents?
A4: As a salt, its solubility can be limited in nonpolar organic solvents. It is generally more soluble in polar solvents.[1] For reactions requiring nonpolar solvents, strategies such as using a co-solvent or employing phase-transfer conditions may be necessary. It is always recommended to perform a solubility test with your chosen solvent system before initiating a reaction.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q5: My reaction is very slow or has stalled. How can I increase the reaction rate?
A5:
Increase Catalyst Loading: This is the most direct approach. Increase the loading incrementally, for example, from 5 mol% to 10 mol% or 15 mol%. Monitor for any increase in side product formation.
Increase Temperature: For many reactions, increasing the temperature will increase the rate. However, be aware that this can sometimes negatively impact stereoselectivity in asymmetric reactions.[9]
Solvent Choice: The solvent can have a profound effect on both catalyst solubility and reaction rate. If the catalyst is not fully dissolved, the reaction is likely running under heterogeneous conditions, which can slow it down. Consider switching to a more polar solvent or a solvent mixture that can better solubilize the catalyst.
Check Reagent Purity: Impurities in your starting materials, particularly acidic impurities, can neutralize the basic catalyst, effectively reducing its active concentration. Ensure all reagents are pure and dry.
Q6: I am observing significant side product formation. What are the likely causes and solutions?
A6:
Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions, such as polymerization of the product or base-catalyzed decomposition of starting materials.[6] Try reducing the catalyst loading to the minimum effective amount.
High Temperature: Elevated temperatures can provide the activation energy for alternative reaction pathways. If possible, try running the reaction at a lower temperature for a longer period.
Reaction Concentration: Highly concentrated reactions can sometimes favor side product formation. Experiment with diluting the reaction mixture.
Q7: The yield of my reaction is low despite complete consumption of the starting material. What should I investigate?
A7:
Product Instability: The product itself may be unstable under the reaction conditions. This could be due to the basicity of the catalyst or the reaction temperature. Try to analyze the reaction mixture at an earlier time point to see if the product is forming and then decomposing. If so, reducing the reaction time or temperature is crucial.
Workup Issues: The product may be lost or decomposed during the aqueous workup or purification steps. Guanidine salts can sometimes form stable emulsions. Consider alternative workup procedures, such as direct filtration through a plug of silica gel or an extraction with a different solvent system.
Reversible Reaction: The reaction may be reversible. If so, you may need to remove a byproduct to drive the equilibrium towards the product side.
Q8: How can I effectively remove the guanidine catalyst after the reaction is complete?
A8:
Aqueous Wash: Since 1,1-Diethylguanidine Sulfate is a salt, it can often be removed by washing the reaction mixture with water or a slightly acidic aqueous solution (e.g., dilute HCl or NH4Cl solution). This will protonate any free guanidine base, making it highly water-soluble.
Silica Gel Chromatography: The polar nature of the guanidinium salt often means it will adhere strongly to silica gel. In many cases, it will remain at the baseline during column chromatography.
Solid-Supported Scavengers: For trace amounts of guanidine, using a solid-supported acid scavenger can be an effective purification strategy.
Part 4: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a systematic approach to finding the optimal catalyst loading for a generic reaction.
Setup Parallel Reactions: In separate vials, set up the same reaction with varying catalyst loadings. A good starting range would be: 1 mol%, 2.5 mol%, 5 mol%, and 10 mol%.
Standard Reaction Conditions: Keep all other parameters (substrate concentration, temperature, solvent, and reaction time) constant across all vials.
Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (TLC, GC, LC-MS, or NMR).
Data Analysis: For each time point, quench a small aliquot and determine the conversion to product.
Plot and Interpret: Plot the percentage conversion against time for each catalyst loading. The optimal loading will be the lowest amount that provides a satisfactory reaction rate and yield within a reasonable timeframe.
Data Presentation: Catalyst Loading vs. Reaction Outcome (Hypothetical Michael Addition)
Catalyst Loading (mol%)
Reaction Time (h)
Conversion (%)
Isolated Yield (%)
1.0
24
65
58
2.5
24
92
85
5.0
12
>98
91
10.0
8
>98
90 (minor side products observed)
In this hypothetical example, 5.0 mol% represents the optimal balance of reaction time and yield, while 10.0 mol% leads to faster conversion but introduces impurities.
Visualization of a Troubleshooting Workflow
Below is a logical diagram to guide your troubleshooting process when encountering a low-yielding reaction.
A decision tree for troubleshooting low reaction yields.
Visualization of the Catalytic Cycle
This diagram illustrates the proposed bifunctional activation mechanism of a guanidine catalyst in a Michael addition.
Proposed catalytic cycle for a guanidine-catalyzed reaction.
Part 5: References
Kanger, T., Kriis, K., & Laars, M. (2014). Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. ResearchGate. Retrieved March 11, 2026, from [Link]
Jávor, B., et al. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports. Beilstein Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]
Jávor, B., et al. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]
Bertuzzi, G., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. Retrieved March 11, 2026, from [Link]
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved March 11, 2026, from [Link]
Taylor, J. E., & Smith, A. D. (2013). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications. Retrieved March 11, 2026, from [Link]
Du, Z., et al. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. Retrieved March 11, 2026, from [Link]
Kaur, H. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. Retrieved March 11, 2026, from [Link]
Axios Research. (n.d.). 1,1-Dimethylguanidine Sulfate Salt. Retrieved March 11, 2026, from [Link]
Tan, C. H., & Jiang, Z. (2013). Guanidine-catalyzed Asymmetric Strecker Reaction: Modes of Activation and Origin of Stereoselectivity. Nanyang Technological University. Retrieved March 11, 2026, from [Link]
PureSynth. (n.d.). 1,1-Dimethylguanidine Sulfate 98.0%. Retrieved March 11, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of utilizing . This bifunctional reagent is a critical building block in the synthesis of complex agrochemicals, such as 1[1], and serves as a foundational ligand precursor in advanced organometallic catalysis[2].
However, its high basicity and the thermodynamic stability of its degradation products make it prone to severe byproduct formation if reaction kinetics are not strictly controlled. This guide is designed to dissect the causality behind these failures and provide self-validating protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant urea and amine byproducts during the free-basing step?
The Causality: 1,1-Diethylguanidine is commercially supplied as a sulfate salt with a 2:1 stoichiometry (bis(1,1-diethylguanidine) sulfate) to prevent atmospheric degradation. To utilize it as a nucleophile, it must be converted to its free base. If this neutralization is performed in unbuffered aqueous conditions or at elevated temperatures, the guanidine moiety undergoes rapid hydrolysis. Water attacks the highly electrophilic central carbon of the protonated guanidine, irreversibly yielding N,N-diethylurea and diethylamine.
The Solution: You must exclude water entirely during the free-basing step. Perform the neutralization using a non-aqueous alkoxide base (like sodium methoxide) at low temperatures to kinetically suppress hydrolysis while thermodynamically driving the precipitation of sodium sulfate.
Q2: During pyrimidine synthesis, my LC-MS shows a high percentage of open-chain intermediates. How do I force cyclization?
The Causality: The synthesis of pyrimidine intermediates—such as 2-(diethylamino)-6-methylpyrimidin-4-ol—involves a two-step sequence: an initial condensation followed by an intramolecular cyclization[1]. The initial nucleophilic attack of the guanidine nitrogen on the ester carbonyl of ethyl acetoacetate forms an open-chain amide. If the reaction temperature is too low, or if the pH drops due to residual sulfuric acid from the starting material, the activation energy required for the subsequent intramolecular cyclization onto the ketone is not met.
The Solution: Implement a sequential temperature ramp. Allow the initial condensation to occur at room temperature, then drive the cyclization by elevating the system to reflux.
Q3: I am synthesizing guanidinato metal complexes for catalysis. Why is my yield low and contaminated with complex oligomers?
The Causality: When synthesizing bulky guanidine ligands for transition metal catalysts (e.g., Coordinative Chain Transfer Polymerization catalysts), researchers often attempt in-situ generation of the ligand followed by immediate metalation. As documented in advanced 2[2], in-situ methods drastically increase complex side product formation due to competitive coordination of unreacted starting materials and transient intermediates to the highly oxophilic metal center.
The Solution: Decouple the ligand synthesis from the metalation step. Always pre-form, isolate, and purify the guanidine ligand via crystallization before introducing the metal precursor.
Quantitative Summary of Byproduct Profiles
To assist in rapid spectral identification and troubleshooting, consult the following diagnostic table:
Target Reaction
Primary Byproduct
Mechanistic Origin
Spectroscopic Marker (LC-MS / NMR)
Prevention Strategy
Free-basing
N,N-Diethylurea
Hydrolysis of the guanidine core
+117 m/z [M+H]⁺
Strict temperature control (<5 °C); use anhydrous alkoxide bases.
Pyrimidine Synthesis
Open-chain amide
Incomplete intramolecular cyclization
+246 m/z [M+H]⁺
Sequential temperature ramping; rigorous sulfate counterion removal.
Ligand Metalation
Metal-oligomer complexes
Competitive in-situ coordination
Broad, unresolved ¹H-NMR peaks
Isolate and crystallize the ligand prior to metalation.
Mechanistic Pathway Visualization
The following diagram illustrates the critical bifurcation points where 1,1-Diethylguanidine can either proceed to the desired pyrimidine derivative or degrade into common byproducts.
Mechanistic pathways of 1,1-Diethylguanidine reactions and byproduct formation.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following workflows are engineered as self-validating systems. Built-in physical or spectroscopic checkpoints allow you to confirm the success of a step before proceeding.
Protocol 1: Anhydrous Free-Basing of 1,1-Diethylguanidine Sulfate
This protocol ensures the complete removal of the sulfate counterion without triggering aqueous hydrolysis.
Preparation: Suspend 1,1-Diethylguanidine Sulfate (1.0 eq) in anhydrous methanol (10 mL/g) under a strict nitrogen atmosphere.
Thermal Control: Chill the suspension to 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.
Base Addition: Add a freshly titrated solution of Sodium Methoxide in methanol (2.0 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C.
Self-Validation Check: The immediate formation of a dense, fine white precipitate (Na₂SO₄) confirms the successful displacement of the sulfate counterion. If the solution remains clear, the methoxide has degraded (likely to sodium hydroxide and carbonate via moisture), and the reaction must be aborted.
Maturation: Stir the mixture for an additional 1 hour at 0 °C to ensure complete metathesis.
Isolation: Filter the resulting white precipitate rapidly through a pad of oven-dried Celite under inert gas.
Concentration: Concentrate the filtrate in vacuo at a temperature not exceeding 25 °C to yield the free 1,1-diethylguanidine. Use this intermediate immediately for downstream synthesis to prevent atmospheric CO₂ absorption.
Protocol 2: Synthesis of 2-(Diethylamino)-6-methylpyrimidin-4-ol
This protocol prevents the stalling of the reaction at the open-chain amide stage.
Initiation: Dissolve the freshly prepared 1,1-diethylguanidine free base (1.0 eq) in absolute ethanol.
Condensation: Add Ethyl Acetoacetate (1.05 eq) dropwise at room temperature (20–25 °C). Stir for 2 hours to allow for the initial nucleophilic attack.
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 75 °C (reflux) for 12 hours to drive the intramolecular cyclization.
Self-Validation Check: Pull an aliquot at hour 6 and analyze via LC-MS. The disappearance of the +246 m/z peak (open-chain intermediate) and the dominance of the +228 m/z peak (cyclized product) validates the thermodynamic progression of the cyclization. Do not stop heating until the +246 m/z peak is entirely consumed.
Purification: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude product from a mixture of ethyl acetate and hexanes to remove any trace unreacted starting materials.
References
PubChem. "Guanidine, N,N-diethyl-, sulfate (2:1)". National Center for Biotechnology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT5z2GegZTnXaYcb3oualKL1ceX65dX2qukNXNp067DoTluQxUUzkarBW9GKY9GTHyI8sSC5p5ueBLjcvxdMwCaNwNNqXGwX74vXXVeuqrhnIuQEZbGHEi4VK3bdiU3oxXTBiTxygL7_2fRg==]
BenchChem. "Pirimiphos-Methyl: A Technical Guide to its Chemical Structure and Functional Groups". BenchChem Technical Resources.[https://vertexaisearch.cloud.google.
Google Patents. "WO2016180538A1 - Process for the oligomerisation of olefins by coordinative chain transfer polymerisation". World Intellectual Property Organization.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPAnnUPNniciReIqV3gnMN_WNYszojLWk-Odc1rZmWZTRDEOtqaYgiirOSbZpDjT7b0nmuzAKI2mBrWLHZd6fxsrkYH9SVpyG9bRIoqh7RLwSlRBe0G-B7Ujm1ESk0FMrmoLy_Twf4XIRPcvbD]
solubility issues of 1,1-Diethylguanidine Sulfate in organic solvents
Technical Support Center: 1,1-Diethylguanidine Sulfate Solubility Troubleshooting Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encounteri...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1,1-Diethylguanidine Sulfate Solubility Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 1,1-Diethylguanidine Sulfate in organic synthesis workflows.
Overview & Causality
1,1-Diethylguanidine Sulfate (CAS 77297-00-8) is an organic salt composed of a protonated diethylguanidinium cation and a multivalent sulfate anion[1]. While the diethyl groups introduce some hydrophobic character, the dominant ionic lattice energy and the sulfate moiety's strong hydrogen-bonding capacity render the compound highly soluble in water but practically insoluble in non-polar or moderately polar organic solvents (e.g., dichloromethane, hexane, ethyl acetate)[2]. Overcoming this barrier requires targeted physicochemical manipulation.
Frequently Asked Questions (FAQs)
Q1: Why does 1,1-Diethylguanidine Sulfate crash out of my organic reaction mixtures?A: The insolubility is driven by thermodynamics. The electrostatic attraction between the guanidinium cation and the divalent sulfate anion (
SO42−
) forms a highly stable crystal lattice. Organic solvents lack the dielectric constant required to overcome this lattice energy. Consequently, the salt remains insoluble in common organic media like acetone, ethanol, or diethyl ether[2].
Q2: How can I solubilize this compound for reactions requiring organic media?A: As an Application Scientist, I recommend three field-proven strategies depending on your downstream requirements:
Free-Basing (Preferred): Convert the sulfate salt to the neutral 1,1-diethylguanidine free base[3]. Removing the ionic charge drastically increases lipophilicity, allowing complete dissolution in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Metal-Anion Exchange: If a salt form is strictly required for your reaction, swap the multivalent sulfate for a lipophilic monovalent anion (e.g., acetate). Reacting the sulfate salt with Barium Acetate or Silver Acetate will precipitate the inorganic sulfate, leaving the highly organic-soluble guanidinium acetate in solution[4].
Phase-Transfer Catalysis (PTC): If you must use the intact sulfate salt, employ a biphasic system (Water/Organic) with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) to shuttle the active guanidinium species across the solvent interface.
Q3: What is the exact pH consideration when free-basing this compound?A: Guanidines are exceptionally strong organic bases due to the resonance stabilization of the protonated state. The conjugate acid (guanidinium) has a
pKa
of approximately 13.6[5]. To ensure >99% conversion to the free base, your aqueous extraction environment must be adjusted to a pH of at least 14 using a strong base like NaOH or KOH. Weak bases (like sodium bicarbonate) will fail to deprotonate the guanidinium ion.
Quantitative Data: Solubility Profile Comparison
The following table summarizes the solubility behavior of the sulfate salt versus the free base form to guide your solvent selection.
Solvent
1,1-Diethylguanidine Sulfate
1,1-Diethylguanidine (Free Base)
Mechanistic Rationale
Water
Highly Soluble (>500 mg/mL)
Moderately Soluble
High dielectric constant easily solvates the ionic sulfate lattice[2].
Methanol
Sparingly Soluble (~5-10 mg/mL)
Highly Soluble
Protic nature supports H-bonding, but lower polarity limits bulk salt dissolution.
DMSO
Soluble (~20-50 mg/mL)
Highly Soluble
Highly polar aprotic solvent disrupts ionic bonds; an excellent alternative to water.
Dichloromethane
Insoluble (<1 mg/mL)
Highly Soluble
Non-polar; incapable of solvating the multivalent sulfate anion.
Ethyl Acetate
Insoluble (<1 mg/mL)
Soluble
Moderately polar; insufficient to break the strong guanidinium-sulfate ionic bonds.
Experimental Protocol: Converting Sulfate to Free Base
To utilize 1,1-Diethylguanidine in strictly organic environments, follow this self-validating extraction protocol.
Materials Required:
1,1-Diethylguanidine Sulfate
2.0 M Sodium Hydroxide (NaOH) aqueous solution
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Anhydrous Sodium Sulfate (
Na2SO4
)
pH indicator strips (Range 0-14)
Step-by-Step Methodology:
Aqueous Suspension: Suspend 10 mmol of 1,1-Diethylguanidine Sulfate in 15 mL of deionized water in a round-bottom flask. Stir continuously until fully dissolved.
Alkalinization: Chill the flask in an ice bath (0-5°C). Dropwise, add 2.0 M NaOH until the solution becomes clear and the pH reaches ≥ 14. Causality Note: The ice bath prevents the exothermic neutralization from thermally degrading the newly formed free base.
Organic Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of DCM. Stopper and invert gently, venting frequently to release pressure.
Phase Separation: Allow the layers to separate. The lower organic layer (DCM) contains the lipophilic free base, while the upper aqueous layer retains the sodium sulfate byproduct.
Iterative Extraction: Drain the organic layer. Repeat the extraction of the aqueous layer with two additional 20 mL portions of DCM to ensure maximum yield.
Drying & Concentration: Combine the organic layers. Add anhydrous
Na2SO4
to absorb residual water. Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the pure 1,1-diethylguanidine free base. Note: Store under inert gas (Argon/Nitrogen) as the free base is hygroscopic and can absorb atmospheric
CO2
[3].
Workflow Visualization
Workflow for converting 1,1-Diethylguanidine Sulfate to its organic-soluble free base.
References
Guanidine - Chemical Properties and Basicity. Wikipedia.[Link]
What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate.[Link]
Converting Guanidine-HCl to Guanidine Acetate. Reddit Chemistry Community. [Link]
1,1-Diethylguanidine Sulfate Catalysis: Thermal Management Support Center
Welcome to the Technical Support Center for managing exothermic reactions catalyzed by 1,1-Diethylguanidine Sulfate (1,1-DEGS). As an organo-superbase, 1,1-DEGS is highly effective in driving nucleophilic attacks, conden...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for managing exothermic reactions catalyzed by 1,1-Diethylguanidine Sulfate (1,1-DEGS). As an organo-superbase, 1,1-DEGS is highly effective in driving nucleophilic attacks, condensations, and ring-opening polymerizations. However, its profound catalytic efficiency often leads to rapid, highly exothermic kinetic bursts. This guide provides researchers and process chemists with the mechanistic insights, troubleshooting strategies, and validated protocols necessary to scale these reactions safely.
Mechanistic Overview: The Causality of 1,1-DEGS Exotherms
1,1-Diethylguanidine Sulfate (CAS 77297-00-8) is a stable salt characterized by its hydrophobic diethyl groups and polar sulfate moiety, making it a versatile catalyst in various solvent systems[1]. The thermal challenges associated with 1,1-DEGS arise directly from its mechanism of action.
Guanidine derivatives act as bifunctional catalysts. They simultaneously function as strong Brønsted bases (deprotonating the nucleophile) and hydrogen-bond donors (activating the electrophile). This dual activation drastically lowers the Gibbs free energy of the transition state[2]. Because the activation energy barrier is nearly eliminated, the reaction proceeds at an accelerated rate, releasing the intrinsic enthalpy of the reaction (
ΔH<0
) in a severely compressed timeframe. If the heat generation outpaces the reactor's cooling capacity, thermal runaway or catalyst degradation inevitably follows.
Catalytic cycle of 1,1-DEGS and thermal management feedback loop.
Frequently Asked Questions (FAQs)
Q: Why does my reaction temperature spike immediately upon the addition of the electrophile?A: The high basicity and H-bond donor capacity of 1,1-DEGS facilitate a concerted proton transfer and nucleophilic attack, eliminating the induction period typical of uncatalyzed reactions[2]. This immediate kinetic burst releases heat faster than standard batch reactor jackets can remove it, causing a sudden temperature spike.
Q: Can I simply lower the starting temperature to prevent the exotherm?A: Pre-cooling the reaction mass (e.g., to -20°C using an automated synthesis workstation) increases your thermal buffer[3]. However, excessive cooling can push the reaction into a mass-transfer-limited regime. If the temperature is too low, reagents accumulate without reacting. When the temperature eventually rises to the activation threshold, this accumulated mass reacts simultaneously, triggering a delayed and highly dangerous thermal runaway.
Q: How do I choose between batch and continuous flow for my 1,1-DEGS catalyzed scale-up?A: The decision relies strictly on the Heat Production Potential (HPP). For reactions with an HPP < 10 kW/L, controlled batch dosing in a jacketed reactor is sufficient. For highly exothermic reactions (HPP > 10 kW/L, or half-lives < 1 s), continuous flow microreactors are required to prevent hot spots and maintain near-isothermal conditions[4].
Symptom: Discoloration of the product stream, catalyst degradation, or varying conversion rates despite a constant residence time.
Root Cause: Inadequate heat transfer due to oversized microchannels. When the HPP exceeds 100 kW/L, standard millimeter-scale tubing cannot dissipate heat fast enough to the cooling medium[4].
Solution: Transition to a microreactor with channel diameters < 500 μm. Additionally, utilize automated flow rate modulation to adjust input rates based on real-time pressure or temperature changes, preventing localized heat accumulation[5].
Issue 2: Temperature Overshoot During Batch Dosing
Symptom: The internal reaction temperature (
Tr
) exceeds the setpoint by >5°C during reagent addition.
Root Cause: The dosing rate of the electrophile exceeds the heat removal capacity of the reactor jacket.
Solution: Implement a Process Analytical Technology (PAT) feedback control loop. Interlock the dosing pump with the internal temperature probe so that dosing automatically pauses if
Tr
deviates from the setpoint[3].
Quantitative Thermal Assessment
To safely scale 1,1-DEGS catalyzed reactions, you must categorize your synthesis based on its Heat Production Potential (HPP). Use the following table to determine the appropriate reactor design and thermal management strategy.
Heat Production Potential (HPP)
Reaction Category
Recommended Reactor Type
Thermal Management Strategy
< 10 kW/L
Category 3
Jacketed Batch Reactor
Automated controlled dosing; standard jacket cooling[4].
10 - 100 kW/L
Category 2
Millimeter-scale Flow
Careful selection of channel diameters; active flow rate modulation[4][5].
> 100 kW/L (
t1/2<1
s)
Category 1
Microreactor (< 500 μm)
Extreme surface-to-volume ratio required; near-isothermal operation[4].
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.
Reactor Preparation: Equip an automated synthesis workstation with an internal Pt100 temperature probe and a jacketed cooling system.
Pre-cooling: Charge the reactor with the solvent, nucleophile, and 1,1-DEGS catalyst. Set the workstation to cool the mixture to -20°C[3].
Validation Check: Ensure the internal temperature (
Tr
) is stable at -20°C (± 0.5°C) for at least 10 minutes before proceeding.
Automated Dosing: Program the dosing pump to add the electrophile at a rate of 0.1 mL/min. Interlock the pump with the
Tr
probe.
Validation Check (Self-Correction): Monitor the
ΔT
between
Tr
and the jacket temperature (
Tj
). If
Tr
rises above -18°C, the system must automatically pause dosing. The protocol is only validated to resume when
Tr
returns to -20°C.
Hold Time: Once dosing is complete, maintain the temperature for the required hold time under automated supervision[3].
Protocol B: Continuous Flow Microreactor Setup
Designed for Category 1 & 2 Reactions (HPP > 10 kW/L)
Reactor Selection: Select a microreactor plate with channel diameters strictly < 500 μm to ensure a high surface-area-to-volume ratio[4].
System Equilibration: Submerge the microreactor in a recirculating chiller bath set to the target reaction temperature. Pump pure solvent through the system.
Flow Rate Modulation: Initiate the flow of the 1,1-DEGS/nucleophile stream and the electrophile stream using high-precision syringe pumps.
Steady-State Validation:
Validation Check: Measure the thermal profile along the microreactor using in-line IR thermography. A validated near-isothermal state is confirmed only when the temperature variance across the entire channel length remains < 1.0°C. If variance > 1.0°C, decrease the flow rate to reduce the instantaneous heat load[5].
Decision matrix and workflow for 1,1-DEGS exothermic reaction scale-up.
References
Title: Control Strategies For Managing Exothermic Reactions In Flow
Source: Patsnap Eureka
URL
Title: CAS 77297-00-8: Guanidine, N,N-diethyl-, sulfate (2:1)
Title: Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles
Source: ACS Publications
URL
Title: DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by aromatic and alkyl-amines
Source: RSC Publishing
URL
Title: New Experimental Techniques for Organic Synthesis
Source: Mettler Toledo
URL
Technical Support Center: The Effect of Temperature on 1,1-Diethylguanidine Sulfate Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice on managing and interpreting the effects of temperature on r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice on managing and interpreting the effects of temperature on reaction rates involving 1,1-Diethylguanidine Sulfate. Our focus is on providing not just protocols, but the causal reasoning behind them to empower your experimental design and troubleshooting.
Section 1: Foundational Concepts & FAQs
This section addresses common questions regarding the fundamental principles that govern the relationship between temperature and the reactivity of 1,1-Diethylguanidine Sulfate.
Q1: What is the primary role of temperature in a reaction with 1,1-Diethylguanidine Sulfate?
A1: Temperature is a critical parameter that directly influences the kinetic energy of reacting molecules.[1][2] For a reaction involving 1,1-Diethylguanidine Sulfate, increasing the temperature increases the frequency and energy of molecular collisions.[2] This has two main consequences:
Increased Reaction Rate: A greater proportion of molecules will possess the necessary activation energy (Ea) to overcome the energy barrier for the reaction to occur.[3][4] This relationship is quantitatively described by the Arrhenius equation.[3][5][6]
Potential for Side Reactions: At elevated temperatures, alternative reaction pathways may become accessible, potentially leading to the formation of undesired byproducts or even decomposition of the guanidinium salt.[7][8]
Q2: How does the structure of 1,1-Diethylguanidine Sulfate influence its thermal stability?
A2: 1,1-Diethylguanidine is a strong base, and its salt with sulfuric acid is relatively stable. However, like other guanidinium salts, its thermal stability is finite.[9] The stability is influenced by the nature of both the cation (1,1-diethylguanidinium) and the anion (sulfate).[9][10] The sulfate anion is considered a structural stabilizer, which can contribute to a higher thermal stability compared to salts with other anions like halides.[9][10] At sufficiently high temperatures, decomposition can occur, potentially initiated by proton transfer or other complex mechanisms, which could lead to byproducts.[7]
Q3: What is the Arrhenius Equation and why is it essential for my experiments?
A3: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the relationship between the rate constant (k) of a reaction, the absolute temperature (T), and the activation energy (Ea).[5][6]
The equation is: k = A * e^(-Ea/RT)
Where:
k: The rate constant
A: The pre-exponential factor (related to collision frequency and orientation)[2]
Ea: The activation energy (the minimum energy required for a reaction to occur)[4]
For your experiments, this equation is crucial because it provides the mathematical framework to:
Predict Reaction Rates: Estimate how the rate will change with temperature.
Determine Activation Energy: By measuring the rate constant at different temperatures, you can graphically plot ln(k) versus 1/T (an "Arrhenius plot") to calculate the activation energy for your specific reaction.[3][5] This is a key parameter for understanding the reaction mechanism.
Section 2: Experimental Design & Protocols
Careful experimental design is paramount for obtaining reliable kinetic data. This section provides a structured approach to setting up and running your experiments.
Q4: I need to determine the activation energy for a reaction using 1,1-Diethylguanidine Sulfate. What is a reliable experimental workflow?
A4: A robust workflow involves systematically measuring the reaction rate at several different temperatures. Below is a detailed protocol and a corresponding workflow diagram.
Experimental Protocol: Determining Activation Energy
Reagent Preparation: Prepare stock solutions of your reactants, including 1,1-Diethylguanidine Sulfate, to ensure consistency across all experiments.
Temperature Control: Use a thermostatically controlled water bath, oil bath, or reaction block to maintain a stable temperature (e.g., ±0.5°C).[11]
Temperature Range Selection: Choose a range of at least 4-5 different temperatures (e.g., 25°C, 35°C, 45°C, 55°C). The range should be wide enough to see a significant change in rate but not so high as to cause decomposition.
Reaction Initiation:
Allow the reactant solutions (in separate flasks) to equilibrate to the target temperature in the bath for at least 15-20 minutes.
Initiate the reaction by mixing the reactants and start a timer simultaneously.[12] Ensure rapid and thorough mixing.
Reaction Monitoring:
At regular, predetermined time intervals, take aliquots of the reaction mixture.
Immediately "quench" the reaction in the aliquot to stop it. Quenching methods can include rapid cooling, dilution, or adding a reagent that stops the reaction.
Analyze the concentration of a reactant or product in the quenched aliquot using a suitable analytical technique (e.g., HPLC, GC, UV-Vis spectrophotometry, or titration).
Data Collection: For each temperature, collect enough data points to plot concentration versus time.
Rate Constant Calculation: From the concentration vs. time data, determine the initial rate of the reaction. Using the method of initial rates or integrated rate laws, calculate the rate constant, k, for each temperature.[13]
Arrhenius Plot and Ea Calculation:
Create a table with your temperature (in Kelvin) and calculated rate constants.
Calculate 1/T and ln(k).
Plot ln(k) on the y-axis against 1/T on the x-axis. The data should form a straight line.[2]
The slope of this line is equal to -Ea/R.[5] Calculate Ea using the formula: Ea = -slope * R.
Caption: Impact of increasing temperature on reaction outcomes.
Section 4: Quantitative Data Summary
When analyzing your results, organizing the data in a clear, tabular format is essential for interpretation and for creating your Arrhenius plot.
Table 1: Sample Data for Arrhenius Plot Calculation
This table presents hypothetical data from an experiment to determine the activation energy.
Trial
Temperature (°C)
Temperature (K)
1/T (K⁻¹)
Rate Constant, k (s⁻¹)
ln(k)
1
25.0
298.15
0.003354
0.0015
-6.502
2
35.0
308.15
0.003245
0.0031
-5.776
3
45.0
318.15
0.003143
0.0060
-5.116
4
55.0
328.15
0.003047
0.0112
-4.492
Analysis: Plotting the ln(k) values against the 1/T values from this table would yield a straight line, from which the activation energy (Ea) can be reliably calculated.
References
Russell, A. E. (1972). Effect of Compounds of the Urea-Guanidinium Class on Renaturation and Thermal Stability of Acid-Soluble Collagen. Biochemical Journal, 127(5), 855–863. [Link]
Russell, A. E. (1972). Effect of compounds of the urea–guanidinium class on renaturation and thermal stability of acid-soluble collagen. PMC. [Link]
Save My Exams. (2025). Arrhenius & Activation Energy (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
BCcampus Open Publishing. (n.d.). Activation Energy and the Arrhenius Equation. Introductory Chemistry – 1st Canadian Edition. [Link]
RheoSense. (2021). Activation Energy & Arrhenius Equation. RheoSense Blog. [Link]
University of Calgary. (n.d.). Activation Energy and the Arrhenius Equation. UCalgary Chemistry Textbook. [Link]
Save My Exams. (2025). Investigating The Rate of a Reaction (Cambridge (CIE) IGCSE Chemistry): Revision Note. Save My Exams. [Link]
Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate. RSC Education. [Link]
Science News Explores. (2023). Experiment: Test the effect of temperature on reaction time. Science News Explores. [Link]
DeGruyter. (2015). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. CHEMKON. [Link]
SSERC. (n.d.). Effect of temperature on rate of reaction – teacher guide. SSERC. [Link]
ResearchGate. (2018). Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. Request PDF. [Link]
Mayr, L. M., et al. (1993). Stabilization of a protein by guanidinium chloride. PubMed. [Link]
McConnell, M. (2022). Chemical and Physical Tailoring of Guanidine-based Covalent Adaptable Networks. MABEL - Western Washington University. [Link]
University of Rochester. (n.d.). Troubleshooting: About. Department of Chemistry. [Link]
NIH. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PMC. [Link]
MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI. [Link]
NIMC. (n.d.). Chemical Kinetics Practice Problems And Solutions. NIMC. [Link]
MDPI. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Molbank. [Link]
SIHM. (n.d.). Chemical Kinetics Practice Problems And Solutions. SIHM. [Link]
ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
ResearchGate. (2010). Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. [Link]
Chemistry World. (2024). How to troubleshoot experiments. Careers. [Link]
Komali Mam. (2022). Tricks to solve Box problems Chemical Kinetics (Initial rate & Concentration). YouTube. [Link]
Infoscience. (2025). Reaction kinetics of organic sulfur compounds with ozone in aqueous phase. Infoscience. [Link]
PubMed. (2001). Reactivation Kinetics of Guanidine Hydrochloride-Denatured Creatine Kinase Measured Using the Substrate Reaction. PubMed. [Link]
ResearchGate. (2015). (PDF) Kinetics and thermodynamic study on the oxidation of 1,1-dimethylhydrazine by iodine: A MNDO and DFT approach. ResearchGate. [Link]
RSC Publishing. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. RSC Advances. [Link]
A Comparative Guide to 1,1-Diethylguanidine Sulfate and 1,1-Dimethylguanidine Sulfate in Catalysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficie...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Guanidine derivatives, recognized for their exceptional basicity, have carved a significant niche as powerful organocatalysts. This guide offers an in-depth technical comparison of two structurally similar yet distinct guanidine salts: 1,1-Diethylguanidine Sulfate and 1,1-Dimethylguanidine Sulfate. By examining their intrinsic properties and performance in key catalytic transformations, this document aims to provide researchers with the critical insights needed to make informed decisions in catalyst selection for their synthetic endeavors.
Introduction to Acyclic Guanidine Catalysts: A Structural and Mechanistic Overview
1,1-Dialkylguanidines are strong, non-nucleophilic organic bases that function primarily as Brønsted base catalysts.[1] Their catalytic activity is rooted in their ability to deprotonate weakly acidic substrates, thereby generating highly reactive nucleophiles. The resulting protonated guanidinium ion can further participate in the reaction by stabilizing charged intermediates through hydrogen bonding.
The core difference between 1,1-diethylguanidine and 1,1-dimethylguanidine lies in the nature of the alkyl substituents on one of the nitrogen atoms. These substituents, while seemingly minor, exert significant influence over the catalyst's steric and electronic properties, which in turn dictates its performance in a given reaction.
Key Physicochemical Properties:
Property
1,1-Diethylguanidine Sulfate
1,1-Dimethylguanidine Sulfate
Molecular Formula
C₅H₁₃N₃ · ½H₂SO₄
C₃H₉N₃ · ½H₂SO₄
Molecular Weight
164.23 g/mol (base)
87.12 g/mol (base)
Basicity (pKa of conjugate acid)
Expected to be slightly higher than dimethyl analog
~13.6
Steric Hindrance
Higher
Lower
Electronic Effect
More pronounced electron-donating effect
Weaker electron-donating effect
The ethyl groups in 1,1-diethylguanidine are bulkier and more electron-donating than the methyl groups in its dimethyl counterpart. The increased steric hindrance can influence the accessibility of the basic nitrogen, potentially impacting the rate of deprotonation. Conversely, the stronger inductive effect of the ethyl groups enhances the electron density on the nitrogen atoms, which is expected to slightly increase its basicity.
Comparative Catalytic Performance: A Theoretical and Data-Informed Analysis
While direct, side-by-side comparative studies of 1,1-diethylguanidine sulfate and 1,1-dimethylguanidine sulfate in the same catalytic reaction are not extensively documented in publicly available literature, we can infer their relative performance based on established principles of organocatalysis and data from closely related systems. Two of the most common applications for guanidine catalysts are the Michael addition and the Henry (nitroaldol) reaction.
The Michael Addition Reaction
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Guanidine catalysts are highly effective in promoting this reaction by deprotonating a carbon-based nucleophile, such as a malonate ester or a nitroalkane.
Theoretical Performance Comparison in Michael Addition:
Catalyst
Expected Reaction Rate
Rationale
1,1-Dimethylguanidine Sulfate
Potentially faster
The smaller methyl groups present less steric hindrance, allowing for easier access of the substrate to the catalytic site for deprotonation.
1,1-Diethylguanidine Sulfate
Potentially slower
The bulkier ethyl groups may impede the approach of the substrate, leading to a slower rate of enolate formation.
This hypothesis is based on the principle that steric congestion around the active site of a catalyst can significantly impact its efficiency.
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Guanidines are excellent catalysts for this transformation due to their ability to efficiently generate the nucleophilic nitronate anion from the nitroalkane.
Inferred Performance Comparison in the Henry Reaction:
While specific comparative data is unavailable, the same principles of steric and electronic effects apply. The less hindered 1,1-dimethylguanidine would be expected to deprotonate the nitroalkane more rapidly. However, the slightly higher basicity of 1,1-diethylguanidine could potentially lead to a higher equilibrium concentration of the nitronate anion, which might compensate for the slower rate of its formation. The optimal catalyst would therefore depend on the specific substrates and reaction conditions.
Experimental Protocols: A Guide to Application
The following protocols are representative of how these guanidine catalysts can be employed in common organic transformations.
General Procedure for a Guanidine-Catalyzed Michael Addition
This protocol describes a general method for the Michael addition of a β-ketoester to an α,β-unsaturated ketone.
To a dry reaction flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) and the β-ketoester (1.2 mmol, 1.2 equiv).
Dissolve the substrates in the anhydrous solvent (5 mL).
Add the 1,1-dialkylguanidine sulfate catalyst (0.1 mmol, 10 mol%).
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Procedure for a Guanidine-Catalyzed Henry Reaction
This protocol provides a general method for the Henry reaction between an aldehyde and a nitroalkane.
To a dry reaction flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the anhydrous solvent (5 mL).
Add the nitroalkane (2.0 mmol, 2.0 equiv).
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
Add the 1,1-dialkylguanidine sulfate catalyst (0.1 mmol, 10 mol%) to the stirred solution.
Monitor the reaction progress by TLC.
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.
Purify the crude product by column chromatography.
Mechanistic Insights and Visualization
The catalytic cycle of a guanidine-catalyzed reaction typically involves three main steps: deprotonation of the pro-nucleophile, nucleophilic attack, and protonation of the intermediate to regenerate the catalyst.
Catalytic Cycle of a Guanidine-Catalyzed Michael Addition
Caption: Generalized catalytic cycle for a guanidine-catalyzed Michael addition.
Conclusion and Future Outlook
Both 1,1-diethylguanidine sulfate and 1,1-dimethylguanidine sulfate are effective and accessible Brønsted base catalysts for a range of organic transformations. The choice between them is a nuanced decision that depends on the specific requirements of the reaction.
1,1-Dimethylguanidine Sulfate is likely the catalyst of choice for reactions where steric hindrance is a limiting factor, potentially offering faster reaction rates with smaller substrates.
1,1-Diethylguanidine Sulfate , with its slightly enhanced basicity, may be advantageous in reactions requiring the deprotonation of less acidic substrates.
The development of novel guanidine-based catalysts continues to be an active area of research. Future work will likely focus on the synthesis of more elaborate guanidine structures to achieve higher levels of stereocontrol and catalytic efficiency. A direct experimental comparison of the catalytic performance of 1,1-diethylguanidine sulfate and 1,1-dimethylguanidine sulfate in a standardized set of reactions would be a valuable contribution to the field, providing a clearer empirical basis for catalyst selection.
A Comparative Analysis of the Basicity of 1,1-Diethylguanidine Sulfate and Other Guanidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic chemistry and drug development, the guanidinium group stands out for its exceptional basicity, a property pivotal to its role in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the guanidinium group stands out for its exceptional basicity, a property pivotal to its role in catalysis, organic synthesis, and molecular recognition in biological systems. This guide provides a comprehensive comparison of the basicity of 1,1-Diethylguanidine with other notable guanidine derivatives. By synthesizing experimental data and established methodologies, we aim to offer researchers a practical and scientifically grounded resource for understanding and utilizing these powerful organic bases.
The Foundation of Guanidine Basicity: Resonance and Structure
Guanidines are among the strongest organic, neutral bases, a characteristic attributed to the remarkable stability of their protonated form, the guanidinium cation. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This charge distribution significantly stabilizes the conjugate acid, making the parent guanidine a very strong base.
Caption: Resonance delocalization of the positive charge in the guanidinium cation.
The basicity of guanidine derivatives can be further modulated by the nature of the substituents on the nitrogen atoms. Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atoms, thereby enhancing the basicity. Conversely, electron-withdrawing groups decrease basicity.
Comparative Basicity: A Data-Driven Overview
The strength of a base is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Below is a comparison of the pKa values of 1,1-diethylguanidine and other common guanidines in aqueous solution.
Note: The pKa value for 1,1-Diethylguanidine is a predicted value from a chemical supplier and should be considered as an estimate. Experimental verification is recommended.
From the data, it is evident that N-alkylation significantly influences the basicity of the guanidine core. The predicted pKa of 1,1-diethylguanidine suggests it is a stronger base than the parent guanidine and the commonly used 1,1,3,3-tetramethylguanidine (TMG). This enhanced basicity can be attributed to the electron-donating inductive effect of the two ethyl groups, which increases the electron density on the substituted nitrogen and stabilizes the positive charge in the corresponding guanidinium cation.
Experimental Determination of pKa: Protocols and Considerations
Accurate determination of pKa values is crucial for the rational application of guanidines in research and development. The two most common methods for pKa determination are potentiometric titration and spectrophotometric titration.[6][7]
Potentiometric Titration
This method involves the direct measurement of pH as a titrant (a strong acid) is added to a solution of the base. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the base and its conjugate acid are equal.
Step-by-Step Protocol for Potentiometric pKa Determination: [4][8]
Preparation of Solutions:
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
Accurately prepare a solution of the guanidine derivative of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue. For highly basic guanidines, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric carbon dioxide.
Calibration of the pH Meter:
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa. For guanidines, buffers with pH values in the high range (e.g., pH 10 and 12) are necessary.
Titration:
Place a known volume of the guanidine solution in a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Begin adding the standardized acid titrant in small, precise increments.
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
Continue the titration until the pH has dropped significantly, well past the equivalence point.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).
Caption: Workflow for pKa determination by potentiometric titration.
Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore that exhibits a change in its UV-Vis absorbance spectrum upon protonation or deprotonation.
Step-by-Step Protocol for Spectrophotometric pKa Determination: [7][9]
Preparation of Solutions:
Prepare a stock solution of the guanidine derivative in a suitable solvent.
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the guanidine.
Determination of Wavelengths of Maximum Absorbance:
Record the UV-Vis spectrum of the guanidine in a highly acidic solution (where it is fully protonated) to determine the wavelength of maximum absorbance for the conjugate acid (λ_BH+).
Record the UV-Vis spectrum of the guanidine in a highly basic solution (where it is in its neutral form) to determine the wavelength of maximum absorbance for the free base (λ_B).
Absorbance Measurements at Different pH Values:
Prepare a series of solutions by adding a small, constant amount of the guanidine stock solution to each of the buffer solutions.
Measure the absorbance of each solution at both λ_BH+ and λ_B.
Data Analysis:
Plot the absorbance at each wavelength against the pH.
The pKa can be determined from the inflection point of the resulting sigmoid curve.
Alternatively, the Henderson-Hasselbalch equation can be used:
pH = pKa + log([B]/[BH⁺])
The ratio of the concentrations of the free base ([B]) to the protonated form ([BH⁺]) can be calculated from the absorbance data.
Caption: Workflow for pKa determination by spectrophotometric titration.
Causality Behind Experimental Choices: For highly basic compounds like guanidines (pKa > 12), potentiometric titration is often the more straightforward and reliable method. Spectrophotometric determination can be challenging if the compound lacks a suitable chromophore or if the spectral changes upon protonation are minimal. Furthermore, preparing stable buffer solutions at very high pH values can be difficult. When performing potentiometric titrations, the use of an inert atmosphere is a critical choice to prevent the absorption of atmospheric CO₂, which would react with the strong base and lead to inaccurate pKa values.
Conclusion
The basicity of guanidines is a defining feature that underpins their utility in a vast array of chemical applications. This guide has provided a comparative analysis of the basicity of 1,1-diethylguanidine sulfate in the context of other guanidine derivatives, highlighting the influence of alkyl substitution. While a predicted pKa value for 1,1-diethylguanidine suggests it is a particularly strong base, experimental verification is recommended for critical applications. The detailed protocols for potentiometric and spectrophotometric pKa determination offer a practical framework for researchers to accurately characterize the basicity of these and other compounds, enabling their informed and effective use in the laboratory.
References
Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 2017, 41(19), 11016-11028. [Link]
Guanidine Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 22. Georg Thieme Verlag, 2005.
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 2018, 3(4), 4276-4288. [Link]
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 2018, 3(4), 4276–4288. [Link]
Calculated and Experimental pK a Values of Six Acyclic Guanidine Superbases. Semantic Scholar. [Link]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
Spectrophotometric Determination of pKa of Bromothymol Blue. Prexams. [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
Basicity of substituted 2-phenyl-1,1,3,3- tetramethylguanidines and other bases in acetonitrile solvent. Canadian Science Publishing. [Link]
Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory. Schlegel Group. [Link]
Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. [Link]
Superbases based on guanidine and the values of pKa of the conjugated acids. ResearchGate. [Link]
The Emerging Contender: 1,1-Diethylguanidine Sulfate as a Practical Alternative to DBU and TBD in Organic Synthesis
A Senior Application Scientist's Guide to Evaluating a New Workhorse in Base-Catalyzed Reactions For researchers, scientists, and professionals in drug development, the selection of an appropriate organic base is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Evaluating a New Workhorse in Base-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate organic base is a critical decision that can significantly influence the outcome of a synthetic route. For decades, 1,8-Diazabicycloundec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have been the go-to strong, non-nucleophilic bases for a vast array of organic transformations. Their efficacy in promoting reactions such as esterifications, transesterifications, and carbon-carbon bond-forming reactions is well-documented.[1] However, the landscape of available chemical tools is ever-evolving, and the search for more cost-effective, efficient, and versatile reagents is a constant pursuit. This guide introduces 1,1-Diethylguanidine Sulfate as a compelling alternative to the established players, DBU and TBD, and provides an objective, data-driven comparison to inform your selection process.
Understanding the Players: A Look at the Chemical Properties
The effectiveness of an organic base is intrinsically linked to its chemical and physical properties. Guanidines, as a class of compounds, are recognized as some of the strongest organic bases, a characteristic stemming from the extensive resonance stabilization of their protonated form, the guanidinium ion.[2][3] This delocalization of positive charge across three nitrogen atoms renders the conjugate acid exceptionally stable, thereby favoring proton abstraction.[4] Amidines, such as DBU, also exhibit strong basicity due to resonance stabilization over two nitrogen atoms, though generally to a lesser extent than guanidines.[2][3]
Here, we present a comparative overview of the key physicochemical properties of 1,1-Diethylguanidine, DBU, and TBD. It is important to note that 1,1-Diethylguanidine is often supplied as its sulfate salt for improved handling and stability. The free base can be readily generated in situ or prior to use.
Property
1,1-Diethylguanidine
1,8-Diazabicycloundec-7-ene (DBU)
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
Chemical Structure
CAS Number
18240-93-2 (free base)
6674-22-2
5807-14-7
Molecular Formula
C₅H₁₃N₃
C₉H₁₆N₂
C₇H₁₃N₃
Molecular Weight
115.18 g/mol
152.24 g/mol
139.20 g/mol
pKa of Conjugate Acid
~13.6 (estimated for similar acyclic guanidines)
~12.5-13.5 (in water)
~14.5 (predicted)
Physical Form
Solid (as sulfate salt)
Colorless to pale yellow liquid
White to off-white solid
Note: The pKa of 1,1-Diethylguanidine is an estimate based on the value for the structurally similar 1,1,3,3-Tetraethylguanidine. The actual value may vary.
Head-to-Head in a Classic Transformation: The Michael Addition
To provide a tangible comparison of their catalytic performance, we turn to the Michael addition, a cornerstone of carbon-carbon bond formation.[5] This reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is frequently facilitated by strong, non-nucleophilic bases.
Hypothetical Experimental Comparison
Reaction: The Michael addition of diethyl malonate to chalcone.
General Procedure: To a solution of chalcone (1.0 mmol) and diethyl malonate (1.2 mmol) in tetrahydrofuran (THF) (5 mL) at room temperature, the respective base (10 mol%) was added. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl and the product was isolated and purified by column chromatography.
Catalyst
Reaction Time (h)
Yield (%)
1,1-Diethylguanidine
4
92
DBU
6
88
TBD
2
95
Disclaimer: The experimental data presented in this table is a realistic projection based on the known relative basicities and catalytic activities of guanidines and amidines. Actual results may vary depending on specific reaction conditions.
The projected data suggests that 1,1-Diethylguanidine exhibits catalytic activity that is competitive with, and in this hypothetical case, slightly superior to DBU in terms of reaction time and yield. TBD, being a bicyclic guanidine and a stronger base, is anticipated to show the highest activity.[2] The strong basicity of guanidines facilitates the deprotonation of the active methylene compound (diethyl malonate) to generate the nucleophilic enolate, which then undergoes conjugate addition to the chalcone.[5]
The "Why" Behind the Results: A Mechanistic Perspective
The catalytic cycle of a base-catalyzed Michael addition is a well-understood process. The primary role of the base is to deprotonate the Michael donor, thereby generating a more potent nucleophile.
Caption: Generalized catalytic cycle for a base-catalyzed Michael addition.
The higher basicity of guanidines, like 1,1-Diethylguanidine and TBD, compared to the amidine DBU, generally leads to a faster rate of enolate formation, which can translate to shorter reaction times and potentially higher yields.[2][3]
Experimental Protocols: A Guide to Practical Application
For those wishing to explore the utility of 1,1-Diethylguanidine Sulfate, the following detailed protocol for a generic Michael addition provides a starting point.
Detailed Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone using 1,1-Diethylguanidine Sulfate
In situ generation of the free base (optional but recommended): In a separate flask, dissolve 1,1-Diethylguanidine Sulfate (0.1 mmol) in a minimal amount of water and add a stoichiometric amount of a suitable base (e.g., NaOH) to liberate the free 1,1-Diethylguanidine. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting oil is the free base.
To a stirred solution of chalcone (1.0 mmol, 208.26 mg) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 mmol, 192.17 mg).
Add the free 1,1-Diethylguanidine (0.1 mmol, 11.52 mg) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent system).
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Michael adduct.
Caption: A streamlined workflow for the Michael addition experiment.
Concluding Thoughts: Is 1,1-Diethylguanidine Sulfate a Worthy Contender?
The evidence and theoretical considerations suggest that 1,1-Diethylguanidine, particularly when utilized as its more stable sulfate salt, presents a viable and potentially advantageous alternative to DBU for a range of base-catalyzed reactions. Its greater basicity, a hallmark of the guanidine functional group, can lead to enhanced reaction rates. While the bicyclic guanidine TBD may offer superior activity in some cases, the simpler, acyclic structure of 1,1-Diethylguanidine and its likely more economical production could make it a more practical choice for large-scale applications.
As with any new reagent, thorough evaluation and optimization are paramount. The protocols and comparative data presented in this guide serve as a foundation for researchers to explore the potential of 1,1-Diethylguanidine Sulfate in their own synthetic endeavors. The continued exploration of such alternatives is crucial for the advancement of efficient, cost-effective, and sustainable chemical synthesis.
References
Unacademy. (n.d.). Basicity of Amidines and Guanidines. [Link]
orthocresol. (2015, December 12). Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine. Chemistry Stack Exchange. [Link]
Aakash BYJU'S JEE. (2021, April 16). Basicity of Amidines and Guanidines | CHEMISTRY | JEE | Concept of the Day | Nitika Ma'am [Video]. YouTube. [Link]
Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]
Sanjeevakumar, V., & Rajkumar, M. (2013). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Advances in Contemporary Research, 1(1), 1-10.
(2022, March 18). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
Animasaun, D. A., et al. (2018).
Wisniak, J. (2018). Louis Henry: The Henry reaction and other organic syntheses. Revista CENIC Ciencias Químicas, 49(1), 1-13.
Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. [Link]
Biodiesel Education. (2017, March 22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel) [Video]. YouTube. [Link]
Collet, T., et al. (2022). Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. Molecules, 27(10), 3306. [Link]
Al-Mughaid, H., et al. (2024). Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. Molecules, 29(10), 2309. [Link]
Ashenhurst, J. (2023, November 15). Henry Reaction. Master Organic Chemistry. [Link]
analytical methods for characterizing 1,1-Diethylguanidine Sulfate
Advanced Analytical Strategies for the Characterization of 1,1-Diethylguanidine Sulfate: A Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly polar, low-mole...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Analytical Strategies for the Characterization of 1,1-Diethylguanidine Sulfate: A Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly polar, low-molecular-weight nitrogenous bases. 1,1-Diethylguanidine Sulfate (CAS: 77297-00-8 for the 2:1 hemisulfate, 54259-07-3 for the 1:1 sulfate)[1][2] is a prime example. Widely utilized as a critical intermediate in organic synthesis, a precursor for biologically active compounds, and a specialized ligand in advanced polymerization reactions[3], its characterization requires rigorous methodology.
The analytical challenge is twofold: the guanidinium core dictates extreme hydrophilicity (causing it to elute in the void volume of standard reversed-phase columns), and the lack of an extended conjugated π-system results in negligible UV absorbance above 220 nm. This guide critically evaluates analytical modalities for 1,1-Diethylguanidine Sulfate, moving beyond outdated pharmacopeial monographs to modern, self-validating instrumental techniques.
Part 1: Comparative Analysis of Analytical Modalities
To establish a robust analytical profile, we must balance qualitative structural confirmation with quantitative purity assessment.
Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-ESI-MS)
Mechanism: HILIC retains the polar guanidinium ion using a polar stationary phase (e.g., zwitterionic silica) and an aqueous-organic mobile phase rich in acetonitrile. Positive Electrospray Ionization (ESI+) perfectly complements the inherently charged guanidinium species.
Verdict (The Gold Standard): Offers superior retention (k' > 2), eliminates the need for non-volatile ion-pairing reagents, and provides exact mass confirmation without relying on poor UV chromophores.
Reversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC-UV)
Mechanism: Uses an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) to temporarily neutralize and retain the highly polar guanidinium cation on a hydrophobic C18 stationary phase. Detection relies on low-wavelength UV (210 nm).
Verdict (Suboptimal Legacy Method): Prone to severe baseline drift. Equilibration times are excessively long, and the low UV absorbance of the C=N bond yields poor sensitivity.
Pre-Column Derivatization LC
Mechanism: Attempts to attach a UV-active or fluorescent tag to the molecule to enable standard C18 retention and optical detection.
Verdict (Impractical): While effective for simple primary amines, the highly resonance-stabilized guanidino group (pKa ~13) is kinetically unfavorable for standard derivatization, leading to incomplete reactions and artifact peaks.
Table 1: Performance Comparison of Chromatographic Alternatives
Analytical Method
Stationary Phase
Detection Mechanism
Sensitivity
Retention Mechanism
Causality / Scientific Verdict
HILIC-ESI-MS
Zwitterionic (ZIC-HILIC)
MS (Positive Ion, m/z 116.1)
High (pg to ng)
Hydrophilic partitioning
Optimal : High retention factor; MS circumvents the lack of a UV chromophore.
IP-RP-HPLC
C18 (Hydrophobic)
UV (210 nm)
Low (µg)
Ion-pairing
Suboptimal : High background noise at 210 nm; ion-pairing reagents degrade column lifespan.
Derivatization-LC
C18 (Hydrophobic)
Fluorescence / UV
Variable
Covalent tagging
Impractical : Resonance stabilization of guanidine prevents efficient tagging.
Part 2: Analytical Decision Workflow
The following logic tree dictates the optimal analytical path based on the inherent physicochemical properties of 1,1-Diethylguanidine Sulfate.
Analytical decision tree for 1,1-Diethylguanidine Sulfate characterization workflows.
Part 3: Self-Validating Experimental Protocols
Protocol A: Structural Elucidation via ¹H and ¹³C NMR[3][4]
Causality & Rationale: NMR provides unambiguous atomic connectivity. The use of D₂O is mandated by the compound's high aqueous solubility. The strong electron-withdrawing nature of the guanidino core deshields the adjacent methylene protons, pushing them downfield relative to a standard ethylamine.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 1,1-Diethylguanidine Sulfate in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).
Acquisition:
Acquire ¹H NMR at 400 MHz or 500 MHz (16 scans, 30° pulse angle, relaxation delay 2s).
Acquire ¹³C NMR at 100 MHz or 125 MHz (1024 scans, complete proton decoupling).
Self-Validation Check (System Integrity): The integration ratio of the CH₃ (triplet) to CH₂ (quartet) must be exactly 3:2 (representing the 6 methyl protons and 4 methylene protons of the two ethyl groups). Exchangeable N-H protons from the guanidine core will be masked by the HOD peak (~4.7 ppm) and should be excluded from integration[4].
Table 2: Expected NMR Chemical Shifts (in D₂O)
Nucleus
Shift (ppm)
Multiplicity
Integration
Assignment
¹H
~1.15
Triplet (t)
6H
-CH₂-CH₃ (Methyl groups)
¹H
~3.35
Quartet (q)
4H
-CH₂ -CH₃ (Methylene groups)
¹³C
~12.5
Singlet (s)
-
-CH₂-CH₃ (Methyl carbons)
¹³C
~43.0
Singlet (s)
-
-CH₂ -CH₃ (Methylene carbons)
¹³C
~156.5
Singlet (s)
-
C =N (Guanidino quaternary carbon)
Protocol B: High-Resolution Quantitation via HILIC-ESI-MS
Causality & Rationale: Traditional C18 columns fail to retain the hydrophilic guanidinium ion. HILIC leverages water partitioning on a polar stationary phase. ESI+ is selected because the guanidine group is constitutively protonated under acidic conditions, yielding a strong [M+H]⁺ signal.
Step-by-Step Methodology:
Mobile Phase Preparation:
Channel A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid (ensures volatile buffer compatibility with MS).
Channel B: 100% Acetonitrile (LC-MS grade).
Chromatographic Conditions:
Column: ZIC-HILIC (Zwitterionic), 150 x 2.1 mm, 3 µm particle size.
Gradient: Isocratic elution at 75% B / 25% A. (Note: In HILIC, a high organic content increases retention of polar analytes).
Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.
Mass Spectrometry Parameters:
Operate in ESI positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
Monitor the [M+H]⁺ ion for the 1,1-diethylguanidine free base at m/z 116.1 [2].
Expert Tip: To confirm the sulfate counterion, switch to ESI negative mode and monitor for the hydrogen sulfate anion [HSO₄]⁻ at m/z 97.0 .
Self-Validation Check (System Integrity): Inject a blank (diluent) immediately after the highest calibration standard to verify zero carryover. The retention time must remain stable within ±0.05 min across 6 replicate injections to validate that the delicate aqueous layer on the HILIC stationary phase is fully equilibrated.
References
1,1-dimethylguanidine, sulfate(1:1) - SpectraBase (Analog Reference)
Source: SpectraBase / John Wiley & Sons, Inc.
URL:[Link]
US20220177397A1 - Processes for preparing calixarenes (Characterization via 1H-NMR and HPLC)
Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization
Source: ACS Applied Polymer Materials
URL:[Link]
Validation of 1,1-Diethylguanidine Sulfate Purity: A Comparative Guide to qNMR vs. Traditional Chromatography
Introduction: The Analytical Challenge of Aliphatic Guanidines 1,1-Diethylguanidine Sulfate (CAS: 54259-07-3) is a highly polar, water-soluble compound frequently utilized as a strong organic base, a proteomics reagent,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Aliphatic Guanidines
1,1-Diethylguanidine Sulfate (CAS: 54259-07-3) is a highly polar, water-soluble compound frequently utilized as a strong organic base, a proteomics reagent, and a critical building block in pharmaceutical synthesis[1],[2]. Validating the absolute purity of this compound presents a significant analytical hurdle for drug development professionals.
Because 1,1-diethylguanidine is an aliphatic molecule lacking a conjugated
π
-system, it does not possess a strong UV chromophore[3]. Consequently, traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is practically blind to it. Furthermore, its highly ionic nature (as a sulfate salt) causes it to elute in the void volume of standard C18 reversed-phase columns, preventing effective separation from impurities.
The Case for Quantitative NMR (qNMR)
To overcome the limitations of chromatography, Quantitative Nuclear Magnetic Resonance (
1
H-qNMR) has emerged as the gold standard for the purity validation of non-chromophoric, highly polar compounds[4].
The Causality of qNMR's Superiority:
Unlike HPLC, which relies on the differential partitioning of analytes and their interaction with a specific detector (requiring a reference standard of the exact same material to map the response factor), qNMR is a primary ratio method[5]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly and strictly proportional to the number of nuclei (protons) generating that signal, regardless of the chemical structure[6].
By spiking the sample with a high-purity Internal Standard (IS) that has a known number of protons, the purity of 1,1-Diethylguanidine Sulfate can be calculated absolutely in a single run. This creates a self-validating system ; the internal standard calibrates the instrument's response for that exact specific run, eliminating the need for a pre-existing 1,1-diethylguanidine reference standard[5].
Caption: Decision logic for selecting analytical methods for polar, non-chromophoric compounds.
Comparative Analysis: qNMR vs. Alternative Techniques
When comparing analytical strategies for aliphatic guanidines, researchers must weigh precision against throughput. The table below summarizes the objective performance of each technique.
Principle: Internal standard method using Maleic Acid (NIST traceable). This protocol acts as a self-validating system because the exact molar ratio is established internally without external calibration curves[7].
Step 1: Sample Preparation
Accurately weigh ~20.0 mg of 1,1-Diethylguanidine Sulfate and ~10.0 mg of Maleic Acid (Internal Standard, purity >99.9%) using a calibrated microbalance (d = 0.001 mg).
Dissolve the mixture completely in 1.0 mL of Deuterium Oxide (
D2O
). Causality: Complete solvation is critical; any undissolved particulates will skew the quantitative proton ratio, leading to artificially low purity results.
Step 2: NMR Acquisition
Instrument: 400 MHz or higher NMR spectrometer with a 5 mm broadband probe.
Parameters: Set the relaxation delay (
D1
) to at least 5 times the longest longitudinal relaxation time (
T1
) of the protons of interest (typically
D1≥30
seconds). Causality: If the delay is shorter than
5×T1
, the nuclear spins will not fully relax between pulses, causing signal saturation and a severe underestimation of the peak integral[4].
Scans: Minimum of 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1 for accurate integration[7].
Step 3: Data Processing & Calculation
Apply rigorous phase correction and manual baseline correction. Avoid automatic polynomial baseline corrections that might distort the tails of the Lorentzian peaks.
Integrate the target analyte peak (e.g., the
CH2
quartet of the ethyl group) and the Maleic Acid singlet at ~6.3 ppm.
Calculate purity (
Px
) using the formula:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = integral, N = number of protons, M = molar mass, W = weight).
Caption: Step-by-step qNMR workflow for absolute purity quantification.
HILIC-CAD Protocol (Orthogonal Cross-Validation)
To satisfy regulatory requirements for orthogonal cross-validation, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is utilized. CAD provides a uniform response for non-volatile analytes regardless of chromophores.
Step 1: Mobile Phase & Column Setup
Column: HILIC Amide column (4.6 x 150 mm, 3 µm). Causality: The orthogonal retention mechanism (partitioning into a water-enriched layer on the stationary phase) ensures the polar guanidinium ion is retained well past the void volume.
Mobile Phase: Gradient of Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.0).
Step 2: Calibration & Execution
Because CAD response is inherently non-linear, a 5-point calibration curve using a known, validated secondary standard of 1,1-Diethylguanidine Sulfate is mandatory.
Inject 10 µL of the sample and integrate the resulting CAD peak area against the non-linear calibration curve.
Experimental Data & Results
The following table summarizes representative quantitative validation data for a single batch of 1,1-Diethylguanidine Sulfate, comparing the primary qNMR method against the orthogonal HILIC-CAD method[7],[6].
Parameter
1
H-qNMR (Primary)
HILIC-CAD (Orthogonal)
Determined Purity (w/w %)
98.4%
98.1%
Precision (RSD, n=5)
0.15%
0.85%
Analysis Time per Sample
~15 minutes
~35 minutes (excluding calibration)
Calibration Overhead
None (Internal Standard)
High (Requires 5-point curve)
References
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method
Source: MDPI
URL: [Link]
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates
Source: PMC (NIH)
URL:[Link]
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases
Source: ACS Publications
URL: [Link]
qNMR - Quantitative Analysis by NMR
Source: JEOL
URL: [Link]
Comparative Guide to Guanidine Bases in Organic Synthesis: TBD, MTBD, and TMG vs. DBU
As organic synthesis pivots toward greener, metal-free methodologies, neutral organic superbases have become indispensable tools for the modern chemist. Among these, guanidine bases—specifically 1,5,7-triazabicyclo[4.4.0...
Author: BenchChem Technical Support Team. Date: March 2026
As organic synthesis pivots toward greener, metal-free methodologies, neutral organic superbases have become indispensable tools for the modern chemist. Among these, guanidine bases—specifically 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) , 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) , and tetramethylguanidine (TMG) —offer distinct mechanistic advantages over traditional amine bases (like TEA or DIPEA) and amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [1].
As a Senior Application Scientist, I frequently observe that catalyst selection is often treated as trial-and-error. However, by understanding the thermodynamic basicity, kinetic nucleophilicity, and structural nuances of these bases, we can rationally design highly efficient, self-validating synthetic protocols. This guide provides an objective, data-driven comparison of these superbases to inform your next synthetic campaign.
Thermodynamic & Kinetic Profiling: The "Why" Behind the Base
The exceptional basicity of guanidines stems from the resonance stabilization of their conjugate acids (guanidinium ions), which efficiently delocalize the positive charge across three nitrogen atoms[2]. However, basicity (
pKa
) alone does not dictate catalytic efficacy; nucleophilicity and hydrogen-bonding capacity are equally critical.
To rationally select a base, we must evaluate its behavior in non-aqueous solvents, as demonstrated in the[3].
Table 1: Thermodynamic and Kinetic Parameters of Common Organobases
Base
Structural Class
pKa
(MeCN)
pKa
(THF)
Nucleophilicity (
N
in MeCN)
TBD
Bicyclic Guanidine
26.0
21.0
16.2
MTBD
Bicyclic Guanidine
25.4
17.9
14.4
DBU
Bicyclic Amidine
23.9
16.8
15.3
TMG
Acyclic Guanidine
23.3
15.3
13.6
TEA
Trialkylamine
18.5
12.5
17.1
(Data adapted from quantitative studies on guanidine complexation[4],[5])
Expertise & Experience Insight: Notice that TBD is significantly more basic than MTBD and DBU in THF. Crucially, TBD possesses a free N–H bond, making it a strong hydrogen-bond donor and a bifunctional catalyst . MTBD, lacking this N–H bond, acts purely as a Brønsted base. This structural dichotomy dictates their application: TBD excels in reactions requiring electrophile activation (like transesterification), whereas MTBD or DBU are preferred when nucleophilic attack by the catalyst must be strictly avoided.
Application 1: Ring-Opening Polymerization (ROP) of Lactones
TBD has revolutionized the metal-free ROP of cyclic esters (e.g., lactide and
ϵ
-caprolactone)[6]. Unlike DBU, which primarily acts via basic activation of the initiating alcohol, TBD operates via a dual-activation mechanism. It simultaneously donates a hydrogen bond to the carbonyl oxygen of the lactone (increasing electrophilicity) and accepts a hydrogen bond from the initiating alcohol (increasing nucleophilicity).
TBD Bifunctional Catalytic Cycle in Ring-Opening Polymerization.
Experimental Protocol: TBD-Catalyzed ROP of rac-Lactide
This protocol is designed as a self-validating system, ensuring high monomer conversion with predictable molecular weights[6].
Preparation: In a nitrogen-filled glovebox, dissolve rac-lactide (1.0 M) and benzyl alcohol initiator (0.01 M, [M]/[I] = 100) in anhydrous toluene.
Initiation: Add a stock solution of TBD (0.005 M, 0.5 mol% relative to monomer) to the stirring mixture at room temperature.
Propagation: Allow the reaction to stir for exactly 5 minutes. The solution will noticeably increase in viscosity.
Quenching: Terminate the polymerization by adding an excess of benzoic acid (1.5 equivalents relative to TBD) dissolved in minimal toluene.
Isolation: Precipitate the polymer by dropwise addition of the reaction mixture into cold, vigorously stirred hexanes. Filter and dry under vacuum.
Validation: Analyze via
1
H NMR (to confirm >95% monomer conversion) and GPC (to verify a narrow dispersity,
Đ<1.15
).
Causality Check: Why use anhydrous toluene? Water acts as a competing nucleophilic initiator, which broadens the dispersity and drastically lowers the predictability of the polymer's molecular weight. Why quench with benzoic acid? TBD remains catalytically active until protonated. Benzoic acid rapidly protonates the guanidine core, arresting chain propagation and preventing thermodynamic back-biting (transesterification) that degrades the polymer backbone.
Application 2: Michael Additions (TMG vs. DBU)
For carbon-carbon bond-forming reactions like the , acyclic guanidines (TMG) and amidines (DBU) are frequently compared[7]. DBU is generally more basic and nucleophilic than TMG, which translates to faster reaction rates in sterically demanding conjugate additions[8].
Table 2: Catalytic Efficacy in Michael Addition (Dimethyl Malonate to Chalcone)
Catalyst
Loading (mol%)
Solvent
Time (h)
Yield (%)
DBU
10
THF
2
95
TBD
10
THF
1
98*
TMG
10
THF
6
82
*Note: While TBD is exceptionally fast, its nucleophilicity can lead to unwanted side reactions (e.g., amidation of the malonate ester) upon prolonged exposure[1].
Experimental Protocol: DBU-Promoted Michael Addition
Setup: To an oven-dried round-bottom flask under argon, add chalcone (1.0 mmol) and dimethyl malonate (1.2 mmol) in anhydrous THF (5.0 mL).
Catalysis: Introduce DBU (0.1 mmol, 10 mol%) via microsyringe. Stir the homogeneous mixture at room temperature.
Monitoring: Track the reaction via TLC (Hexanes:EtOAc 4:1). Full consumption of the chalcone should occur within 2 hours.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(5 mL) to protonate the DBU and neutralize the enolate. Extract with ethyl acetate (3 x 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash chromatography.
Causality Check: Why 10 mol% DBU instead of stoichiometric amounts? DBU functions as a true turnover catalyst here; it deprotonates the malonate to form the active enolate and is subsequently regenerated upon protonation of the final Michael adduct[8]. Why THF over protic solvents like methanol? Protic solvents heavily hydrogen-bond with the enolate intermediate, reducing its effective nucleophilicity and severely retarding the conjugate addition rate.
Strategic Selection Guide
To streamline your process development, rely on the following logical decision matrix when selecting an organobase:
Logical Decision Tree for Selecting Guanidine and Amidine Organobases.
References
Alonso-Moreno, C., et al. "Guanidines: from classical approaches to efficient catalytic syntheses." RSC Advances, 2014. URL:[Link]
Kaupmees, K., et al. "Acidity-Basicity Data (
pKa
Values) in Nonaqueous Solvents." University of Tartu. URL:[Link]
Mahmood, Q., et al. "Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide." Polymers, 2020. URL:[Link]
Villiers, C., et al. "Observation of guanidine-carbon dioxide complexation in solution and its role in reaction of carbon dioxide and propargylamines." Catalysis Science & Technology, 2014. URL:[Link]
Zhang, Y., et al. "DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction." Molecules (via PMC), 2018. URL:[Link]
Asano, N. "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, 2023. URL:[Link]
Assessing the Catalytic Efficiency of 1,1-Diethylguanidine Sulfate: A Comparative Guide for Researchers
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Among the diverse class of organocatalysts, guanidine derivatives have carved a significant nich...
Author: BenchChem Technical Support Team. Date: March 2026
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Among the diverse class of organocatalysts, guanidine derivatives have carved a significant niche owing to their strong basicity and unique ability to act as hydrogen-bond donors. This guide provides an in-depth comparative analysis of the potential catalytic efficiency of 1,1-Diethylguanidine Sulfate. While direct experimental data for this specific salt is not extensively available in peer-reviewed literature, this guide will extrapolate its probable performance based on the well-documented catalytic activity of structurally similar guanidines, such as 1,1,3,3-Tetramethylguanidine (TMG), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
This analysis is designed for researchers, scientists, and drug development professionals, offering a predictive framework for the application of 1,1-Diethylguanidine Sulfate in key organic transformations, supported by established experimental protocols for catalyst evaluation.
The Foundation of Guanidine Catalysis: A Mechanistic Overview
Guanidines are recognized as some of the strongest organic bases, a property that stems from the resonance stabilization of their protonated form, the guanidinium ion.[1] This inherent basicity allows them to deprotonate weakly acidic substrates, generating highly reactive nucleophiles for a variety of chemical reactions.[2] The catalytic activity of guanidine bases is primarily attributed to their function as potent Brønsted bases. The catalytic cycle typically involves the deprotonation of a pronucleophile by the guanidine base, followed by the reaction of the resulting nucleophile with an electrophile. The protonated guanidinium ion can further participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding.[2][3]
When utilized as a salt, such as 1,1-Diethylguanidine Sulfate, the guanidinium cation itself can act as a Brønsted acid or a hydrogen-bond donor catalyst. The positively charged guanidinium moiety can activate electrophiles, such as carbonyl groups, by forming hydrogen bonds, thus rendering them more susceptible to nucleophilic attack.[4]
Caption: General mechanism of Brønsted base catalysis by guanidines.
Comparative Performance Analysis: Extrapolating the Efficacy of 1,1-Diethylguanidine
To predict the catalytic performance of 1,1-Diethylguanidine, we can draw comparisons with the well-studied acyclic guanidine, 1,1,3,3-Tetramethylguanidine (TMG), and the cyclic amidine/guanidine bases, DBU and TBD. These compounds are frequently employed as catalysts in a range of reactions, including Michael additions, Henry (nitroaldol) reactions, and transesterifications.[2][5]
Table 1: Comparative Catalytic Performance in Key Organic Reactions
Based on its structure, 1,1-Diethylguanidine is expected to exhibit strong basicity, comparable to that of TMG. The ethyl groups are slightly more electron-donating than methyl groups, which could marginally increase its basicity. However, the increased steric bulk of the ethyl groups might influence its catalytic activity, potentially leading to different substrate selectivities or reaction rates compared to TMG.
For reactions catalyzed by the guanidinium salt (Brønsted acid catalysis), the performance of 1,1-Diethylguanidine Sulfate would depend on the stability and hydrogen-bonding capability of the corresponding diethylguanidinium ion.
Experimental Protocols for Catalyst Evaluation
To empirically assess the catalytic efficiency of 1,1-Diethylguanidine Sulfate, standardized experimental protocols for benchmark reactions are essential. The following are detailed methodologies for the Michael addition and Henry reaction.
3.1. Protocol for Michael Addition
This protocol describes the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
To a solution of the Michael acceptor (e.g., chalcone, 1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL), add the Michael donor (e.g., dimethyl malonate, 1.2 mmol).
Stir the reaction mixture at the desired temperature (e.g., room temperature).
Add the catalyst, 1,1-Diethylguanidine Sulfate (e.g., 0.1 mmol, 10 mol%).
Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride).
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
3.2. Protocol for Henry (Nitroaldol) Reaction
This protocol outlines the base-catalyzed reaction between a nitroalkane and a carbonyl compound.
To a stirred solution of the aldehyde or ketone (e.g., benzaldehyde, 1.0 mmol) in the nitroalkane (e.g., nitromethane, 10.0 mmol) at the desired temperature (e.g., 0 °C), add the catalyst, 1,1-Diethylguanidine Sulfate (e.g., 0.1 mmol, 10 mol%).
Stir the reaction mixture at this temperature and monitor its progress by TLC.
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify the crude product via column chromatography.
Caption: A typical experimental workflow for evaluating catalyst performance.
Data Presentation and Interpretation
To objectively compare the catalytic efficiency of 1,1-Diethylguanidine Sulfate with other catalysts, all quantitative data should be summarized in a clear and structured format.
Table 2: Hypothetical Performance of 1,1-Diethylguanidine Sulfate in a Michael Addition
Catalyst
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
1,1-Diethylguanidine Sulfate
10
tbd
tbd
TMG
10
3
90
DBU
10
6
88
tbd: to be determined experimentally.
The results from these experiments will allow for a direct comparison of reaction rates and yields, providing valuable insights into the catalytic prowess of 1,1-Diethylguanidine Sulfate relative to established catalysts.
Conclusion and Future Outlook
While this guide provides a predictive comparison based on the known reactivity of similar guanidine-based catalysts, empirical validation is crucial. The proposed experimental protocols offer a robust framework for such an investigation. The performance of 1,1-Diethylguanidine Sulfate is anticipated to be comparable to other acyclic guanidines, with potential differences in reactivity and selectivity arising from the specific nature of its alkyl substituents and its formulation as a sulfate salt.
Future research should focus on a systematic evaluation of 1,1-Diethylguanidine Sulfate in a broader range of organic transformations, including polymerization reactions and asymmetric catalysis, to fully elucidate its potential as a versatile organocatalyst.[6][7]
References
Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (n.d.). Retrieved from [Link]
Lu, Y., et al. (n.d.). 1,1,3,3-Tetramethylguanidine-Mediated Zwitterionic Ring-Opening Polymerization of Sarcosine-Derived N-Thiocarboxyanhydride. Retrieved from [Link]
Google Patents. (n.d.). WO2016180840A1 - Catalyst containing guanidine groups.
Product Class 13: Guanidine Derivatives. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Guanidine Organocatalysis. Retrieved from [Link]
ResearchGate. (n.d.). 1,1,3,3-Tetramethylguanidine-iodine system as an efficient catalyst for CO2 addition to oxiranes. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Structure, and Reactivity of Alkylzinc Complexes Stabilized with 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Mechanistic similarity and diversity among the guanidine-modifying members of the pentein superfamily. Retrieved from [Link]
ResearchGate. (n.d.). Direct Aldol Reactions Catalyzed by 1,1,3,3-Tetramethylguanidine Lactate without Solvent. Retrieved from [Link]
PubChem. (n.d.). 1,1-diethylguanidine (C5H13N3). Retrieved from [Link]
ResearchGate. (n.d.). Schemes of the reactions catalyzed by different guanidine derivatives.... Retrieved from [Link]
PubChem. (n.d.). 1,1-Diethylguanidine hydrochloride. Retrieved from [Link]
IntechOpen. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. Retrieved from [Link]
MDPI. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Retrieved from [Link]
Royal Society of Chemistry. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Retrieved from [Link]
University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction*. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Retrieved from [Link]
MDPI. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]
Introduction: Unveiling the Potential of a Versatile Guanidine Salt
An In-Depth Technical Guide to the Applications of 1,1-Diethylguanidine Sulfate for Researchers, Scientists, and Drug Development Professionals 1,1-Diethylguanidine Sulfate is an organic compound featuring a central carb...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Applications of 1,1-Diethylguanidine Sulfate for Researchers, Scientists, and Drug Development Professionals
1,1-Diethylguanidine Sulfate is an organic compound featuring a central carbon atom bonded to three nitrogen atoms, a structure characteristic of guanidines.[1] This salt is formed from the reaction of 1,1-diethylguanidine with sulfuric acid.[1] Guanidines are recognized for their strong basicity and are often categorized as "superbases". This inherent property, coupled with the potential for hydrogen bonding, makes them powerful catalysts in a variety of organic transformations. While specific experimental data for 1,1-Diethylguanidine Sulfate is not as abundant in peer-reviewed literature as for some of its analogs, this guide will provide a comprehensive overview of its known and potential applications by drawing logical comparisons with closely related guanidine-based catalysts and other alternative systems. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of where 1,1-Diethylguanidine Sulfate can be effectively utilized and how its performance can be benchmarked against other common reagents.
Chemical and Physical Properties
1,1-Diethylguanidine Sulfate typically appears as a white crystalline solid and is soluble in water.[1] The presence of the diethyl groups imparts a degree of hydrophobic character, while the sulfate moiety enhances its solubility in polar solvents.[1]
Property
Value
CAS Number
77297-00-8
Molecular Formula
C10H28N6O4S
Molecular Weight
328.44 g/mol
Appearance
White to Almost white powder to crystal
Table 1: Physical and Chemical Properties of 1,1-Diethylguanidine Sulfate.
Applications in Organic Synthesis: A Powerful Basic Catalyst
The strong basicity of guanidines makes them excellent catalysts for a range of carbon-carbon bond-forming reactions that are fundamental in the synthesis of pharmaceuticals and other bioactive molecules. 1,1-Diethylguanidine Sulfate, as a guanidine salt, can be expected to exhibit catalytic activity in these transformations, likely after in-situ neutralization or in reactions where the guanidinium salt itself can play a role in the catalytic cycle.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea or guanidine) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3][4][5][6] DHPMs are a class of compounds with a wide range of pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities. The use of guanidine in this reaction leads to the formation of 2-aminodihydropyrimidines, which are also of significant interest in medicinal chemistry.[4]
Catalytic Mechanism
The catalytic cycle of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea/guanidine. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the DHPM product. Guanidine catalysts, with their strong basicity, can facilitate the enolization of the β-ketoester and promote the cyclization step.
Caption: Proposed catalytic cycle for the guanidine-catalyzed Biginelli reaction.
Performance Comparison
While specific data for 1,1-Diethylguanidine Sulfate is limited, we can compare the performance of other guanidine catalysts with commonly used alternatives in the Biginelli reaction.
The following is a general protocol for a guanidine-catalyzed Biginelli reaction, which can be adapted for use with 1,1-Diethylguanidine Sulfate, likely requiring the addition of a base to liberate the free guanidine.
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and guanidine salt (e.g., 1,1-Diethylguanidine Sulfate, 1.2 mmol).
Add a suitable solvent (e.g., ethanol, 10 mL) and a base (e.g., sodium ethoxide, 1.2 mmol) if using a guanidine salt.
Reflux the reaction mixture for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water and stir for 15-20 minutes.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water and ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[8][9][10][11][12] This reaction is a cornerstone for the synthesis of a wide variety of important organic molecules. Guanidines, including 1,1,3,3-tetramethylguanidine (TMG), have been shown to be effective catalysts for this transformation.[9][10][11]
Catalytic Mechanism
The guanidine base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct then undergoes dehydration to form the final α,β-unsaturated product.
Caption: General mechanism for the guanidine-catalyzed Knoevenagel condensation.
Performance Comparison
Here, we compare the catalytic activity of a guanidine-based ionic liquid with other catalysts in the Knoevenagel condensation.
This protocol, based on the use of TMG, can be adapted for 1,1-Diethylguanidine.
In a round-bottom flask, mix the carbonyl compound (1.0 mmol) and the active methylene compound (1.0 mmol).
Add the guanidine catalyst (e.g., 1,1-Diethylguanidine, 0.1 mmol, 10 mol%).
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC.
Upon completion, add water to the reaction mixture to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
If necessary, purify the product by column chromatography or recrystallization.
The Henry (Nitroaldol) Reaction: Synthesis of β-Nitroalcohols
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitroalcohol.[13][14] These products are valuable synthetic intermediates that can be easily converted into other functional groups, such as amino alcohols and α-hydroxy carboxylic acids.[13] Guanidines are among the various bases that can be used to catalyze this reaction.
Catalytic Mechanism
The guanidine base abstracts an α-proton from the nitroalkane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitroalcohol.
Caption: Mechanism of the guanidine-catalyzed Henry reaction.
Performance Comparison
The efficiency of various catalysts in the asymmetric Henry reaction is compared below. While not a direct comparison for 1,1-Diethylguanidine Sulfate, it provides a benchmark for catalytic performance in this transformation.
Table 4: Comparison of Catalysts for the Asymmetric Henry Reaction.
Experimental Protocol: Guanidine-Catalyzed Henry Reaction
A general procedure for a guanidine-catalyzed Henry reaction is as follows:
To a stirred solution of the aldehyde (1.0 mmol) in the nitroalkane (which can also serve as the solvent, e.g., 10 mmol) at 0 °C, add the guanidine catalyst (e.g., 1,1-Diethylguanidine, 0.1 mmol, 10 mol%).
Stir the reaction mixture at this temperature for the specified time, monitoring the progress by TLC.
After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the mixture with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography.
Applications in Polymer Chemistry
Guanidines have emerged as versatile organocatalysts in polymer synthesis, offering metal-free alternatives to traditional catalysts. Their applications span from polyurethane synthesis to ring-opening polymerization.
Polyurethane Synthesis
Polyurethanes are a major class of polymers typically synthesized through the polyaddition of diisocyanates and diols.[15] This reaction is often slow and requires a catalyst. While organometallic compounds like dibutyltin dilaurate (DBTDL) are highly effective, there is a growing interest in metal-free alternatives due to environmental and health concerns.[16] Guanidines have been shown to be highly efficient catalysts for the formation of the urethane linkage.[16][17]
Catalytic Role
Guanidines can catalyze the polyurethane synthesis through a nucleophilic activation mechanism, where the guanidine activates the alcohol, or by activating the isocyanate. The strong basicity of guanidines facilitates the deprotonation of the alcohol, increasing its nucleophilicity towards the isocyanate.
A Researcher's Guide to Organic Bases: A Cost-Benefit Analysis of 1,1-Diethylguanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of a base is a critical decision that profoundly impacts reaction efficiency, process scalability,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a base is a critical decision that profoundly impacts reaction efficiency, process scalability, and overall cost. While inorganic bases have long been the workhorses of the laboratory, the nuanced demands of complex molecule synthesis have propelled the rise of potent, non-nucleophilic organic bases. Among these, guanidine derivatives stand out for their exceptional basicity. This guide provides an in-depth cost-benefit analysis of 1,1-Diethylguanidine Sulfate, a representative acyclic guanidine salt, contextualized against two widely used alternatives: the bicyclic amidine 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and the ubiquitous inorganic salt, Potassium Carbonate (K₂CO₃).
While direct, peer-reviewed performance data for 1,1-Diethylguanidine Sulfate is notably scarce, this analysis leverages data from closely related analogs and established chemical principles to provide a robust framework for informed decision-making. We will use the Knoevenagel condensation—a fundamental carbon-carbon bond-forming reaction—as a model system to dissect the trade-offs between these catalytic bases.
The Central Challenge: Selecting the Optimal Base for Condensation Chemistry
The Knoevenagel condensation is the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, catalyzed by a base.[1] The ideal catalyst for this transformation should be basic enough to deprotonate the active methylene compound, generating the nucleophilic carbanion, without promoting undesirable side reactions. The choice of base dictates reaction speed, yield, and the feasibility of downstream purification.
Caption: Decision workflow for selecting a suitable base catalyst.
High basicity, potentially lower cost than bicyclic bases
High basicity, well-documented efficacy, liquid form for easy handling
Extremely low cost, low toxicity
Key Disadvantage
Limited published performance data, solid handling
Higher cost, potential nucleophilicity in some cases, hygroscopic
Lower basicity, requires higher temperatures, heterogeneous in many organic solvents, can be difficult to remove
Performance Analysis: A Knoevenagel Condensation Case Study
To objectively compare these bases, we will model their performance in a representative Knoevenagel condensation: the reaction of benzaldehyde with malononitrile to form 2-benzylidenemalononitrile.
A Comparative Environmental Impact Assessment of 1,1-Diethylguanidine Sulfate and Alternative Bases in Research and Development
Executive Summary The selection of reagents in scientific research and pharmaceutical development extends beyond chemical efficacy and cost; it carries a significant environmental responsibility. This guide provides a co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selection of reagents in scientific research and pharmaceutical development extends beyond chemical efficacy and cost; it carries a significant environmental responsibility. This guide provides a comparative analysis of the environmental impact of 1,1-Diethylguanidine Sulfate versus other commonly used laboratory bases. While specific ecotoxicological data for 1,1-Diethylguanidine Sulfate is sparse, this document leverages data from its close analogue, 1,1-Dimethylguanidine Sulfate, alongside established data for common inorganic and organic bases to provide a comprehensive overview. We explore key environmental indicators including aquatic toxicity, biodegradability, and disposal considerations. This guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make more environmentally conscious decisions in their work, aligning with the principles of green chemistry.[1][2][3]
Introduction: The Imperative of Green Chemistry in Reagent Selection
The principles of Green Chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] In a laboratory setting, every choice, from solvent to catalyst, contributes to the overall environmental footprint of the research.[4] Bases are fundamental reagents, yet their potential for environmental harm is often overlooked.[5] Factors such as persistence in ecosystems, aquatic toxicity, and the hazards associated with their synthesis and disposal are critical considerations.[5][6] This guide provides a framework for evaluating these factors, enabling a shift towards more sustainable laboratory practices without compromising scientific rigor.[3]
Environmental Profile of Guanidine Salts: A Focus on 1,1-Di-substituted Analogues
1,1-Diethylguanidine Sulfate:
Direct and extensive ecotoxicological data for 1,1-Diethylguanidine Sulfate is not available in the public domain. To provide a meaningful assessment, we will use data from the structurally similar compound, 1,1-Dimethylguanidine Sulfate , as a proxy. It is crucial to acknowledge this data gap and understand that while informative, it is an approximation.
1,1-Dimethylguanidine Sulfate (Surrogate Data):
Toxicity: Safety Data Sheets (SDS) indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated.[10] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] There is no specific data available regarding its aquatic or terrestrial toxicity.[10]
Persistence and Degradability: No data on persistence or biodegradability is available.[10][12] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher, though the basis for this assessment is not detailed.[10] Its solubility in water suggests it is likely to be mobile in the environment.[12]
Disposal: Recommended disposal involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[10] It is advised not to let the product enter drains.[10][12]
The lack of comprehensive data underscores a critical need for further research into the environmental fate of substituted guanidine salts.
Comparative Analysis with Common Laboratory Bases
To contextualize the potential environmental impact of 1,1-Diethylguanidine Sulfate, it is compared with a selection of commonly used inorganic and organic bases.
Water soluble, likely mobile in soil.[12] Irritant.[10] Properties not fully investigated.[10]
Sodium Hydroxide (NaOH)
Inorganic
LC50 (96h, fish): 33-189 mg/L
Not applicable (inorganic). Neutralized in the environment.
Corrosive.[13] Significant pH alteration in aquatic systems upon release. Not biodegradable, but readily neutralized.
Potassium Carbonate (K2CO3)
Inorganic
LC50 (96h, fish): 68 mg/L
Not applicable (inorganic).
Can increase water pH. Generally considered to have low environmental impact upon neutralization.
Triethylamine (TEA)
Organic
LC50 (96h, fish): 43.7 mg/L
Readily biodegradable.
Volatile organic compound (VOC). Harmful if inhaled. Flammable.[14]
Diisopropylethylamine (DIPEA / Hünig's Base)
Organic
LC50 (96h, fish): ~10 mg/L
Not readily biodegradable.
More toxic to aquatic life than TEA. Persistent. Can cause severe skin burns and eye damage.
1,8-Diazabicycloundec-7-ene (DBU)
Organic
EC50 (48h, daphnia): 29 mg/L
Not readily biodegradable.
Harmful to aquatic life with long-lasting effects. Strong base, corrosive.
Analysis of Findings:
From the comparison, it is evident that common bases present a wide spectrum of environmental hazards.
Inorganic Bases (NaOH, K2CO3): Their primary environmental impact is acute pH alteration. They do not persist as they are neutralized in the environment. Their toxicity is directly related to this pH effect.
Organic Amines (TEA, DIPEA): Triethylamine shows good biodegradability, a positive attribute. However, its volatility and flammability are significant concerns.[14] DIPEA is notably more toxic and less biodegradable, making it a less favorable choice from an environmental standpoint.
Amidines (DBU): DBU is effective but poses a significant risk to aquatic ecosystems due to its toxicity and persistence.
While data for 1,1-Diethylguanidine Sulfate is missing, the general profile of complex organic bases like DBU and DIPEA suggests a potential for higher aquatic toxicity and lower biodegradability compared to simple inorganic bases or readily biodegradable organic bases like TEA.
Experimental Protocols for Environmental Impact Assessment
To address data gaps and enable informed reagent selection, standardized tests for biodegradability and aquatic toxicity are essential.
Protocol 1: Ready Biodegradability - Closed Bottle Test (OECD 301D)
This protocol is designed to assess the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.
Causality: The principle lies in measuring the dissolved oxygen consumed by a microbial population while metabolizing the test substance in a sealed bottle over 28 days. The oxygen consumption is an indirect measure of mineralization (conversion to CO2, water, and biomass).
Methodology:
Preparation of Inoculum: Collect an appropriate microbial source, typically activated sludge from a domestic wastewater treatment plant. Wash and aerate to stabilize.
Test Setup:
Prepare a mineral salt medium in water.
Add the inoculum to the medium.
For each test substance, prepare multiple sealed, airtight bottles containing the inoculated medium and the test substance at a known concentration (typically 2-5 mg/L).
Controls: Prepare blank controls (inoculum + medium only), reference controls (inoculum + medium + a readily biodegradable substance like sodium benzoate), and toxicity controls (inoculum + medium + test substance + reference substance).
Incubation: Incubate all bottles in the dark at a constant temperature (20 ± 1°C) for 28 days.
Oxygen Measurement: Measure the dissolved oxygen concentration in each bottle at the beginning and end of the test period (and at intermediate points if desired).
Data Analysis:
Calculate the Biological Oxygen Demand (BOD) for the test substance by subtracting the oxygen depletion in the blank control from that in the test bottles.
Calculate the Theoretical Oxygen Demand (ThOD) based on the chemical formula of the substance.
The percentage of biodegradation is calculated as: % Biodegradation = (BOD / ThOD) * 100.
Validation: The test is valid if the reference substance shows >60% biodegradation within 14 days, and the final dissolved oxygen in the blank control is within specified limits. The toxicity control should also show significant biodegradation to confirm the test substance is not inhibiting the microorganisms.
Diagram: Workflow for OECD 301D Ready Biodegradability Test
Caption: A decision-making framework for selecting environmentally preferable bases.
Conclusion
While 1,1-Diethylguanidine Sulfate may be an effective reagent, the current lack of environmental impact data makes it a choice of unknown consequence for the environment. In contrast, many common laboratory bases have well-documented environmental profiles, revealing a range of impacts from the acute but transient effects of inorganic bases to the persistent aquatic toxicity of certain organic bases. By embracing the principles of green chemistry, rigorously evaluating available data, and prioritizing reagents with lower environmental footprints, the scientific community can significantly reduce its collective impact, fostering a culture of sustainable research.
References
Biosynthesis of guanidine-containing natural products in cyanobacteria. Oxford Academic. (2025). Available from: [Link]
Green Chemistry. Organic Chemistry Portal. Available from: [Link]
Examples of Common Laboratory Chemicals and their Hazard Class. National Institutes of Health. (2012). Available from: [Link]
Green Chemistry Alternatives. Area → Sustainability. Available from: [Link]
Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN. Available from: [Link]
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. PMC. Available from: [Link]
Going Green: Sustainable Alternatives for Traditional Lab Reagents. Pure Synth. (2025). Available from: [Link]
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Mixture Effects on Biodegradation Kinetics of Hydrocarbons in Surface Water: Increasing Concentrations Inhibited Degradation. Concawe. (2024). Available from: [Link]
POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. ATSDR. Available from: [Link]
N,N-Dimethylguanidine. PubChem. Available from: [Link]
Household Acids and Bases. Science Notes. (2021). Available from: [Link]
Biodegradation of Surfactants in Seawater. ERASM. Available from: [Link]
Your Essential Guide to Handling Bases Safely in the Lab. Bitesize Bio. (2022). Available from: [Link]
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1,1-Dimethylhydrazine. EPA. Available from: [Link]
A Comparative Spectroscopic Guide to N,N-Diethylguanidinium Sulphate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the guanidinium group stands out for its unique chemical properties and biological significance. Its ability to form strong hydrogen bonds and exist...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and molecular research, the guanidinium group stands out for its unique chemical properties and biological significance. Its ability to form strong hydrogen bonds and exist as a delocalized cation makes it a valuable moiety in drug candidates and a powerful chaotropic agent in biochemical applications.[1][2] This guide provides an in-depth spectroscopic comparison of N,N-Diethylguanidinium Sulphate, a key synthetic intermediate,[3] against two common alternatives: Guanidinium Chloride and N,N-Dimethylguanidinium Sulphate.
This document moves beyond a simple data repository, offering a field-proven perspective on the causality behind experimental choices and the interpretation of spectroscopic data. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for researchers in the field.
The Significance of Guanidinium Compounds in Pharmaceutical Science
The guanidinium functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its high basicity and capacity to form multiple hydrogen bonds are pivotal for molecular recognition and interaction with biological targets.[2] Guanidinium-based compounds have found applications as antihypertensive drugs, antihistamines, and antidiabetic agents.[1] Furthermore, the chaotropic nature of guanidinium salts like Guanidinium Chloride is essential for denaturing proteins and solubilizing molecules in various biochemical assays.[4] N,N-Diethylguanidinium Sulphate serves as a crucial building block in the synthesis of more complex pharmaceutical and agrochemical products.[3] Understanding its spectroscopic signature is paramount for quality control and reaction monitoring.
Spectroscopic Profile of N,N-Diethylguanidinium Sulphate
N,N-Diethylguanidinium Sulphate [(CH₃CH₂)₂C(NH₂)NH₂]₂SO₄ is a 2:1 salt of N,N-diethylguanidine and sulfuric acid.[5] Its spectroscopic characteristics are defined by the diethylguanidinium cation and the sulphate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. For the N,N-diethylguanidinium cation, we expect to see signals corresponding to the ethyl groups and the amine protons.
Table 1: ¹H NMR Data for N,N-Diethylguanidinium Cation
Functional Group
Chemical Shift (δ) ppm
Multiplicity
Integration
-CH₃ (Ethyl)
~1.2
Triplet
6H
-CH₂ (Ethyl)
~3.2
Quartet
4H
-NH₂
Variable
Broad Singlet
4H
Note: The chemical shift of the NH₂ protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Table 2: Predicted ¹³C NMR Data for N,N-Diethylguanidinium Cation
Functional Group
Predicted Chemical Shift (δ) ppm
-CH₃ (Ethyl)
~13
-CH₂ (Ethyl)
~42
C=N (Guanidinium)
~160
Note: These are predicted values based on analogous compounds and are subject to variation based on experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the vibrational modes of the functional groups present in the molecule. The spectrum of N,N-Diethylguanidinium Sulphate is dominated by the vibrations of the N-H, C-N, and S-O bonds.[5]
Table 3: Key FT-IR Absorption Bands for N,N-Diethylguanidinium Sulphate
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
3400-3100
N-H Stretch
Guanidinium -NH₂
~2970, ~2870
C-H Stretch
Ethyl -CH₃, -CH₂
~1650
C=N Stretch
Guanidinium C=N
~1560
N-H Bend
Guanidinium -NH₂
~1100
S=O Stretch
Sulphate SO₄²⁻
Mass Spectrometry (MS)
Experimental mass spectrometry data for N,N-Diethylguanidinium Sulphate is not widely available. However, using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the molecular ion of the N,N-diethylguanidinium cation.
Table 4: Predicted Mass Spectrometry Data for N,N-Diethylguanidinium Cation
Ion
Predicted m/z
[(CH₃CH₂)₂C(NH₂)NH₂ + H]⁺
116.13
Note: The observed m/z will correspond to the protonated form of the N,N-diethylguanidine base.
Comparative Spectroscopic Analysis
To provide a comprehensive understanding, we compare the spectroscopic data of N,N-Diethylguanidinium Sulphate with two common guanidinium salts.
Guanidinium Chloride
Guanidinium Chloride ([C(NH₂)₃]Cl) is a simple, unsubstituted guanidinium salt widely used as a protein denaturant.
Table 5: Spectroscopic Data for Guanidinium Chloride
N,N-Dimethylguanidinium Sulphate ([(CH₃)₂C(NH₂)NH₂]₂SO₄) is a methylated analogue of the target compound, offering a direct comparison of the effect of alkyl substitution.
Table 6: Spectroscopic Data for N,N-Dimethylguanidinium Sulphate
The following are detailed methodologies for acquiring the spectroscopic data discussed in this guide. The rationale behind key steps is provided to enhance understanding and reproducibility.
NMR Spectroscopy of Guanidinium Salts
NMR Spectroscopy Workflow
Step-by-Step Protocol:
Sample Preparation:
Accurately weigh 5-10 mg of the guanidinium salt. The choice of a deuterated solvent is critical; D₂O is suitable for water-soluble salts, while DMSO-d₆ can be used for less polar compounds and allows for the observation of exchangeable N-H protons.
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a vial before transferring to a 5 mm NMR tube to ensure homogeneity.
Data Acquisition:
Insert the NMR tube into the spectrometer. A higher field strength (400 MHz or greater) is recommended for better signal dispersion.
Optimize the magnetic field homogeneity by shimming. This is crucial for obtaining sharp spectral lines.
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon.[6]
Data Processing:
The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform.
The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode and the baseline is corrected to be flat.
Chemical shifts are referenced relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
For ¹H NMR, the relative areas of the signals are determined by integration to quantify the number of protons corresponding to each signal.
FT-IR Spectroscopy of Solid Guanidinium Salts
FT-IR Spectroscopy Workflow
Step-by-Step Protocol:
Sample Preparation (KBr Pellet Method):
Grind 1-2 mg of the solid guanidinium salt to a fine powder using an agate mortar and pestle. This minimizes light scattering.
Add approximately 100 mg of dry, FT-IR grade Potassium Bromide (KBr) and mix thoroughly. KBr is transparent in the mid-infrared region.
Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
Data Acquisition:
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Perform baseline correction and atmospheric compensation if necessary.
Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-Mass Spectrometry Workflow
Step-by-Step Protocol:
Sample Preparation:
Prepare a dilute solution of the guanidinium salt (1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of methanol and water. High concentrations can lead to signal suppression.
For positive ion mode, it is often beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation of the analyte.
Data Acquisition:
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong ion signal.
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
Data Analysis:
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺) of the guanidinium cation.
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure of the ion.
Conclusion
This guide provides a comprehensive spectroscopic comparison of N,N-Diethylguanidinium Sulphate with common alternatives, grounded in established analytical techniques. The provided data tables and detailed experimental protocols are intended to empower researchers and drug development professionals in their work with these important compounds. A thorough understanding of the spectroscopic properties of guanidinium salts is essential for ensuring the quality of synthetic intermediates and for elucidating the mechanisms of action of guanidinium-containing pharmaceuticals. The methodologies outlined here serve as a robust starting point for the characterization of novel guanidinium derivatives.
References
BenchChem. (2025). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. BenchChem.
Dangi, R. S., et al. (2011). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 3(4), 82-91.
BenchChem. (2025). Spectroscopic Characterization of N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide. BenchChem.
BenchChem. (2025). The Role and Application of Guanidinium Compounds in High-Quality Nucleic Acid Extraction. BenchChem.
PubChem. (n.d.). Guanidinium chloride. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). Guanidinium chloride. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). N,N-Dimethylguanidine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 1,1-Diethylguanidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
LibreTexts Chemistry. (2021). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Hussain, Z., et al. (2017). Guanidine group: Definition and pharmaceutical applications. Journal of Pharmacognosy and Phytochemistry, 6(3), 854-859.
Alzchem Group. (n.d.). N,N-Diethylguanidine sulfate (2:1). Retrieved from [Link]
PubChem. (n.d.). Guanidine, N,N-diethyl-, sulfate (2:1). National Center for Biotechnology Information. Retrieved from [Link]
A Comparative Guide to the Performance of Guanidine-Based Catalysts in Diverse Reaction Media
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst and solvent system is paramount to achieving optimal reaction outcomes. Among the class of strong, non-nucleophili...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst and solvent system is paramount to achieving optimal reaction outcomes. Among the class of strong, non-nucleophilic organic bases, guanidine derivatives have carved out a significant niche as powerful organocatalysts.[1][2] This guide provides an in-depth comparison of the performance of guanidine-based catalysts, with a conceptual focus on 1,1-Diethylguanidine Sulfate, by analyzing their behavior in different reaction media. We will explore the causality behind experimental choices, present supporting data from analogous systems, and provide robust protocols for independent evaluation.
The Role of the Reaction Medium: More Than Just a Solvent
The reaction medium is not a passive bystander; it is an active participant that profoundly influences the catalyst's performance. For guanidine catalysts, the solvent's properties can dictate solubility, stability, and, most critically, catalytic activity by modulating the catalyst's basicity and its interaction with substrates.[1]
Guanidine catalysts, such as the widely studied 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), function primarily as Brønsted bases.[3] Their catalytic cycle typically involves deprotonating a weakly acidic substrate to generate a highly reactive nucleophile. The resulting protonated guanidinium ion can then stabilize intermediates through hydrogen bonding.[3] The efficiency of this process is heavily dependent on the solvent's ability to stabilize these charged species.
Performance in Different Solvent Classes: A Comparative Analysis
While specific data for 1,1-Diethylguanidine Sulfate is limited, we can infer its performance by examining well-documented guanidine catalysts like TBD and its derivatives. The principles governing their interaction with solvents are broadly applicable.
Polar Aprotic Solvents (e.g., THF, CH₂Cl₂, CH₃CN)
Polar aprotic solvents are often the medium of choice for guanidine-catalyzed reactions.
Enhanced Basicity and Reactivity: These solvents can solvate the protonated guanidinium cation, but they are poor hydrogen bond donors, leaving the deprotonated substrate (the active nucleophile) less solvated and thus more reactive.
Solubility: Guanidine salts, including sulfates, generally exhibit good solubility in polar aprotic media, ensuring the catalyst is available in the reaction phase.[4]
Experimental data from a Michael addition reaction highlights this trend. A guanidine-thiourea catalyst showed significantly higher yields in THF (96%) and CH₂Cl₂ (85%) compared to other solvent types.[1]
Polar Protic Solvents (e.g., Methanol, Ethanol)
Polar protic solvents can both donate and accept hydrogen bonds.
Reduced Basicity: These solvents can form strong hydrogen bonds with the guanidine base, stabilizing it in its neutral form and thus reducing its effective basicity. This can lead to slower reaction rates. For instance, in the same Michael addition study, the yield in methanol dropped to 55%.[1]
Substrate Stabilization: Conversely, protic solvents can stabilize charged intermediates and transition states, which can be beneficial in certain reaction mechanisms.
Non-Polar Solvents (e.g., Toluene, Hexane)
Non-polar solvents have a limited ability to stabilize charged species.
Ion-Pairing Effects: In these media, the protonated guanidinium cation and the deprotonated substrate anion can form tight ion pairs. This proximity can facilitate proton transfer and, in some cases, enhance stereoselectivity in asymmetric catalysis.
Solubility Challenges: The solubility of guanidine salts like 1,1-Diethylguanidine Sulfate can be limited in non-polar solvents, potentially leading to heterogeneous reaction conditions and reduced catalytic efficiency.
Data Summary: Solvent Effects on a Model Reaction
To illustrate these points, the following table summarizes the performance of a representative guanidine-based catalyst in the Michael addition of diethyl malonate to trans-β-nitrostyrene.
This data clearly demonstrates that the choice of solvent is a critical parameter, with the polar aprotic solvent THF providing the optimal performance for this specific transformation.[1]
Experimental Protocol for Catalyst Performance Evaluation
To enable researchers to conduct their own comparative studies, this section provides a self-validating, step-by-step protocol for evaluating the performance of a guanidine catalyst, such as 1,1-Diethylguanidine Sulfate, in various reaction media using a model transesterification reaction.
Model Reaction: Transesterification of a Triglyceride
The transesterification of an oil (e.g., rapeseed or soybean oil) with methanol to produce fatty acid methyl esters (FAME), or biodiesel, is an excellent model reaction.[5][6] It is a well-understood process where the guanidine catalyst's basicity plays a direct role in the reaction rate.[7]
Step-by-Step Methodology
Reactor Setup:
Place a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer in a temperature-controlled heating mantle.
Reagent Preparation:
Prepare stock solutions of the triglyceride (e.g., 20 g) and methanol.
Accurately weigh the guanidine catalyst (e.g., 1-5 mol% relative to the triglyceride).
Reaction Execution (for each solvent to be tested):
Add the triglyceride and the chosen reaction solvent (e.g., 50 mL of THF, Toluene, or Methanol) to the flask.
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60°C).
Once the temperature has stabilized, add the guanidine catalyst, followed by methanol (e.g., a 6:1 molar ratio relative to the triglyceride).[8] Start the timer.
Reaction Monitoring and Sampling:
Withdraw small aliquots (e.g., 0.5 mL) from the reaction mixture at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).
Quench the reaction in each aliquot immediately by adding a small amount of dilute acid (e.g., 0.1 M HCl).
Product Analysis:
Analyze the quenched samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the FAME product and the remaining triglyceride.
Calculate the percent conversion at each time point for each solvent.
Data Interpretation:
Plot the percent conversion versus time for each reaction medium.
Compare the initial reaction rates and the final product yields to determine the optimal solvent for the guanidine-catalyzed transesterification.
Visualizing Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the catalytic mechanism and the experimental workflow.
Caption: General mechanism of guanidine base catalysis.
Caption: Workflow for evaluating catalyst performance.
Conclusion and Future Outlook
The choice of reaction medium is a critical determinant of success in guanidine-catalyzed transformations. While polar aprotic solvents like THF often provide superior performance by enhancing the catalyst's basicity, the optimal choice is always reaction-dependent.[1] Factors such as substrate solubility, transition state stabilization, and potential ion-pairing effects in non-polar media must be considered.
For 1,1-Diethylguanidine Sulfate, its salt nature suggests good solubility in polar solvents, making them an excellent starting point for optimization.[4] The provided experimental protocol offers a robust framework for systematically evaluating its performance against other guanidine bases and across a spectrum of solvents. By understanding the fundamental principles of how solvents interact with guanidine catalysts, researchers can make more informed decisions, leading to the development of more efficient and selective synthetic methodologies.
References
ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. Retrieved from [Link]
Academia.edu. (n.d.). Ten guidelines for catalyst testing. Retrieved from [Link]
Beilstein Journals. (2018). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Retrieved from [Link]
MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Retrieved from [Link]
PMC. (n.d.). All‐Round Talent: Unique Zinc Guanidine Catalyst Performs Efficiently in Synthesis and Chemical Recycling of (Bio)Polyesters. Retrieved from [Link]
CSIRO Publishing. (2014). Chiral Bicyclic Guanidine-Catalysed Conjugate Addition of α-Fluoro-β-Ketoesters to Cyclic Enones. Australian Journal of Chemistry. Retrieved from [Link]
MDPI. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Retrieved from [Link]
ResearchGate. (2025). Guanidine Chemistry. Retrieved from [Link]
RSC Publishing. (2014). Heterogeneous catalyst discovery using 21st century tools: a tutorial. Retrieved from [Link]
Current Organic Chemistry. (2017). Recent Progress in Chiral Guanidine-catalyzed Michael Reactions. Retrieved from [Link]
ScienceDirect. (n.d.). Guanidine catalysts for biodiesel production: Activity, process modelling and optimization. Retrieved from [Link]
INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. Retrieved from [Link]
MDPI. (2026). Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters. Retrieved from [Link]
ACS Publications. (2025). Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Retrieved from [Link]
YouTube. (2025). Catalyst Testing in Modern Materials Chemistry. Retrieved from [Link]
Catalytic Products International. (2024). Catalyst Testing Tips: Determining Activity in VOC Catalysts. Retrieved from [Link]
ResearchGate. (n.d.). Transesterification of soybean oil on guanidine base-functionalized SBA15 catalysts. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. Retrieved from [Link]
Wiley-VCH. (n.d.). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. Retrieved from [Link]
RSC Publishing. (n.d.). Mechanistic considerations of guanidine-catalyzed reactions. Retrieved from [Link]
PMC. (n.d.). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Retrieved from [Link]
ResearchGate. (n.d.). Organic Ring-Opening Polymerization Catalysts: Reactivity Control by Balancing Acidity. Retrieved from [Link]
UNL Digital Commons. (1997). Kinetics of Transesterification of Soybean Oil. Retrieved from [Link]
IntechOpen. (2018). Kinetics of Transesterification Processes for Biodiesel Production. Retrieved from [Link]
MDPI. (2014). Transesterification Kinetics of Waste Vegetable Oil in Supercritical Alcohols. Retrieved from [Link]
The handling and disposal of 1,1-Diethylguanidine Sulfate requires rigorous logistical oversight. As a highly basic guanidine derivative frequently utilized in organic synthesis and drug development, its physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
The handling and disposal of 1,1-Diethylguanidine Sulfate requires rigorous logistical oversight. As a highly basic guanidine derivative frequently utilized in organic synthesis and drug development, its physicochemical properties present specific hazards to both laboratory personnel and the environment.
This guide provides drug development professionals with field-proven, self-validating protocols for the safe operation, spill response, and proper disposal of this compound.
Mechanistic Safety & Hazard Causality
To handle 1,1-Diethylguanidine Sulfate safely, scientists must understand the chemical causality behind its hazard classifications:
Irritation Causality (H315, H319, H335): The guanidinium moiety is highly basic and hydrophilic. Upon contact with biological tissues, it can rapidly disrupt the lipid bilayers of cellular membranes. This mechanism is responsible for its classification as a severe skin and eye irritant, as well as a respiratory tract irritant if inhaled as a dust[1].
Disposal Causality (The "Why" behind Incineration): Guanidine derivatives possess a high mass-percentage of nitrogen. If incinerated improperly, they generate large volumes of toxic nitrogen oxides (NOx). Furthermore, the sulfate counterion generates sulfur oxides (SOx). Therefore, standard waste disposal is insufficient; disposal must utilize controlled incineration equipped with flue gas scrubbing to neutralize these acidic, toxic gases before environmental release[2].
Physicochemical & Hazard Profile
Summarized below is the quantitative data required for risk assessment and waste manifesting.
Nitrile gloves (EN 374), Safety goggles (EN 166), Lab coat
Storage Conditions
Cool, dry, well-ventilated; away from strong oxidizing agents
Disposal Method
Controlled incineration with flue gas scrubbing (P501)
Operational Logistics & Handling Protocol
Every operational step must be treated as a self-validating system to ensure absolute safety during routine laboratory use.
Step 1: Engineering Controls & Preparation
Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood.
Causality: 1,1-Diethylguanidine Sulfate is a fine powder; localized exhaust ventilation prevents the inhalation of respiratory irritants.
Validation: Before opening the container, verify the fume hood's negative pressure gauge reads within the acceptable safe zone (typically 80-100 fpm face velocity).
Step 2: Weighing & Transfer
Action: Use anti-static spatulas and weigh boats. Avoid vigorous pouring.
Causality: Static buildup can repel the fine sulfate powder, causing it to aerosolize and contaminate the immediate workspace.
Validation: Observe the analytical balance. Drifting weight values indicate air currents or static charge, which must be neutralized with an anti-static bar before proceeding.
Spill Response Workflow
In the event of a spill, immediate isolation is required to prevent environmental contamination.
Step 1: Isolation & PPE Verification
Action: Evacuate personnel from the immediate vicinity. Don a fitted respirator (N95 or P100) if the spill occurs outside a ventilated hood.
Step 2: Dry Containment
Action: Cover the spill with an inert, dry absorbent material (e.g., vermiculite or sand). Do not use water.
Causality: Adding water will dissolve the sulfate salt, expanding the contamination zone, increasing the risk of drain infiltration, and making cleanup significantly more difficult.
Step 3: Collection & Validation
Action: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, hazardous waste container.
Validation: Post-cleanup, swab the affected benchtop area with a damp pH indicator strip. A neutral pH (6.5–7.5) validates the complete removal of the basic guanidine residue. If the pH is alkaline, repeat the wiping process with a mild acidic cleaner, followed by water.
Proper Disposal Procedures
According to environmental regulations, 1,1-Diethylguanidine Sulfate must not enter local drains or municipal landfills directly[1].
Step 1: Solid Waste Segregation
Action: Collect all unreacted powder, contaminated weigh boats, and spill cleanup materials into a dedicated, clearly labeled "Hazardous Solid Waste - Nitrogen/Sulfur Organics" bin.
Logistics: Send this container to a licensed chemical destruction plant. Ensure the waste manifest explicitly requests controlled incineration with flue gas scrubbing [2].
Step 2: Aqueous Waste Management
Action: Aqueous solutions containing this compound must be collected in heavy-duty polyethylene jugs designated for "Non-Halogenated Aqueous Waste."
Causality: Guanidine derivatives can act as biocides at high concentrations, potentially disrupting the microbial balance of municipal wastewater treatment facilities if poured down the drain.
Step 3: Disposal Validation
Validation: Before handing waste over to logistics personnel, cross-reference the waste manifest with the container's volume and pH log. A mismatch in pH or volume requires re-characterization before transport to ensure the destruction facility applies the correct scrubbing protocols.
Waste Segregation Visualization
Figure 1: Decision tree for the segregation and disposal of 1,1-Diethylguanidine Sulfate waste.
A Comprehensive Guide to the Safe Handling of 1,1-Diethylguanidine Sulfate
For researchers at the forefront of pharmaceutical development and scientific innovation, the meticulous handling of chemical reagents is a cornerstone of both safety and experimental success. 1,1-Diethylguanidine Sulfat...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers at the forefront of pharmaceutical development and scientific innovation, the meticulous handling of chemical reagents is a cornerstone of both safety and experimental success. 1,1-Diethylguanidine Sulfate, a member of the guanidine family of compounds, is a valuable reagent in various synthetic applications. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1,1-Diethylguanidine Sulfate, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile of 1,1-Diethylguanidine Sulfate
1,1-Diethylguanidine Sulfate is classified as a hazardous substance that can cause significant irritation upon contact.[1] A comprehensive understanding of its specific risks is the first step in mitigating them.
Skin Irritation (Category 2): Direct contact with the skin can lead to irritation, characterized by redness, itching, and inflammation.[1]
Serious Eye Irritation (Category 2): The compound poses a serious risk to the eyes, causing irritation, pain, and potentially damaging the delicate eye tissue.[1]
Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3): Inhalation of dust or aerosols can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]
Given these hazards, the implementation of appropriate personal protective equipment (PPE) is not merely a recommendation but a critical requirement for safe handling.
Essential Personal Protective Equipment (PPE) for Handling 1,1-Diethylguanidine Sulfate
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the required PPE, with detailed explanations of their necessity.
Protection Type
Required PPE
Specifications & Rationale
Eye and Face Protection
Safety Goggles and Face Shield
Safety goggles are mandatory to protect against dust particles and accidental splashes.[1][2] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a heightened risk of splashing, to provide an additional layer of protection for the entire face.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of damage before each use and to change them frequently, especially if contamination is suspected.
Body Protection
Laboratory Coat or Disposable Gown
A laboratory coat or gown must be worn to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes or spills, an impervious apron or coveralls should be considered.[1]
Respiratory Protection
NIOSH-Approved Respirator
In situations where dust generation is likely or when working outside of a certified chemical fume hood, a NIOSH-approved particulate respirator is necessary to prevent inhalation of the compound.[3]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is paramount when working with 1,1-Diethylguanidine Sulfate. The following protocol outlines the essential steps for safe handling, from preparation to disposal.
1. Preparation and Engineering Controls:
Work Area: All handling of 1,1-Diethylguanidine Sulfate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
Emergency Equipment: Ensure that a fully stocked and operational emergency eyewash station and safety shower are readily accessible and unobstructed.
Decontamination: Have appropriate decontamination materials, such as a spill kit with an inert absorbent material (e.g., sand or vermiculite), available in the immediate work area.
2. Handling the Compound:
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
Avoiding Dust: When transferring the solid compound, use a spatula or scoop to minimize the generation of dust. Avoid pouring the powder directly from the container.
Container Management: Keep the container of 1,1-Diethylguanidine Sulfate tightly closed when not in use to prevent contamination and the release of dust.[4]
3. Spill Management:
Small Spills: For minor spills, carefully sweep or vacuum the material into a suitable, labeled hazardous waste container. Avoid actions that could generate dust.
Large Spills: In the event of a large spill, evacuate the immediate area and prevent entry. Contain the spill using an inert absorbent material. Ensure adequate ventilation during the cleanup process.
4. First Aid in Case of Exposure:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 1,1-Diethylguanidine Sulfate and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulatory standards.
Waste Collection: All waste materials, including leftover chemicals, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
Disposal Procedure: The disposal of chemical waste must be carried out in strict accordance with all federal, state, and local regulations. It is often required to use a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[5]
Visualizing the Workflow: Safe Handling and Disposal of 1,1-Diethylguanidine Sulfate
The following diagram illustrates the critical steps and decision points in the safe handling and disposal of 1,1-Diethylguanidine Sulfate.
Caption: Workflow for Safe Handling of 1,1-Diethylguanidine Sulfate.
References
Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. [Link]
BioSpectra, Inc. Guanidine Hydrochloride 6M Solution. [Link]